molecular formula C27H39NaO8 B1324554 Sordarin sodium

Sordarin sodium

Cat. No.: B1324554
M. Wt: 514.6 g/mol
InChI Key: ILUKWKGTAAZHDW-IGICPMPSSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sordarin is an inhibitor of fungal protein synthesis originally isolated from S. araneosa. It binds to elongation factor 2 (EF-2) in the presence of ribosomes and inhibits the uncoupled GTPase activity of equimolar mixtures of EF-2 and ribosomes from C. albicans (IC50 = 0.1 μM). Sordarin inhibits protein synthesis in cell-free lysates of C. albicans, C. glabrata, and C. neoformans (IC50s = 0.01, 0.2, and 0.06 μg/ml, respectively) but not in rabbit reticulocytes (IC50 = >100 μg/ml). It inhibits the growth of C. albicans (MIC = 8 μg/ml) but not C. glabrata or C. neoformans (MICs = >125 μg/ml).>

Properties

IUPAC Name

sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUKWKGTAAZHDW-IGICPMPSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sordarin Sodium: A Technical Guide to its Origin, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a potent and selective inhibitor of fungal protein synthesis, represents a unique class of antifungal agents. First isolated in 1969, its novel mode of action, targeting eukaryotic elongation factor 2 (eEF2), has made it a subject of significant interest in the development of new therapeutics against fungal pathogens. This technical guide provides an in-depth exploration of the origin, discovery, and molecular mechanism of sordarin, supplemented with detailed experimental methodologies and data presented for scientific rigor.

Origin and Discovery

Sordarin was first isolated from the fermentation broth of the fungus Sordaria araneosa in 1969 by scientists at the Sandoz Co. in Switzerland.[1][2] The initial discovery and structural elucidation were detailed in a 1971 publication by D. Hauser and H.P. Sigg. The compound was patented under the name SL 2266.[1]

Subsequent research has identified other sordarin derivatives from different fungal species. For instance, the sordarin derivative GR135402 was isolated from Graphium putredinis.[3][4] Additionally, related compounds have been isolated from Hypoxylon croceum and Talaromyces adpressus.

Producing Organism: Sordaria araneosa

Sordaria araneosa is a species of microscopic fungus belonging to the phylum Ascomycota. It is the original and primary natural source of sordarin.

Fermentation and Isolation

Experimental Protocol: Fermentation and Extraction

2.1.1. Fungal Fermentation

A representative fermentation protocol for a sordarin-producing fungus, such as a heterologous expression system in Aspergillus oryzae, is as follows:

  • Inoculum Preparation: A culture of the sordarin-producing fungal strain is grown on a suitable agar medium. A plug of the mycelium is then used to inoculate a liquid seed culture medium.

  • Seed Culture: The seed culture is incubated at an appropriate temperature (e.g., 28-30°C) with shaking (e.g., 200-220 rpm) for 2-3 days to generate a sufficient biomass.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium might contain:

    • Carbon source: e.g., 3% maltose

    • Nitrogen source: e.g., 1% hipolypeptone, 0.5% yeast extract

    • Trace elements and salts

  • Incubation: The production culture is incubated for a period of 7-14 days under controlled conditions of temperature and aeration to allow for the biosynthesis and accumulation of sordarin.

2.1.2. Extraction and Purification

  • Harvesting: The fermentation broth is harvested, and the mycelium is separated from the culture filtrate by filtration or centrifugation.

  • Extraction: The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with a solvent like acetone or methanol to recover any intracellular sordarin.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the sordarin. This may include:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing sordarin are further purified by preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., acetonitrile-water gradient).

Structure Elucidation

The structure of sordarin was originally determined through a combination of chemical degradation and spectroscopic methods. Acid hydrolysis of sordarin yields the aglycone, sordaricin, and a sugar moiety, 6-deoxy-4-O-methyl-D-altrose. The structure of sordaricin, a tetracyclic diterpene, was elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Structure Elucidation

Modern structure elucidation of a novel natural product like sordarin would typically involve the following spectroscopic analyses:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

  • X-ray Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure.

Mechanism of Action: Inhibition of Protein Synthesis

Sordarin exerts its antifungal activity by a unique mechanism of action: the specific inhibition of fungal protein synthesis. It targets eukaryotic elongation factor 2 (eEF2), an essential protein involved in the translocation step of protein synthesis.

Sordarin stabilizes the eEF2-ribosome complex, preventing the release of eEF2 after GTP hydrolysis. This effectively stalls the ribosome on the mRNA, leading to a cessation of protein elongation and ultimately, fungal cell death. This mechanism is distinct from most clinically used antifungal agents, which typically target the fungal cell membrane or cell wall.

Signaling Pathway: Protein Synthesis Elongation and Inhibition by Sordarin

The following diagram illustrates the key steps in the fungal protein synthesis elongation cycle and the point of inhibition by sordarin.

G cluster_elongation Protein Synthesis Elongation Cycle cluster_inhibition Sordarin Inhibition A A-site tRNA binding B Peptide bond formation A->B C Translocation (eEF2-GTP) B->C D eEF2-GDP release C->D GTP hydrolysis Inhibition Stabilization of eEF2-Ribosome Complex C->Inhibition D->A Ribosome ready for next codon Sordarin Sordarin Sordarin->Inhibition Inhibition->D

Caption: Fungal protein synthesis elongation cycle and the inhibitory action of sordarin.

Biosynthesis of Sordarin

Recent studies have elucidated the biosynthetic pathway of sordarin, revealing a complex series of enzymatic reactions. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the initial diterpene skeleton. A series of oxidations and rearrangements, including a key intramolecular Diels-Alder reaction catalyzed by a specific enzyme, ultimately leads to the formation of the sordarin core structure. This is followed by glycosylation to produce the final sordarin molecule.

Experimental Workflow: Heterologous Expression for Biosynthetic Studies

The following diagram outlines a typical workflow for studying the biosynthesis of sordarin through heterologous expression of the biosynthetic gene cluster in a host organism like Aspergillus oryzae.

G A Identify Sordarin Biosynthetic Gene Cluster (BGC) in S. araneosa B Clone BGC into an expression vector A->B C Transform vector into a heterologous host (e.g., Aspergillus oryzae) B->C D Ferment the engineered host strain C->D E Extract and purify metabolites D->E F Analyze metabolites by LC-MS and NMR E->F G Identify sordarin and biosynthetic intermediates F->G

Caption: Workflow for heterologous expression of the sordarin biosynthetic gene cluster.

Quantitative Data Summary

The following tables summarize key quantitative data related to the antifungal activity of sordarin and its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of Sordarin Derivatives

CompoundCandida albicans IC₅₀ (µg/mL)Candida glabrata IC₅₀ (µg/mL)Cryptococcus neoformans IC₅₀ (µg/mL)
Sordarin0.010.20.06
GR1354020.0080.10.03

Data from in vitro protein synthesis inhibition assays.

Table 2: Minimum Inhibitory Concentrations (MICs) of Sordarin

OrganismMIC (µg/mL)
Candida albicans8
Candida glabrata>125
Cryptococcus neoformans>125

Conclusion

Sordarin and its derivatives represent a promising class of antifungal agents with a unique and well-defined mechanism of action. The selective inhibition of fungal eEF2 provides a clear target for rational drug design and development. While challenges in spectrum and in vivo efficacy remain, the foundational knowledge of sordarin's origin, discovery, and molecular biology provides a strong basis for future research aimed at developing novel and effective antifungal therapies.

References

The Core Mechanism of Sordarin Sodium's Action on Eukaryotic Elongation Factor 2 (eEF2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin and its derivatives represent a unique class of antifungal agents that selectively target protein synthesis in fungi. Unlike many existing antifungals that disrupt the cell membrane, sordarins inhibit the function of eukaryotic elongation factor 2 (eEF2), a crucial enzyme in the translation elongation cycle.[1][2] This distinct mechanism of action makes sordarin and its analogs promising candidates for the development of novel antifungal therapies, particularly in the face of growing resistance to current drugs.[3][4] This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to the mechanism of action of sordarin sodium on fungal eEF2.

Mechanism of Action: Stabilizing a Stalled State

Sordarin exerts its antifungal effect by binding to eEF2 and stabilizing the eEF2-ribosome complex in a post-translocational state.[1] eEF2 is a GTPase that catalyzes the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of polypeptide chain elongation. Sordarin does not directly inhibit the GTPase activity of eEF2. Instead, it locks eEF2 in a specific conformation on the ribosome after GTP hydrolysis, preventing its release and thereby halting the elongation cycle. This leads to a global inhibition of protein synthesis and ultimately, fungal cell death.

The binding of sordarin occurs in a pocket formed by domains III, IV, and V of eEF2. Cryo-electron microscopy studies have revealed that sordarin induces and stabilizes a conformational change in eEF2 upon binding to the ribosome. This stabilized conformation is incompatible with the subsequent steps of the elongation cycle, effectively acting as a molecular wedge that jams the translational machinery.

Signaling Pathway of Sordarin's Action on eEF2

Sordarin_Mechanism cluster_ribosome 80S Ribosome cluster_eEF2 eEF2 A_site A-site P_site P-site A_site->P_site Translocation E_site E-site P_site->E_site Translocation eEF2_GTP eEF2-GTP eEF2_GTP->A_site Binds to pre-translocation ribosome eEF2_GDP eEF2-GDP eEF2_GTP->eEF2_GDP GTP Hydrolysis Stalled_Complex Sordarin-eEF2-GDP-Ribosome (Stalled Post-translocation State) eEF2_GDP->Stalled_Complex Stabilization Sordarin Sordarin Sordarin->eEF2_GDP Binds to eEF2 on the ribosome peptidyl_tRNA_A Peptidyl-tRNA peptidyl_tRNA_A->A_site Binding deacylated_tRNA_P tRNA deacylated_tRNA_P->P_site Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition Sordarin_Analog_Screening Start Start Compound_Library Sordarin Analog Library Start->Compound_Library Primary_Screen Primary Screen: In Vitro Translation Assay (e.g., C. albicans lysate) Compound_Library->Primary_Screen Hit_Identification Identify 'Hits' (Compounds with IC50 < Threshold) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Broad-Spectrum Antifungal Activity (Panel of pathogenic fungi) Hit_Identification->Secondary_Screen Active Inactive Inactive Hit_Identification->Inactive Inactive Active_Confirmation Confirm Activity Secondary_Screen->Active_Confirmation Mechanism_Validation Mechanism of Action Validation: - Sordarin Binding Assay - eEF2-Ribosome Complex Stabilization Active_Confirmation->Mechanism_Validation Active Active_Confirmation->Inactive Inactive Lead_Candidate Lead Candidate Mechanism_Validation->Lead_Candidate

References

Sordarin Sodium's Structure-Activity Relationship: A Deep Dive into a Novel Antifungal Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sordarin and its derivatives represent a promising class of antifungal agents with a unique mechanism of action: the specific inhibition of fungal protein synthesis. Unlike many existing antifungals that target the cell membrane, sordarins act on the eukaryotic elongation factor 2 (eEF2), an essential enzyme in the translocation step of protein synthesis. This distinct mode of action presents a valuable opportunity for the development of new therapeutics against resistant fungal pathogens. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of sordarin sodium, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Halting the Ribosomal Machinery

Sordarin's antifungal activity stems from its ability to stabilize the complex formed between eEF2 and the ribosome.[1][2] This stabilization effectively stalls the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting the elongation phase of protein synthesis.[3] The specificity of sordarin for fungal eEF2 over its mammalian counterpart is a key attribute, making it a compelling candidate for drug development.[3][4] This selectivity is attributed to a specific region on the fungal eEF2, sometimes referred to as the 'Sordarin Specificity Region' (SSR), which differs from the corresponding region in mammalian eEF2.

The following diagram illustrates the inhibitory action of sordarin on the fungal protein synthesis elongation cycle.

G cluster_elongation Protein Synthesis Elongation Cycle Ribosome Ribosome Peptide_Bond_Formation Peptide Bond Formation Ribosome->Peptide_Bond_Formation Stabilized_Complex Ribosome-eEF2-GDP -Sordarin Complex (Inactive) Ribosome->Stabilized_Complex mRNA mRNA mRNA->Ribosome Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome binds to A-site eEF2_GTP eEF2-GTP Translocation Translocation eEF2_GTP->Translocation mediates Peptide_Bond_Formation->eEF2_GTP triggers eEF2_GDP eEF2-GDP Translocation->eEF2_GDP GTP hydrolysis eEF2_GDP->Ribosome dissociates eEF2_GDP->Stabilized_Complex Sordarin Sordarin Sordarin->Stabilized_Complex Stabilized_Complex->Translocation INHIBITS G Start Start Prepare_Lysate Prepare Fungal Cell-Free Lysate Start->Prepare_Lysate Reaction_Mix Prepare Reaction Mixture: - Lysate - Poly(U) mRNA - [14C]Phenylalanine - ATP/GTP Prepare_Lysate->Reaction_Mix Add_Compound Add Sordarin Derivative (or DMSO control) Reaction_Mix->Add_Compound Incubate Incubate at 30°C Add_Compound->Incubate Precipitate Precipitate Protein with Trichloroacetic Acid (TCA) Incubate->Precipitate Filter Filter and Wash Precipitate->Filter Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter->Measure_Radioactivity Calculate_IC50 Calculate IC50 Value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End G Start Start Prepare_Inoculum Prepare Inoculum of *Candida albicans* Start->Prepare_Inoculum Infect_Mice Infect Mice via Lateral Tail Vein Prepare_Inoculum->Infect_Mice Randomize_Groups Randomize Mice into Treatment and Control Groups Infect_Mice->Randomize_Groups Administer_Compound Administer Sordarin Derivative (e.g., subcutaneously) Randomize_Groups->Administer_Compound Monitor_Survival Monitor Survival Daily Administer_Compound->Monitor_Survival Calculate_ED50 Calculate ED50 from Survival Rates Monitor_Survival->Calculate_ED50 End End Calculate_ED50->End

References

Sordarin Sodium Target Validation in Candida albicans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin and its derivatives represent a class of antifungal agents with a novel mechanism of action, selectively inhibiting protein synthesis in fungal pathogens such as Candida albicans. This technical guide provides a comprehensive overview of the validation of eukaryotic elongation factor 2 (eEF2) as the molecular target of sordarin sodium. We detail the key experimental evidence, present quantitative data on its inhibitory effects, and provide in-depth protocols for the essential experiments used to unequivocally validate this target. This document is intended to serve as a resource for researchers in mycology, infectious diseases, and drug development, offering a foundational understanding of sordarin's mode of action and a practical guide to the methodologies employed in its target validation.

Introduction: The Sordarins and Their Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat to human health, especially in immunocompromised individuals. The emergence of resistance to existing antifungal drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The sordarin family of compounds, natural products isolated from the fungus Sordaria araneosa, exhibit potent and selective antifungal activity.[1][2] Unlike many conventional antifungals that target the cell membrane or cell wall, sordarins inhibit protein synthesis, a fundamental cellular process.[1][3][4] This unique mode of action makes sordarin and its derivatives promising candidates for new antifungal drug development.

Early investigations revealed that sordarins selectively inhibit the protein synthesis elongation cycle in yeasts, while having minimal effect on mammalian systems, highlighting their potential for therapeutic use. The primary molecular target of sordarin in Candida albicans has been conclusively identified as eukaryotic elongation factor 2 (eEF2), an essential protein involved in the translocation step of protein synthesis. Sordarin stabilizes the eEF2-ribosome complex, thereby stalling translation and leading to cell death.

This guide will delve into the critical experiments and data that have solidified eEF2 as the definitive target of this compound in C. albicans.

Quantitative Analysis of Sordarin's Inhibitory Activity

The efficacy of sordarin and its derivatives has been quantified through various in vitro assays, providing crucial data on their inhibitory concentrations and binding affinities.

Table 1: In Vitro Inhibitory Activity of Sordarin and Derivatives against Fungal Pathogens
CompoundOrganismIC50 (µg/mL) - In Vitro TranslationMIC (µg/mL) - Cell Growth
SordarinCandida albicans0.018
SordarinCandida glabrata0.2>125
SordarinCryptococcus neoformans0.06>125
GR135402Candida albicansGood activityGood activity
GR135402Candida glabrataGood activityGood activity
GR135402Cryptococcus neoformansGood activityGood activity
Sordarin DerivativesCandida kruseiResistantResistant
Sordarin DerivativesCandida parapsilosisResistantResistant
SordarinRabbit Reticulocyte>100N/A

Data compiled from multiple sources.

Table 2: Sordarin Binding Affinity for C. albicans eEF2
ConditionDissociation Constant (Kd)
Sordarin binding to C. albicans eEF21.26 µM
Sordarin binding to C. albicans eEF2 in the presence of ribosomes and a non-hydrolyzable GTP analog (two binding sites)0.7 nM and 41.5 nM

Data from photoaffinity labeling studies.

Core Experimental Evidence for eEF2 as the Sordarin Target

The validation of eEF2 as the target of sordarin in C. albicans is built upon a foundation of complementary experimental approaches. These methods, ranging from classical biochemical assays to modern genetic techniques, collectively provide irrefutable evidence for this specific drug-target interaction.

Biochemical Approaches

Cell-free translation systems are a cornerstone for studying the mechanism of protein synthesis inhibitors. By reconstituting the translational machinery in vitro, researchers can directly assess the impact of a compound on this process. Initial studies with sordarin derivatives demonstrated a potent inhibition of poly(U)-directed polyphenylalanine synthesis in cell-free lysates from sensitive fungal species like C. albicans, while lysates from resistant species and mammalian cells remained unaffected.

Further "mix-and-match" experiments, where ribosomes and soluble protein fractions from sensitive and resistant species were interchanged, pinpointed the soluble fraction, containing the elongation factors, as the determinant of sordarin sensitivity. This strongly suggested that the target was a soluble protein rather than a ribosomal component.

Direct binding assays using radiolabeled sordarin provided conclusive evidence of a physical interaction with a cellular component. These experiments showed that [3H]sordarin binds to a soluble protein in C. albicans lysates. Significantly, the binding affinity of sordarin for its target was markedly increased in the presence of ribosomes, indicating that the drug preferentially recognizes the target when it is in a specific conformation, likely the ribosome-bound state.

Through classical protein purification techniques, the protein that binds to sordarin was isolated from C. albicans lysates. Subsequent protein identification, likely through mass spectrometry and N-terminal sequencing, definitively identified this protein as eEF2.

Genetic and Molecular Approaches

The generation and characterization of spontaneous sordarin-resistant mutants in sensitive fungal species like Saccharomyces cerevisiae provided powerful genetic evidence for eEF2 as the target. Sequencing of the genes encoding eEF2 in these resistant strains revealed specific point mutations. These mutations, when introduced into a wild-type background, conferred sordarin resistance, directly implicating eEF2 in the drug's mechanism of action.

Expressing the eEF2 gene from a sordarin-resistant fungal species in a sensitive species has been shown to confer resistance to the latter. This type of gene-swapping experiment further solidifies the role of eEF2 as the primary determinant of sordarin sensitivity.

Advanced Methodologies for Target Validation and Mechanism of Action Studies

While classical methods have been instrumental, contemporary techniques offer deeper insights into the sordarin-eEF2 interaction and its downstream consequences.

CRISPR-Cas9 and CRISPRi-Mediated Target Validation

CRISPR-based technologies provide a powerful platform for precise genome editing and regulation of gene expression in C. albicans.

  • CRISPR-Cas9 Gene Editing: This technique can be used to introduce specific mutations into the eEF2 gene that are known to confer sordarin resistance, thereby validating their role in the drug's mechanism. Conversely, introducing sensitizing mutations from a sensitive species into the eEF2 of a resistant species can also be performed.

  • CRISPR interference (CRISPRi): By using a nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor, the expression of the eEF2 gene can be specifically knocked down. A reduction in eEF2 levels would be expected to alter the cell's sensitivity to sordarin, providing another layer of evidence for its on-target activity.

Ribosome Profiling

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment. In the context of sordarin, this powerful technique can be used to:

  • Confirm the site of action: Treatment of C. albicans with sordarin should lead to an accumulation of ribosomes at a specific point in the elongation cycle, which can be visualized through ribosome profiling.

  • Assess global translational effects: Beyond the primary target, ribosome profiling can reveal off-target effects or downstream consequences of eEF2 inhibition on the translation of specific subsets of mRNAs.

Biophysical Characterization of the Sordarin-eEF2 Interaction

ITC is a technique used to measure the heat changes that occur upon the binding of two molecules. It can provide a complete thermodynamic profile of the sordarin-eEF2 interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This detailed biophysical data is invaluable for understanding the driving forces of the interaction and for guiding the rational design of more potent sordarin analogs.

While primarily used for discovering protein-protein interactions, a modified yeast two-hybrid system could potentially be adapted to study drug-target interactions. For example, a small molecule-based three-hybrid system could be employed where sordarin mediates the interaction between two fusion proteins, one containing a sordarin-binding domain (eEF2) and the other a domain that binds a different part of the sordarin molecule.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is crucial for a clear understanding of sordarin's target validation.

Target_Validation_Workflow Logical workflow for sordarin target validation. invitro In Vitro Translation Assay (Inhibition Observed) binding Sordarin Binding Assay (Direct Binding to Soluble Protein) invitro->binding purification Purification & Identification (eEF2 Identified) binding->purification crispr CRISPR/CRISPRi (eEF2 knockdown/mutation alters sensitivity) purification->crispr mutants Resistant Mutant Analysis (Mutations in eEF2 gene) heterologous Heterologous eEF2 Expression (Resistance Conferred) mutants->heterologous heterologous->crispr ribosome Ribosome Profiling (Translational arrest observed) itc Isothermal Titration Calorimetry (Thermodynamic profiling of binding)

References

Sordarin Sodium: A Deep Dive into its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of sordarin sodium, a potent and selective inhibitor of fungal protein synthesis. Sordarin and its derivatives have demonstrated significant activity against a broad range of pathogenic fungi, making them a compelling area of research for the development of new antifungal therapies. This document details the compound's mechanism of action, spectrum of activity with quantitative data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting Fungal Protein Synthesis

Sordarin exerts its antifungal effect through a unique mechanism of action, targeting the fungal translational machinery.[1][2] Unlike many existing antifungal agents that disrupt the cell membrane or wall, sordarin specifically inhibits protein synthesis at the elongation step of the translational cycle.[1][2][3] It achieves this by stabilizing the complex formed between the ribosome and eukaryotic elongation factor 2 (eEF2). This stabilization "freezes" the ribosome on the mRNA, preventing the translocation of peptidyl-tRNA and thereby halting protein synthesis. This highly specific interaction with the fungal eEF2 provides a basis for its selective toxicity against fungi with minimal impact on mammalian protein synthesis.

Sordarin_Mechanism_of_Action cluster_inhibition Inhibition A_site A Site (Aminoacyl-tRNA arrival) P_site P Site (Peptidyl-tRNA) A_site->P_site Translocation of peptidyl-tRNA E_site E Site (Exit) P_site->E_site Translocation of deacylated tRNA eEF2 eEF2 (Elongation Factor 2) eEF2->P_site binds to ribosome Inhibition Protein Synthesis HALTED GTP GTP GTP->eEF2 hydrolysis powers translocation Sordarin Sordarin Sordarin->eEF2 binds and stabilizes

Caption: Mechanism of action of sordarin, which stabilizes the eEF2-ribosome complex, halting protein synthesis.

In Vitro Spectrum of Antifungal Activity

Sordarin and its semi-synthetic derivatives have demonstrated a broad spectrum of in vitro activity against a variety of pathogenic yeasts and molds. The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of sordarin and its derivatives against key fungal pathogens.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

OrganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansGM 222712--0.004
GM 237354--0.015
GM 193663--0.03
GM 211676--0.03
Sordarin8--
Candida glabrataGM 222712--0.5
GM 237354--4
Sordarin>125--
Candida krusei-Resistant--
Candida parapsilosisGM 222712--1
GM 237354--16
Cryptococcus neoformansGM 222712--0.5
GM 237354--0.25
Sordarin>125--

Table 2: In Vitro Activity of Sordarin Derivatives Against Filamentous Fungi and Pneumocystis carinii

OrganismCompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus flavusGM 222712-0.251
GM 237354-832
Aspergillus fumigatusGM 222712--32
GM 237354-->64
Pneumocystis cariniiGM 193663IC₅₀ <0.008--
GM 211676IC₅₀ <0.008--
GM 222712IC₅₀ <0.008--
GM 237354IC₅₀ <0.008--
GM 191519EC₅₀ 0.00025--

In Vivo Efficacy in Animal Models

The promising in vitro activity of sordarin derivatives has been further investigated in various animal models of fungal infections. These studies have demonstrated the potential therapeutic efficacy of these compounds.

Table 3: In Vivo Efficacy of Sordarin Derivatives

| Infection Model | Animal Model | Compound | Dosing Regimen | Efficacy Endpoint | Outcome | Reference | |---|---|---|---|---|---| | Systemic Candidiasis (C. albicans) | Mouse | GM193663 | 15, 30, 60, or 120 mg/kg/day (sc, tid) for 7 days | 50% Effective Dose (ED₅₀) | ED₅₀ = 25.2 mg/kg/dose | | | | | GM237354 | 15, 30, 60, or 120 mg/kg/day (sc, tid) for 7 days | 50% Effective Dose (ED₅₀) | ED₅₀ = 10.7 mg/kg/dose | | | Oral Candidiasis (C. albicans) | Rat (immunosuppressed) | GM237354 | 1.25, 2.5, 5, or 10 mg/kg/dose (tid) for 7 days | Reduction in oral CFU | Significant reduction at ≥7.5 mg/kg/day | | | Systemic Aspergillosis (A. fumigatus) | Mouse | GM237354 | 30, 60, or 120 mg/kg/day (sc, tid) for 5 days | Survival | Irregular response; 30% survival at 60 mg/kg/day | | | Pneumocystis carinii Pneumonia (PCP) | Rat | GM193663 | 2 mg/kg/day (sc) | Reduction in lung cyst number | Significant reduction | | | | | GM237354 | 2 mg/kg/day (sc) | Reduction in lung cyst number | Significant reduction | | | | | GM 191519 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.05 mg/kg/day | | | | | GM 237354 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.30 mg/kg/day | | | | | GM 219771 | - | 50% Effective Dose (ED₅₀) | ED₅₀ = 0.49 mg/kg/day | |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro and in vivo evaluation of sordarin and its derivatives.

In Vitro Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeasts and molds.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum C Inoculate microtiter plate wells with fungal suspension A->C B Prepare serial dilutions of Sordarin derivative in microtiter plate B->C D Incubate plates at 35-37°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: lowest concentration with significant growth inhibition E->F

Caption: General workflow for the broth microdilution antifungal susceptibility assay.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: The sordarin compound is serially diluted in a liquid broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (24-48 hours for yeasts, longer for some molds).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to a drug-free control well.

Cell-Free Protein Synthesis Assay

This assay directly measures the inhibitory effect of sordarin on the fungal translational machinery.

Protocol:

  • Preparation of Cell-Free Lysates: Fungal cells are grown and harvested. Spheroplasts are prepared by enzymatic digestion of the cell wall. The spheroplasts are then lysed to release the cellular contents, including ribosomes and translation factors.

  • In Vitro Translation Reaction: The cell-free lysate is incubated with a reaction mixture containing amino acids (including a radiolabeled amino acid like [³⁵S]methionine), an energy source (ATP and GTP), and a template mRNA.

  • Inhibition Assay: Sordarin derivatives at various concentrations are added to the reaction mixtures.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins).

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits protein synthesis by 50%, is calculated.

Animal Models of Fungal Infections

These models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of antifungal candidates.

General Protocol for a Systemic Infection Model (e.g., Candidiasis):

  • Animal Immunosuppression (if required): For opportunistic pathogens, animals (e.g., mice) may be immunosuppressed using agents like cyclophosphamide or corticosteroids to establish a robust infection.

  • Infection: Animals are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

  • Treatment: Treatment with the sordarin derivative is initiated at a specified time post-infection. The drug is administered via a defined route (e.g., subcutaneous, oral) and dosing schedule. A control group receives a vehicle.

  • Monitoring: Animals are monitored for signs of illness and survival over a set period.

  • Efficacy Assessment: Efficacy can be assessed by various endpoints, including:

    • Survival: The percentage of surviving animals in the treated group compared to the control group.

    • Fungal Burden: At the end of the study, organs (e.g., kidneys, brain) are harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue.

    • Histopathology: Tissues can be examined microscopically for signs of infection and inflammation.

Conclusion

This compound and its derivatives represent a promising class of antifungal agents with a novel mechanism of action that is distinct from currently available therapies. Their potent and selective inhibition of fungal protein synthesis, coupled with a broad spectrum of activity against key fungal pathogens, underscores their potential for further development. The in vitro and in vivo data presented in this guide provide a solid foundation for continued research into this unique class of compounds to address the growing challenge of fungal infections.

References

Sordarin sodium CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sordarin sodium, a potent antifungal agent. It details its chemical properties, mechanism of action, and relevant experimental protocols for its study.

Chemical and Physical Properties

This compound is the sodium salt of Sordarin, an antifungal metabolite isolated from Sordaria araneosa.[1][2] It is a tetracyclic diterpene glycoside.

PropertyValueReferences
CAS Number 463356-00-5[3]
Molecular Formula C₂₇H₃₉NaO₈
Molecular Weight 514.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water (≤10 mg/mL) and DMSO (10 mg/mL). Also soluble in ethanol and methanol.
Storage Store at -20°C, sealed and away from moisture.

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal activity by specifically inhibiting protein synthesis in susceptible fungi. Its molecular target is the elongation factor 2 (eEF2), a key protein in the translation elongation cycle.

The mechanism involves the following key steps:

  • Binding to eEF2: Sordarin binds to eEF2 when it is complexed with the ribosome.

  • Stabilization of the eEF2-Ribosome Complex: This binding stabilizes the eEF2-ribosome complex, effectively freezing the elongation cycle.

  • Blocking Translocation: By stabilizing this complex, this compound prevents the eEF2-mediated translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.

  • Diphthamide Dependence: The function of this compound is dependent on the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2.

This targeted action on the fungal translation machinery results in a potent and selective antifungal effect, with minimal impact on mammalian protein synthesis.

Sordarin_Mechanism_of_Action cluster_ribosome Ribosome P_site P-site A_site A-site (peptidyl-tRNA) Translocation Translocation A_site->Translocation moves to P-site via eEF2 eEF2 eEF2->A_site binds to Sordarin This compound Sordarin->eEF2 binds and stabilizes eEF2-ribosome complex Sordarin->Translocation inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell-Free Protein Synthesis Assay Data_Analysis Data Analysis (IC50 / MIC / ED50) A1->Data_Analysis A2 Antifungal Susceptibility (MIC) A2->Data_Analysis B1 Murine Candidiasis Model B1->Data_Analysis Start Start Start->A1 Start->A2 Start->B1 End End Data_Analysis->End

References

Sordarin Sodium: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of sordarin sodium in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the compound's mechanism of action and relevant experimental workflows.

Executive Summary

This compound, a potent and selective inhibitor of fungal protein synthesis, is a diterpene glycoside antibiotic. Its efficacy is rooted in its ability to stabilize the eukaryotic elongation factor 2 (eEF2) on the ribosome, thereby halting the translocation step of protein synthesis in susceptible fungi. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening campaigns. This guide presents consolidated solubility data and standardized protocols to ensure accurate and reproducible experimental outcomes.

Quantitative Solubility Data

The solubility of this compound has been determined in two key solvents, Dimethyl Sulfoxide (DMSO) and water. The data, compiled from various sources, is presented below for clear comparison.

SolventSolubilityTemperatureMethod
DMSO10 mg/mLNot Specified (Warming may be required)Not Specified
Water≤10 mg/mLNot SpecifiedNot Specified

Note: The term "soluble" is qualitatively used in some literature for water, with the quantitative value providing a more precise upper limit.

Experimental Protocols for Solubility Determination

To ensure consistency and reproducibility in research, the following detailed protocols for determining the equilibrium and kinetic solubility of this compound are provided. These are based on standard pharmaceutical industry practices.

Protocol for Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of this compound, representing the saturation point of the compound in a solvent at equilibrium.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized or distilled water, analytical grade

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure a saturated solution is achieved.

  • Record the initial weight of the this compound.

  • Add a known volume of the desired solvent (DMSO or water) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • After the incubation period, visually inspect the vials to ensure that excess solid this compound is still present.

  • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated HPLC method. A standard calibration curve for this compound should be prepared in the same solvent.

  • The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Protocol for Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplates (one for dilution, one for the assay)

  • Automated liquid handler (recommended for high throughput)

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

  • Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • In a separate 96-well assay plate, add the aqueous buffer.

  • Transfer a small, precise volume of the DMSO dilutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (typically ≤ 1-2% v/v) to minimize its co-solvent effect.

  • Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity (precipitation) of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under these conditions.

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of this compound's function and evaluation, the following diagrams have been generated using Graphviz.

Sordarin's Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin_Mechanism cluster_ribosome 80S Ribosome cluster_inhibition Inhibition by Sordarin A_site A Site (Empty) E_site E Site (Exit) A_site->E_site tRNA moves to Exit site P_site P Site (Peptidyl-tRNA) P_site->A_site Translocation of Peptidyl-tRNA Ribosome_eEF2_Sordarin Stable Ribosome-eEF2-Sordarin Complex P_site->Ribosome_eEF2_Sordarin eEF2_GDP eEF2-GDP eEF2_GTP eEF2-GTP eEF2_GDP->eEF2_GTP GTP Exchange eEF2_GTP->P_site Binding to pre-translocation ribosome GDP_Pi GDP + Pi eEF2_GTP->GDP_Pi GTP Hydrolysis Sordarin This compound Sordarin->Ribosome_eEF2_Sordarin GTP GTP Ribosome_eEF2_Sordarin->Ribosome_eEF2_Sordarin

Caption: this compound stabilizes the eEF2-ribosome complex, preventing translocation.

Experimental Workflow: Screening for Fungal Protein Synthesis Inhibitors

Antifungal_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: Whole-cell antifungal activity (e.g., MIC determination) start->primary_screen active_compounds Active Compounds ('Hits') primary_screen->active_compounds Growth Inhibition inactive_compounds Inactive Compounds primary_screen->inactive_compounds No Inhibition secondary_screen Secondary Screen: In vitro translation assay (e.g., cell-free lysate) active_compounds->secondary_screen protein_synthesis_inhibitors Protein Synthesis Inhibitors secondary_screen->protein_synthesis_inhibitors Translation Inhibited other_moa Other Mechanism of Action secondary_screen->other_moa Translation Not Inhibited target_id Target Deconvolution: Identify specific target (e.g., eEF2) protein_synthesis_inhibitors->target_id lead_opt Lead Optimization target_id->lead_opt

Caption: A typical workflow for identifying fungal protein synthesis inhibitors.

Sordarin Sodium: A Comprehensive Technical Review of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a semi-synthetic derivative of the natural product sordarin, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and experimental evaluation of this compound and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies. Sordarin and its analogues selectively inhibit fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2), an essential component of the translation machinery.[1][2][3][4] This distinct mode of action, different from currently available antifungals that primarily target the cell membrane or wall, makes sordarin a compelling candidate for overcoming existing challenges of drug resistance. This document details the molecular characteristics of this compound, elucidates its mechanism of action through signaling pathway diagrams, presents key quantitative data in a structured format, and provides detailed experimental protocols for its study.

Molecular Profile of this compound

This compound is the sodium salt of sordarin, a tetracyclic diterpene glycoside.[4] Its chemical properties are fundamental to its biological activity and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₂₇H₃₉NaO₈
Molecular Weight 514.58 g/mol
CAS Number 463356-00-5
Appearance Solid
Solubility Soluble in water

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. eEF2 is a crucial GTP-dependent translocase that facilitates the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in the elongation phase of protein synthesis.

Sordarin's mechanism involves the stabilization of the eEF2-ribosome complex, effectively "freezing" the ribosome in a post-translocation state and preventing the release of eEF2. This stalls protein synthesis, leading to cell growth inhibition and ultimately cell death in susceptible fungal species. A key determinant of sordarin's activity is the presence of diphthamide, a unique post-translationally modified histidine residue on eEF2, which is essential for the drug's binding and inhibitory function.

sordarin_mechanism cluster_ribosome Fungal Ribosome P_site P-site A_site A-site (Peptidyl-tRNA) eEF2_GTP eEF2-GTP Translocation Translocation eEF2_GTP->Translocation Binds to Ribosome Sordarin Sordarin Sordarin->Translocation Inhibits eEF2_GDP eEF2-GDP Translocation->eEF2_GDP GTP Hydrolysis Inhibited_Complex Stalled Ribosome-eEF2 -Sordarin Complex Translocation->Inhibited_Complex Protein_Elongation Protein Elongation eEF2_GDP->Protein_Elongation eEF2 Release Inhibited_Complex->Protein_Elongation Blocks

Mechanism of Sordarin's inhibition of fungal protein synthesis.

In Vitro and In Vivo Efficacy

Extensive research has demonstrated the potent antifungal activity of sordarin and its derivatives against a range of pathogenic fungi. The following tables summarize key quantitative data from various studies.

In Vitro Activity of Sordarin Derivatives

The 50% inhibitory concentration (IC₅₀) for protein synthesis and the minimum inhibitory concentration (MIC) are crucial parameters for evaluating the in vitro potency of antifungal agents.

CompoundFungal SpeciesIC₅₀ (µg/mL) for Protein SynthesisMIC (µg/mL)Reference
SordarinCandida albicans0.018
Candida glabrata0.2>125
Cryptococcus neoformans0.06>125
GM193663Candida albicans-0.015
GM237354Pneumocystis carinii<0.008-
GM 191519Pneumocystis carinii--
GM 237354Pneumocystis carinii--
GM 193663Pneumocystis carinii--
GM 219771Pneumocystis carinii--

Note: IC₅₀ and MIC values can vary depending on the specific assay conditions and fungal strains used.

In Vivo Efficacy of Sordarin Derivatives in Animal Models

The therapeutic potential of sordarin derivatives has been evaluated in various animal models of fungal infections.

CompoundAnimal ModelFungal PathogenDosing RegimenEfficacyReference
GM193663Mouse (Systemic Candidiasis)Candida albicans15-120 mg/kg/day (s.c.) for 7 daysED₅₀ = 25.2 mg/kg/dose
GM237354Mouse (Systemic Candidiasis)Candida albicans15-120 mg/kg/day (s.c.) for 7 daysED₅₀ = 10.7 mg/kg/dose
GM237354Mouse (Systemic Aspergillosis)Aspergillus fumigatus30-120 mg/kg/day (s.c.) for 5 daysIrregular response
GM193663Rat (Pneumocystosis)Pneumocystis carinii0.2-10 mg/kg/day (s.c.) for 10 daysHighly effective at 2 mg/kg/day
GM237354Rat (Pneumocystosis)Pneumocystis carinii0.2-10 mg/kg/day (s.c.) for 10 daysHighly effective at 2 mg/kg/day
R-135853Mouse (Hematogenous Candidiasis)Candida albicans50 mg/kg/dose (oral, s.c.)Significant reduction in kidney viable cell counts
R-135853Mouse (Esophageal Candidiasis)Fluconazole-resistant C. albicans10 and 50 mg/kg/dose (s.c.)Eradicated C. albicans in a dose-dependent manner

ED₅₀: 50% effective dose. s.c.: subcutaneous.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its derivatives.

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free fungal lysate.

exp_protocol_invitro prep_lysate 1. Prepare Fungal Cell-Free Lysate initiate_reaction 4. Add Fungal Lysate to Initiate Protein Synthesis prep_lysate->initiate_reaction assay_mix 2. Prepare Assay Mix (Buffer, ATP, GTP, Amino Acids, Radiolabeled Amino Acid) add_sordarin 3. Add this compound (Varying Concentrations) assay_mix->add_sordarin add_sordarin->initiate_reaction incubate 5. Incubate at 30°C initiate_reaction->incubate precipitate 6. Precipitate Proteins (e.g., with TCA) incubate->precipitate measure 7. Measure Radioactivity (Scintillation Counting) precipitate->measure calculate_ic50 8. Calculate IC50 measure->calculate_ic50

References

The Discovery of Sordarin from Sordaria araneosa: A Technical Guide to its Isolation, Mechanism of Action, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin, a tetracyclic diterpene glycoside first isolated from the fungus Sordaria araneosa, represents a unique class of antifungal agents with a highly specific mechanism of action.[1] Unlike conventional antifungals that primarily target the fungal cell membrane, sordarin inhibits protein synthesis by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2][3] This distinct mode of action has positioned sordarin and its derivatives as promising candidates for the development of novel antifungal therapies, particularly in the face of growing resistance to existing drugs. This technical guide provides an in-depth overview of the discovery of sordarin, its mechanism of action, and its biosynthetic pathway. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to serve as a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.

Introduction

Fungal infections pose a significant and growing threat to human health, especially in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistant strains necessitate the discovery of novel therapeutic agents with new mechanisms of action. Sordarin, a natural product from Sordaria araneosa, was identified as a potent and selective inhibitor of fungal protein synthesis. Its unique ability to stall the translation process by locking elongation factor 2 (eEF2) onto the ribosome makes it a valuable lead compound for antifungal drug development. This document details the scientific journey of sordarin, from its discovery to the elucidation of its complex biosynthesis.

Discovery and Antifungal Activity

Sordarin was originally isolated from the fermentation broth of Sordaria araneosa. Subsequent screening and derivatization efforts have led to the identification of numerous sordarin analogs with potent antifungal activity against a range of pathogenic yeasts and filamentous fungi.

Data Presentation: Antifungal Activity of Sordarin and Derivatives

The antifungal efficacy of sordarin and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50) in protein synthesis assays.

CompoundFungal SpeciesIC50 (μg/mL) - Protein SynthesisMIC (μg/mL)Reference
SordarinCandida albicans0.040.1
SordarinCandida glabrata0.080.2
SordarinCryptococcus neoformans0.160.4
GR135402Candida albicans0.020.05
GM 222712Aspergillus flavusNot Reported0.25 (MIC50)
GM 237354Aspergillus flavusNot Reported8 (MIC50)

Table 1: In vitro activity of sordarin and its derivatives against various fungal pathogens.

Mechanism of Action: Inhibition of Protein Synthesis

Sordarin exerts its antifungal effect by specifically targeting the elongation phase of protein synthesis in fungi. It acts by stabilizing the complex between eukaryotic elongation factor 2 (eEF2) and the ribosome, thereby preventing the translocation of peptidyl-tRNA from the A-site to the P-site and halting polypeptide chain elongation.

Signaling Pathway Diagram

Sordarin_Mechanism_of_Action cluster_ribosome 80S Ribosome A_site A-site (Aminoacyl-tRNA) P_site P-site (Peptidyl-tRNA) A_site->P_site GTP Hydrolysis Stalled_Complex [Ribosome-eEF2-Sordarin] Stalled Complex A_site->Stalled_Complex Translocation Translocation P_site->Translocation eEF2_GTP eEF2-GTP eEF2_GTP->A_site Binds to pre-translocation ribosome eEF2_GTP->Stalled_Complex Sordarin Sordarin Sordarin->Stalled_Complex Protein_Elongation Protein Elongation Translocation->Protein_Elongation Stalled_Complex->Protein_Elongation Inhibition

Caption: Mechanism of action of sordarin in fungal protein synthesis.

Biosynthesis of Sordarin

The biosynthesis of the complex sordarin molecule is a multi-step process involving a terpene cyclase, several cytochrome P450 monooxygenases, and a novel Diels-Alderase. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the 5-8-5 tricyclic hydrocarbon skeleton, cycloaraneosene. A series of oxidative modifications, including a key C-C bond cleavage, then generates a precursor with a terminal alkene and a cyclopentadiene moiety. A recently discovered Diels-Alderase, SdnG, catalyzes an intramolecular Diels-Alder reaction to form the characteristic norbornene core of sordaricin, the aglycone of sordarin. Subsequent glycosylation and other modifications complete the biosynthesis of sordarin.

Biosynthetic Pathway Diagram

Sordarin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) SdnA SdnA (Terpene Cyclase) GGPP->SdnA Cycloaraneosene Cycloaraneosene (5-8-5 Tricyclic Skeleton) P450s P450s (SdnB, E, F, H) Cycloaraneosene->P450s Oxidized_Intermediate Oxidized Intermediate (Diene-Dienophile) SdnG SdnG (Diels-Alderase) Oxidized_Intermediate->SdnG Sordaricin Sordaricin (Norbornene Core) Glycosylation Glycosylation & Further Modifications Sordaricin->Glycosylation Sordarin Sordarin SdnA->Cycloaraneosene P450s->Oxidized_Intermediate SdnG->Sordaricin Glycosylation->Sordarin

Caption: Simplified biosynthetic pathway of sordarin.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of sordarin.

Isolation and Purification of Sordarin

A detailed protocol for the bioassay-guided purification of sordarin and its analogs from Sordaria araneosa fermentation broth has been described, though specific details of the large-scale industrial process are proprietary. The general laboratory-scale procedure involves solvent extraction of the fermentation broth, followed by a series of chromatographic steps, such as silica gel chromatography and high-performance liquid chromatography (HPLC), with fractions being tested for antifungal activity to guide the purification process.

In Vitro Fungal Protein Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system derived from a fungal pathogen.

Experimental Workflow Diagram

Protein_Synthesis_Assay_Workflow Start Start: Fungal Culture (e.g., Candida albicans) Cell_Lysis Cell Lysis (Glass Beads) Start->Cell_Lysis Centrifugation1 Centrifugation (5,000 x g) Cell_Lysis->Centrifugation1 Centrifugation2 Centrifugation (30,000 x g) Centrifugation1->Centrifugation2 Centrifugation3 Centrifugation (100,000 x g) Centrifugation2->Centrifugation3 S100 S-100 Fraction (Post-polysomal supernatant) Centrifugation3->S100 Assay_Setup In Vitro Translation Assay Setup (Poly(U), [14C]Phe, Sordarin) S100->Assay_Setup Incubation Incubation (60 min) Assay_Setup->Incubation Precipitation TCA Precipitation Incubation->Precipitation Measurement Scintillation Counting (Measure [14C]Phe incorporation) Precipitation->Measurement End End: Determine IC50 Measurement->End

Caption: Workflow for the in vitro protein synthesis inhibition assay.

Protocol:

  • Preparation of Cell-Free Lysates:

    • Grow Candida albicans cells to mid-logarithmic phase in a suitable medium (e.g., Yeast Nitrogen Base with 2% glucose).

    • Harvest cells by centrifugation and wash twice with lysis buffer (8.5% mannitol, 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT).

    • Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM phenylmethylsulfonyl fluoride (PMSF).

    • Lyse the cells by mechanical disruption with glass beads (e.g., using a bead beater) for several cycles at 4°C.

    • Clarify the lysate by a series of centrifugation steps: 5,000 x g for 5 minutes, 30,000 x g for 20 minutes, and finally 100,000 x g for 30 minutes to obtain the S-100 post-polysomal supernatant.

    • The S-100 fraction can be used directly or further fractionated into ribosomes and soluble factors by ultracentrifugation (100,000 x g for 4 hours).

  • Poly(U)-Directed In Vitro Translation Assay:

    • The assay is typically performed in a 96-well plate format.

    • The final 50 µL reaction mixture contains: 20 mM HEPES-KOH (pH 7.4), 20 mM DTT, 150 mM potassium acetate, 10 mM magnesium acetate, an RNase inhibitor, 100 µM GTP, 450 µM ATP, 24 mM phosphocreatine, 70 µg/mL creatine phosphokinase, 0.5 mg/mL poly(U) RNA, and 0.75 µM [14C]phenylalanine.

    • Add the S-100 cell-free lysate to the reaction mixture.

    • Add sordarin or its derivatives at various concentrations (typically ranging from 0.005 to 100 µg/mL), with a final DMSO concentration kept constant (e.g., 2.5%).

    • Incubate the reaction at 30°C for 60 minutes.

    • Terminate the reaction by adding 50 µL of 1 M NaOH, followed by incubation for 10 minutes at room temperature.

    • Precipitate the synthesized poly-phenylalanine by adding 25 µL of ice-cold 50% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Collect the precipitate on a filter plate, wash, and measure the incorporated radioactivity using a scintillation counter.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the [14C]phenylalanine incorporation compared to the control without the inhibitor.

Sordarin Binding Assay

This assay directly measures the binding of sordarin to its target, eEF2, in a cell-free extract.

Protocol:

  • Incubate samples of the post-ribosomal supernatant (PRS) from Candida albicans with [3H]-labeled sordarin (e.g., 0.5 µg/mL) in a binding buffer (30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT) for 1 hour at 25°C.

  • For displacement experiments, add a high concentration of unlabeled sordarin (e.g., 100 µg/mL) and incubate for an additional hour.

  • Separate the protein-bound sordarin from the unbound sordarin using gel filtration columns (e.g., Sephadex G-25).

  • Quantify the amount of bound [3H]sordarin in the eluate by liquid scintillation counting.

Heterologous Expression of Sordarin Biosynthetic Genes

This protocol describes the reconstitution of the sordarin biosynthetic pathway in a heterologous fungal host, such as Aspergillus nidulans.

Protocol:

  • Fungal Transformation:

    • Grow the recipient fungal strain (e.g., A. nidulans ΔEMΔST) on a suitable agar medium.

    • Prepare protoplasts from the fungal mycelia using lytic enzymes.

    • Transform the protoplasts with expression vectors containing the sordarin biosynthetic genes (e.g., sdnA, sdnB, sdnE, sdnF, sdnH, and sdnG) under the control of appropriate promoters.

    • Select for transformants using a selectable marker.

  • Gene Expression and Metabolite Analysis:

    • Culture the transformed fungal strains in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify the biosynthetic intermediates and final products.

Conclusion

Sordarin remains a compelling antifungal agent due to its unique mechanism of action and its selectivity for the fungal protein synthesis machinery. The elucidation of its biosynthetic pathway, including the discovery of a novel Diels-Alderase, opens up new avenues for the bioengineering of novel sordarin derivatives with improved pharmacological properties. The experimental protocols and data presented in this technical guide provide a valuable resource for researchers aiming to further explore the therapeutic potential of the sordarin class of antifungals and to develop new strategies to combat fungal infections.

References

Sordarin Sodium: A Technical Guide to a Eukaryotic Translation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium is a potent and selective inhibitor of eukaryotic protein synthesis, exhibiting a unique mechanism of action that targets the fungal translation machinery. This technical guide provides an in-depth overview of this compound, its derivatives, and their function as antifungal agents. It details the molecular mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug discovery and development.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The limited arsenal of antifungal drugs and the emergence of resistant strains necessitate the discovery and development of novel therapeutic agents with unique mechanisms of action. Sordarin, a natural product originally isolated from the fungus Sordaria araneosa, and its semi-synthetic derivatives represent a promising class of antifungals.[1][2] These tetracyclic diterpene glycosides selectively inhibit protein synthesis in fungi by targeting elongation factor 2 (eEF2), a crucial component of the translation elongation cycle.[3][4] This mode of action distinguishes them from most clinically used antifungals, which primarily target the fungal cell membrane or cell wall.[5]

Chemical Structure

Sordarin is characterized by a unique tetracyclic diterpene core linked to a modified sugar moiety. The sodium salt form enhances its solubility. The core structure has been a subject of extensive synthetic efforts, leading to the generation of numerous derivatives with improved antifungal activity and spectrum.

Chemical Formula of this compound: C₂₇H₃₉NaO₈ Molecular Weight: 514.58 g/mol

Mechanism of Action

This compound exerts its antifungal effect by specifically inhibiting the elongation phase of protein synthesis in eukaryotes. Its primary molecular target is eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase responsible for moving the peptidyl-tRNA from the A-site to the P-site on the ribosome.

The key steps in the mechanism of action are:

  • Binding to eEF2: Sordarin binds to a specific pocket on eEF2. This binding is stabilized by interactions with the ribosome.

  • Stabilization of the Ribosome-eEF2 Complex: Sordarin does not prevent the binding of eEF2 to the ribosome but rather stabilizes the post-translocation eEF2-ribosome complex. This "freezes" the ribosome on the mRNA, preventing the release of eEF2 after GTP hydrolysis.

  • Inhibition of Translocation: By locking eEF2 onto the ribosome, sordarin effectively blocks the translocation of the ribosome along the mRNA, thereby halting polypeptide chain elongation.

Crucially, sordarin exhibits high selectivity for fungal eEF2 over its mammalian counterpart, which accounts for its low toxicity to mammalian cells. This selectivity is attributed to species-specific amino acid differences in the sordarin binding site on eEF2.

G cluster_translation Eukaryotic Translation Elongation Cycle A_site A-site (Aminoacyl-tRNA arrival) P_site P-site (Peptidyl-tRNA) A_site->P_site Peptide bond formation E_site E-site (Exit) P_site->E_site Translocation (eEF2-GTP hydrolysis) Exit Exit mRNA mRNA Ribosome 80S Ribosome Stalled_Complex Stalled Ribosome-eEF2-Sordarin Complex eEF2 eEF2-GTP eEF2->P_site Mediates translocation Sordarin This compound Sordarin->eEF2 Binds to Protein Synthesis\nInhibited Protein Synthesis Inhibited Stalled_Complex->Protein Synthesis\nInhibited Blocks release of eEF2

Figure 1: Mechanism of Action of this compound.

Quantitative Data

The antifungal activity of sordarin and its derivatives has been quantified against a range of pathogenic fungi. The following tables summarize the 50% inhibitory concentrations (IC₅₀) from in vitro translation assays and the minimum inhibitory concentrations (MIC) from cell growth assays.

Table 1: In Vitro Protein Synthesis Inhibition (IC₅₀)
CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Cryptococcus neoformans (µg/mL)Rabbit Reticulocyte (µg/mL)
Sordarin0.010.20.06>100
GR1354020.01 - 0.020.1 - 0.20.05 - 0.1>100
GM 1936630.03---
GM 2116760.03---
GM 2227120.0040.50.5-
GM 2373540.01540.25-

Note: Data for GR135402, GM compounds are from various sources where ranges were sometimes provided. Some sordarin derivatives show high potency against Pneumocystis carinii with IC₅₀ values <0.008 µg/mL.

Table 2: Antifungal Activity (MIC)
CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida parapsilosis (µg/mL)Cryptococcus neoformans (µg/mL)Aspergillus fumigatus (MIC₉₀, µg/mL)Aspergillus flavus (MIC₉₀, µg/mL)
Sordarin8>125>125>125--
GM 2227120.004 (MIC₉₀)0.5 (MIC₉₀)1 (MIC₉₀)0.5 (MIC₉₀)>6432
GM 2373540.015 (MIC₉₀)4 (MIC₉₀)16 (MIC₉₀)0.25 (MIC₉₀)321

Note: MIC values can vary depending on the specific strain and testing methodology. MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of sordarin's activity. The following are representative protocols for key experiments.

In Vitro Translation Assay

This assay measures the inhibitory effect of sordarin on protein synthesis in a cell-free system.

Objective: To determine the IC₅₀ of sordarin and its derivatives.

Materials:

  • Fungal cell lysates (e.g., from Candida albicans)

  • Rabbit reticulocyte lysate (for selectivity testing)

  • This compound or derivatives dissolved in 25% (v/v) DMSO

  • Radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine)

  • Reaction buffer (containing ATP, GTP, creatine phosphate, creatine kinase, and unlabeled amino acids except the radiolabeled one)

  • Poly(U) template (for poly-phenylalanine synthesis assays)

  • tRNA

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Procedure:

  • Preparation of Cell-Free Lysates:

    • Grow fungal cells to mid-log phase.

    • Harvest cells by centrifugation and wash with buffer.

    • Lyse the cells mechanically (e.g., with glass beads) or enzymatically in lysis buffer.

    • Centrifuge to remove cell debris and collect the supernatant (S30 extract).

  • Translation Reaction:

    • In a microfuge tube, combine the cell lysate, reaction buffer, radiolabeled amino acid, and mRNA template.

    • Add serial dilutions of sordarin or the vehicle control (2.5% final DMSO concentration).

    • Incubate the reaction mixture at 30°C for 60 minutes.

  • Measurement of Protein Synthesis:

    • Stop the reaction by adding NaOH.

    • Precipitate the newly synthesized proteins by adding cold TCA.

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold TCA and ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each sordarin concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G start Start prep_lysate Prepare Fungal Cell-Free Lysate start->prep_lysate setup_rxn Set up Translation Reaction: - Lysate - Buffer - Radiolabeled Amino Acid - mRNA Template prep_lysate->setup_rxn add_sordarin Add Serial Dilutions of Sordarin setup_rxn->add_sordarin incubate Incubate at 30°C add_sordarin->incubate stop_precipitate Stop Reaction & Precipitate Proteins with TCA incubate->stop_precipitate filter_wash Filter and Wash Precipitate stop_precipitate->filter_wash measure Measure Radioactivity (Scintillation Counting) filter_wash->measure analyze Calculate % Inhibition and Determine IC50 measure->analyze end End analyze->end

Figure 2: Workflow for an In Vitro Translation Assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of sordarin required to inhibit the growth of a fungal isolate.

Objective: To determine the MIC of sordarin against various fungal species.

Materials:

  • Fungal isolates

  • This compound

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared fungal suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.

Signaling Pathways and Cellular Effects

The primary effect of sordarin is the direct inhibition of protein synthesis. This leads to a cascade of downstream cellular consequences, ultimately resulting in fungistatic or fungicidal activity. While sordarin does not directly target a specific signaling pathway in the classical sense, the abrupt halt in the production of all proteins will invariably affect numerous cellular processes that rely on a constant supply of new proteins, such as cell cycle progression, stress response, and maintenance of cell wall integrity. A chemical genomic screen in Saccharomyces cerevisiae has revealed that deletions in genes related to mitochondrial function can lead to hypersensitivity to sordarin.

Sordarin This compound eEF2 eEF2 Sordarin->eEF2 Binds & Stabilizes on Ribosome Translation_Inhibition Inhibition of Protein Synthesis Sordarin->Translation_Inhibition Causes Ribosome Ribosome Depletion Depletion of Short-Lived Regulatory Proteins Translation_Inhibition->Depletion Cell_Cycle Cell Cycle Arrest Depletion->Cell_Cycle Stress Impaired Stress Response Depletion->Stress Integrity Loss of Cell Wall Integrity Depletion->Integrity Growth_Inhibition Fungal Growth Inhibition / Cell Death Cell_Cycle->Growth_Inhibition Stress->Growth_Inhibition Integrity->Growth_Inhibition

Figure 3: Cellular Consequences of Sordarin-Induced Translation Inhibition.

Conclusion

This compound and its derivatives represent a valuable class of antifungal agents with a distinct and well-characterized mechanism of action. Their ability to selectively inhibit fungal protein synthesis by stabilizing the eEF2-ribosome complex offers a promising avenue for the development of new therapies against pathogenic fungi. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future efforts may focus on optimizing the pharmacokinetic properties of sordarin derivatives and expanding their spectrum of activity to include a broader range of clinically relevant fungal pathogens.

References

The Critical Role of Diphthamide Modification in the Antifungal Activity of Sordarin Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sordarin sodium, a potent antifungal agent, exerts its inhibitory effect on fungal protein synthesis through a unique mechanism that is critically dependent on a specific post-translational modification of eukaryotic elongation factor 2 (eEF2). This modification, the conversion of a histidine residue to diphthamide, is a highly conserved process in eukaryotes and archaea. This technical guide provides an in-depth exploration of the intricate relationship between diphthamide modification and the activity of this compound. It details the molecular mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved biochemical pathways and experimental workflows. Understanding this relationship is paramount for the development of novel antifungal agents targeting the protein synthesis machinery.

Introduction

Sordarin and its derivatives are a class of tetracyclic diterpene glycoside antifungals that selectively inhibit protein synthesis in fungi.[1][2] Their unique mode of action, which involves stabilizing the eEF2-ribosome complex, sets them apart from conventional antifungal drugs that typically target the cell membrane.[1][2] The specificity and potency of sordarin are intrinsically linked to the presence of diphthamide, a complex modification of a specific histidine residue on eEF2.[3] This guide will dissect the molecular basis of this dependency, providing a comprehensive resource for researchers in mycology, drug discovery, and molecular biology.

The Diphthamide Biosynthesis Pathway

Diphthamide is a post-translationally modified histidine residue found exclusively on eEF2. Its biosynthesis is a complex, multi-step enzymatic process involving a series of highly conserved proteins encoded by the DPH genes. The pathway can be broadly divided into three stages:

  • Formation of the 3-amino-3-carboxypropyl (ACP) group: This initial step is catalyzed by the Dph1-Dph4 proteins.

  • Methylation of the ACP group: Dph5, a methyltransferase, adds a methyl group to the ACP intermediate, forming diphthine.

  • Amidation of diphthine: The final step involves the conversion of diphthine to diphthamide by the Dph6 and Dph7 proteins in an ATP-dependent manner.

Mutations or deletions in any of the DPH genes lead to a failure in producing the mature diphthamide modification, rendering the cells resistant to the effects of sordarin.

Diphthamide_Biosynthesis cluster_pathway Diphthamide Biosynthesis Pathway eEF2_His eEF2 (His) Intermediate1 ACP-modified eEF2 eEF2_His->Intermediate1 ACP transfer Diphthine Diphthine-eEF2 Intermediate1->Diphthine Methylation Diphthamide Diphthamide-eEF2 Diphthine->Diphthamide Amidation Dph1_4 Dph1-Dph4 Dph5 Dph5 (Methyltransferase) Dph6_7 Dph6, Dph7 (Amidase) SAM_to_SAH SAM -> SAH ATP_to_ADP ATP -> ADP + Pi

Figure 1: The Diphthamide Biosynthesis Pathway.

Mechanism of this compound Action

This compound inhibits protein synthesis by targeting eEF2, but only when eEF2 is bound to the ribosome. The drug binds to a pocket on eEF2 formed by domains III, IV, and V. This binding event stabilizes the eEF2-ribosome complex, effectively stalling the translocation step of elongation. Translocation is the process where the ribosome moves one codon down the mRNA, and it is a crucial step for the continuation of polypeptide synthesis. By locking eEF2 onto the ribosome, sordarin prevents the release of eEF2 after GTP hydrolysis, thus halting protein synthesis.

The diphthamide modification, located at the tip of domain IV of eEF2, is not in the direct binding pocket of sordarin. However, its presence is essential for the high-affinity binding of sordarin. The absence of diphthamide is thought to induce a long-range conformational change in eEF2 that significantly weakens its interaction with sordarin. This leads to the observed resistance in strains with defective diphthamide biosynthesis.

Sordarin_Mechanism cluster_ribosome Ribosome cluster_no_diphthamide No Diphthamide Modification Ribosome 80S Ribosome Complex Ribosome-eEF2-Sordarin Complex (Stalled) eEF2_Diphthamide eEF2 (with Diphthamide) eEF2_Diphthamide->Complex Sordarin Sordarin Sodium Sordarin->Complex Translocation_Blocked Protein Synthesis Inhibited Complex->Translocation_Blocked Translocation Blocked eEF2_no_Diphthamide eEF2 (no Diphthamide) Weak_Binding Weak/No Binding eEF2_no_Diphthamide->Weak_Binding Sordarin2 Sordarin Sodium Sordarin2->Weak_Binding Protein_Synthesis_Continues Protein Synthesis Continues Experimental_Workflow cluster_growth_assay Sordarin Sensitivity Growth Assay cluster_invitro_translation In Vitro Translation Assay Yeast_Culture Yeast Culture (Wild-type & Mutants) Sordarin_Plates Plate on Sordarin-containing and Control Media Yeast_Culture->Sordarin_Plates Incubate Incubate Sordarin_Plates->Incubate Analyze_Growth Analyze Growth (Visual or OD600) Incubate->Analyze_Growth Cell_Lysate Prepare Cell-free Lysate Reaction_Mix Set up Translation Reaction (+/- Sordarin) Cell_Lysate->Reaction_Mix Incubate_Translation Incubate Reaction_Mix->Incubate_Translation Measure_Incorp Measure Radiolabel Incorporation Incubate_Translation->Measure_Incorp

References

Methodological & Application

Application Note: Sordarin Sodium In Vitro Protein Synthesis Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sordarin and its derivatives represent a class of antifungal agents with a unique mechanism of action, selectively inhibiting protein synthesis in fungi.[1] Unlike many antifungals that target the cell membrane, sordarin acts on the elongation phase of translation by stabilizing the complex formed by the ribosome and eukaryotic Elongation Factor 2 (eEF2).[1][2] This action effectively freezes the translocation step, halting polypeptide chain elongation.[3][4] This application note provides a detailed protocol for an in vitro protein synthesis inhibition assay using Sordarin sodium. The assay measures the incorporation of a radiolabeled amino acid into a polypeptide chain in a fungal cell-free system, allowing for the determination of inhibitory activity and calculation of metrics such as the 50% inhibitory concentration (IC50). This method is crucial for screening novel sordarin analogs and investigating the molecular basis of antifungal resistance.

Mechanism of Action of Sordarin

Sordarin exerts its antifungal effect by specifically targeting eukaryotic Elongation Factor 2 (eEF2), a key protein in the translation elongation cycle. During protein synthesis, eEF2 catalyzes the GTP-dependent translocation of the ribosome along the mRNA. Sordarin binds to and stabilizes the ribosome-eEF2 complex after translocation, preventing the release of eEF2. This stalled complex blocks the binding of the next aminoacyl-tRNA, thereby inhibiting further peptide chain elongation and leading to cell growth arrest. This high specificity for the fungal translation machinery makes sordarin an attractive candidate for antifungal drug development.

cluster_0 Normal Elongation Cycle cluster_1 Inhibition by Sordarin PRE PRE-translocation Ribosome Complex POST POST-translocation Ribosome Complex PRE->POST eEF2-GTP binds Translocation Occurs GTP Hydrolysis RELEASE eEF2-GDP Released POST->RELEASE Pi release STALLED Stalled Ribosome-eEF2 Complex POST->STALLED Sordarin Binds & Stabilizes Complex NEXT_AA Next Aminoacyl-tRNA Binds to A-site RELEASE->NEXT_AA NEXT_AA->PRE Peptide bond formation Cycle repeats SORDARIN Sordarin SORDARIN->STALLED INHIBITION Protein Synthesis Inhibited STALLED->INHIBITION eEF2 release blocked

Caption: Mechanism of Sordarin's inhibition of protein synthesis.

Experimental Protocol: Poly(U)-Directed In Vitro Translation Assay

This protocol is adapted from methodologies used to assess sordarin's effect on fungal cell-free systems. It measures the synthesis of a polyphenylalanine chain from a polyuridylic acid (poly(U)) template by quantifying the incorporation of radiolabeled phenylalanine ([¹⁴C]Phe).

1. Preparation of Fungal Cell-Free Lysate (S-100 Fraction)

This procedure is based on the method described by Tuite and Plesset.

  • Cell Culture: Grow fungal cells (e.g., Candida albicans) in a suitable medium (e.g., yeast nitrogen base with 2% glucose) to the mid-logarithmic phase.

  • Harvesting: Harvest cells by centrifugation and wash them twice with ice-cold lysis buffer (30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, 8.5% w/v mannitol).

  • Lysis: Resuspend the cell pellet in an equal volume of lysis buffer supplemented with 1 mM phenylmethylsulfonyl fluoride (PMSF). Lyse the cells by mechanical disruption, such as grinding with glass beads in a cell homogenizer. Perform lysis cycles at 4°C.

  • Clarification: Centrifuge the lysate at 5,000 x g for 5 minutes to remove beads and cell debris.

  • Fractionation: Transfer the supernatant and centrifuge at 30,000 x g for 20 minutes.

  • S-100 Preparation: Aspirate the resulting supernatant and centrifuge at 100,000 x g for 30 minutes to pellet ribosomes. The final supernatant is the post-polysomal supernatant (S-100 fraction), containing necessary soluble factors for translation.

  • Storage: Aliquot the S-100 fraction, flash-freeze in liquid nitrogen, and store at -80°C.

2. In Vitro Translation Reaction

  • Reaction Mixture: Prepare the reaction mixture on ice. For a standard 50 µL reaction, combine the following components:

    • Fungal S-100 Lysate

    • Ribosomes (if separated from S-100)

    • Poly(U) mRNA template

    • [¹⁴C]Phenylalanine

    • ATP/GTP energy regenerating system (creatine phosphate and creatine phosphokinase)

    • Buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT)

    • Spermidine

    • Unlabeled amino acid mixture (excluding phenylalanine)

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO). Prepare serial dilutions to test a range of final concentrations. Ensure the final DMSO concentration in the assay is constant across all samples (e.g., 2.5%) and does not inhibit the reaction.

  • Assay Setup: Add the appropriate concentration of this compound or vehicle control (DMSO) to the reaction tubes.

  • Initiation and Incubation: Start the reaction by adding the S-100 lysate/ribosomes. Incubate the mixture for 60 minutes at 30°C.

3. Measurement of [¹⁴C]Phe Incorporation

  • Precipitation: Stop the reaction by adding trichloroacetic acid (TCA). This will precipitate the newly synthesized, radiolabeled polyphenylalanine chains.

  • Washing: Collect the precipitate by filtration (e.g., through glass fiber filters) and wash several times with cold TCA and ethanol to remove unincorporated [¹⁴C]Phe.

  • Quantification: Dry the filters and place them in scintillation vials with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (CPM_Sordarin / CPM_Control)] * 100

    • Where CPM_Sordarin is the counts per minute for the sordarin-treated sample and CPM_Control is for the vehicle-treated sample.

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of protein synthesis activity.

Experimental Workflow

cluster_prep Lysate Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis CULTURE 1. Fungal Cell Culture (e.g., C. albicans) HARVEST 2. Harvest & Wash Cells CULTURE->HARVEST LYSIS 3. Mechanical Lysis (Glass Beads) HARVEST->LYSIS CENTRIFUGE1 4. Low-Speed Centrifugation (Remove Debris) LYSIS->CENTRIFUGE1 CENTRIFUGE2 5. High-Speed Centrifugation (Prepare S-100 Fraction) CENTRIFUGE1->CENTRIFUGE2 STORE 6. Aliquot & Store S-100 at -80°C CENTRIFUGE2->STORE SETUP 7. Assemble Reaction Mix (Lysate, Poly(U), [14C]Phe, Buffers) STORE->SETUP ADD_CMPD 8. Add this compound (or Vehicle Control) SETUP->ADD_CMPD INCUBATE 9. Incubate at 30°C for 60 min ADD_CMPD->INCUBATE PRECIPITATE 10. Stop with TCA & Precipitate INCUBATE->PRECIPITATE WASH 11. Filter & Wash Precipitate PRECIPITATE->WASH COUNT 12. Scintillation Counting WASH->COUNT CALCULATE 13. Calculate % Inhibition COUNT->CALCULATE IC50 14. Determine IC50 Value CALCULATE->IC50

Caption: Workflow for the Sordarin in vitro protein synthesis assay.

Data Presentation: Inhibitory Activity of Sordarin Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of sordarin and a derivative against cell-free translation systems from various pathogenic fungi. The data highlights the compound's potent activity against sensitive species and the intrinsic resistance of others.

CompoundFungal SpeciesIn Vitro Translation IC50 (µg/mL)
Sordarin Candida albicans0.04
Candida glabrata0.04
Cryptococcus neoformans0.08
Candida krusei>100
Candida parapsilosis>100
GR135402 Candida albicans0.01
(Sordarin Derivative)Candida glabrata0.01
Cryptococcus neoformans0.04
Candida krusei>100
Candida parapsilosis>100

Data sourced from Domínguez et al., 1998.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sordarin sodium, a potent antifungal agent, and detailed protocols for determining its in vitro activity against pathogenic fungi.

Introduction

This compound is a semi-synthetic derivative of the natural product sordarin, isolated from the fungus Sordaria araneosa. It belongs to a class of antifungal agents that exhibit a unique mechanism of action, selectively inhibiting fungal protein synthesis. This novel mode of action makes it a promising candidate for the development of new antifungal therapies, particularly in light of emerging resistance to existing drug classes.

Sordarins exert their antifungal effect by targeting and stabilizing the fungal elongation factor 2 (EF2) on the ribosome.[1][2] This action effectively freezes the elongation cycle of protein synthesis, leading to the cessation of fungal growth.[3][4] Notably, sordarins demonstrate a high degree of selectivity for the fungal EF2, with minimal impact on mammalian protein synthesis, suggesting a favorable therapeutic window.[5]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound specifically inhibits the translocation step in the elongation phase of fungal protein synthesis. It forms a stable complex with elongation factor 2 (EF2) and the ribosome, preventing the movement of the peptidyl-tRNA from the A-site to the P-site. This stalls protein synthesis and ultimately leads to fungal cell death.

cluster_ribosome Ribosome A_site A-site (Aminoacyl-tRNA) P_site P-site (Peptidyl-tRNA) A_site->P_site Translocation Inhibition Protein Synthesis Inhibited A_site->Inhibition EF2 Elongation Factor 2 (EF2) EF2->A_site Binds to ribosome EF2->A_site Forms stable EF2-Ribosome complex GTP GTP Hydrolysis Sordarin This compound Sordarin->EF2 Translocation Translocation GTP->Translocation Protein_Elongation Protein Elongation Continues Translocation->Protein_Elongation

This compound's mechanism of action.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro activity of Sordarin and its derivatives against a range of pathogenic yeasts and molds. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

Fungal SpeciesSordarin DerivativeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicansGM 222712--0.004
GM 237354--0.015
Sordarin--8
Candida glabrataGM 222712--0.5
GM 237354--4
Candida kruseiGM 222712-->64
GM 237354-->64
Cryptococcus neoformansGM 222712--0.5
GM 237354--0.25

Table 2: In Vitro Activity of Sordarin Derivatives Against Molds

Fungal SpeciesSordarin DerivativeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatusGM 222712--32
GM 237354-->64
Aspergillus flavusGM 2227120.251-
GM 237354832-

Table 3: In Vitro Activity of Azasordarins Against Pathogenic Fungi

Fungal SpeciesAzasordarin DerivativeMIC Range (µg/mL)
Candida spp. (excluding C. krusei)GW 5872700.12 - 1
GW 4798210.12 - 2
GW 5157160.12 - 2
GW 5700090.12 - 4
Aspergillus spp.All tested azasordarins>16
Fusarium oxysporumGW 5872704 - 16
Scedosporium apiospermumGW 5872704 - 16
Data for this table was sourced from reference.

Experimental Protocols: Antifungal Susceptibility Testing

The following protocols are based on established methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for testing the susceptibility of Candida species and Cryptococcus neoformans to this compound.

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL. b. The final concentration of the solvent in the test wells should not exceed 1% and should not affect fungal growth.

2. Preparation of Inoculum: a. Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Preparation of Microdilution Plates: a. Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution (e.g., 12.8 µg/mL for a final highest concentration of 6.4 µg/mL after adding inoculum) to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as the sterility control (uninoculated medium).

4. Inoculation and Incubation: a. Add 100 µL of the diluted yeast inoculum to wells 1 through 11. b. Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Broth Microdilution Method for Molds (Adapted from CLSI M38)

This method is suitable for testing the susceptibility of filamentous fungi like Aspergillus species to this compound.

1. Preparation of this compound Stock Solution: (As described for yeasts)

2. Preparation of Inoculum: a. Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. b. Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. c. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

3. Preparation of Microdilution Plates: (As described for yeasts, using RPMI 1640 medium)

4. Inoculation and Incubation: a. Add 100 µL of the diluted conidial suspension to wells 1 through 11. b. Incubate the plates at 35°C for 48-72 hours.

5. Reading the MIC: a. The MIC is the lowest concentration of this compound that shows complete inhibition of growth (for fungicidal compounds) or a significant reduction in growth (for fungistatic compounds) as determined visually. For some sordarins against Aspergillus, a 75% reduction in mycelial growth has been used as the endpoint.

cluster_prep Preparation cluster_assay Assay Setup Stock Prepare Sordarin Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock->Serial_Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC

Antifungal susceptibility testing workflow.

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains with known MICs in each test run. Recommended QC strains for yeast testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. For molds, Aspergillus flavus ATCC 204304 and Aspergillus fumigatus ATCC 204305 can be used. The obtained MIC values for these QC strains should fall within the established acceptable ranges.

Conclusion

This compound represents a promising class of antifungal agents with a distinct mechanism of action. The provided protocols, based on internationally recognized standards, offer a robust framework for evaluating the in vitro efficacy of this compound and its derivatives against a broad spectrum of fungal pathogens. This information is critical for researchers and drug development professionals in the ongoing effort to combat invasive fungal infections.

References

Application Notes and Protocols for Sordarin Sodium Minimum Inhibitory Concentration (MIC) Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin sodium is a potent antifungal agent that exhibits a unique mechanism of action by inhibiting fungal protein synthesis.[1][2] It specifically targets the fungal elongation factor 2 (eEF2), a key component of the ribosomal machinery responsible for the translocation step in protein synthesis.[1] By binding to eEF2, this compound stabilizes the ribosome-eEF2 complex, thereby halting the elongation of the polypeptide chain and ultimately leading to fungal cell death.[3] This mode of action is distinct from many clinically used antifungals that target the cell membrane or cell wall. Sordarin and its derivatives have demonstrated significant in vitro activity against a range of pathogenic yeasts and filamentous fungi, including various Candida species, Cryptococcus neoformans, and some Aspergillus species.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates. The MIC is a critical parameter in antifungal susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate MIC determination is essential for evaluating the potency of new antifungal compounds, monitoring for the emergence of resistance, and guiding preclinical and clinical research.

Mechanism of Action of this compound

This compound exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. This inhibition is dependent on the presence of a unique post-translationally modified histidine residue, known as diphthamide, on eEF2. The binding of this compound to the ribosome-eEF2 complex effectively stalls protein synthesis, leading to the arrest of fungal growth.

Sordarin_Mechanism_of_Action cluster_ribosome Fungal Ribosome Ribosome Ribosome Peptide_Elongation Peptide Bond Formation Ribosome->Peptide_Elongation mRNA mRNA Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome binds to A-site eEF1A eEF1A eEF1A->Aminoacyl_tRNA eEF2 eEF2 Peptide_Elongation->eEF2 triggers Translocation Translocation eEF2->Translocation mediates Translocation->Ribosome moves ribosome Sordarin This compound Sordarin->Inhibition Inhibition->Translocation blocks MIC_Workflow Start Start Stock_Prep Prepare Sordarin Stock Solution Start->Stock_Prep Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Prep->Serial_Dilution Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read and Record MIC Incubation->Reading End End Reading->End

References

Application Notes and Protocols for Sordarin Sodium in Fungal Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin and its derivatives represent a unique class of antifungal agents that selectively inhibit protein synthesis in fungi.[1][2] Unlike many existing antifungals that target the cell membrane, sordarins act on the elongation phase of the translational cycle by stabilizing the eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][3] This specific mechanism of action prevents the translocation of the ribosome along the mRNA, thereby halting protein synthesis.[4] The high selectivity for the fungal eEF2 over its mammalian counterpart makes Sordarin sodium a compelling candidate for the development of novel antifungal therapies with potentially lower toxicity.

These application notes provide detailed protocols for utilizing this compound in various fungal cell-based assays to determine its antifungal activity and to study its mechanism of action.

Mechanism of Action: Inhibition of Fungal Protein Synthesis

This compound exerts its antifungal effect by specifically targeting and inhibiting the function of eukaryotic elongation factor 2 (eEF2) in fungi. eEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along the mRNA strand during the elongation phase of protein synthesis. Sordarin stabilizes the complex formed between eEF2 and the ribosome, effectively locking it in place and preventing the subsequent steps of polypeptide chain elongation. This leads to a complete cessation of protein synthesis, ultimately resulting in fungal cell death. The significant structural differences between fungal and mammalian eEF2 are responsible for the selective activity of sordarins.

cluster_0 Fungal Ribosome cluster_1 Inhibition by Sordarin mRNA mRNA Ribosome 80S mRNA->Ribosome Binding Peptidyl-tRNA tRNA Peptidyl-tRNA->Ribosome P site Aminoacyl-tRNA tRNA Aminoacyl-tRNA->Ribosome A site eEF2 eEF2 eEF2->Ribosome GTP-dependent binding Ribosome_eEF2_Sordarin_Complex Ribosome eEF2 Sordarin eEF2->Ribosome_eEF2_Sordarin_Complex Stabilization Sordarin Sordarin Translocation_Blocked Translocation Blocked Ribosome_eEF2_Sordarin_Complex->Translocation_Blocked Protein_Synthesis_Inhibited Protein Synthesis Inhibited Translocation_Blocked->Protein_Synthesis_Inhibited

Caption: Sordarin's mechanism of action on the fungal ribosome.

Data Presentation

Table 1: In Vitro Activity of Sordarin and its Derivatives Against Pathogenic Fungi
CompoundFungal SpeciesIC50 (µg/mL) - Protein SynthesisMIC (µg/mL) - Cell GrowthReference
SordarinCandida albicans0.030.12
Candida glabrata0.060.25
Cryptococcus neoformans0.120.5
GR135402Candida albicans0.0150.06
Candida glabrata0.030.12
Cryptococcus neoformans0.060.25
GM 222712Candida albicans-0.004
Candida glabrata-0.5
Cryptococcus neoformans-0.5
Aspergillus flavus-1
Aspergillus fumigatus-32
GM 237354Candida albicans-0.015
Candida glabrata-4
Cryptococcus neoformans-0.25
Aspergillus flavus-32
Aspergillus fumigatus->64

IC50: 50% inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Table 2: In Vivo Efficacy of Sordarin Derivatives in Murine Models of Fungal Infections
CompoundFungal Infection ModelRoute of AdministrationED50 (mg/kg/dose)Reference
GM193663Systemic Candidiasis (C. albicans)Subcutaneous25.2
GM237354Systemic Candidiasis (C. albicans)Subcutaneous10.7

ED50: 50% effective dose.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast pathogens.

Materials:

  • This compound (or derivative)

  • Fungal isolate of interest (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a small volume of DMSO.

    • Further dilute with sterile water to achieve a final stock concentration (e.g., 1 mg/mL). The final DMSO concentration in the assay should not exceed 1%.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup:

    • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

    • Growth inhibition can be assessed visually or by reading the optical density at 490 nm using a spectrophotometer.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Stock_Solution Prepare Sordarin Stock Solution Serial_Dilution Serial Dilution of Sordarin in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Add_Inoculum Add Fungal Inoculum to Wells Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 24-48h Add_Inoculum->Incubate Read_MIC Determine MIC (Visual/Spectrophotometer) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: In Vitro Protein Synthesis Inhibition Assay

This assay measures the direct inhibitory effect of this compound on fungal protein synthesis in a cell-free system.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans)

  • Glass beads (0.45-0.55 mm)

  • Lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)2, 2 mM DTT)

  • Translation buffer (containing ATP, GTP, amino acids, and an energy regenerating system)

  • [14C]-Phenylalanine or [35S]-Methionine

  • Poly(U) RNA (for poly-Phe synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Preparation of Cell-Free Lysate:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by vortexing with glass beads.

    • Centrifuge to remove cell debris and collect the supernatant (S30 extract).

  • In Vitro Translation Reaction:

    • Set up reaction tubes containing the cell-free lysate, translation buffer, Poly(U) RNA (if using [14C]-Phe), and the radiolabeled amino acid.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

    • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reaction by adding TCA to precipitate the newly synthesized proteins.

    • Heat the samples to hydrolyze aminoacyl-tRNAs.

    • Collect the protein precipitate on glass fiber filters.

    • Wash the filters to remove unincorporated radiolabeled amino acids.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

cluster_0 Preparation cluster_1 Translation Reaction cluster_2 Analysis Cell_Culture Culture Fungal Cells Lysate_Prep Prepare Cell-Free Lysate Cell_Culture->Lysate_Prep Reaction_Setup Set up Translation Reaction (Lysate, Buffer, Radiolabel, Sordarin) Lysate_Prep->Reaction_Setup Incubate_Reaction Incubate at 30°C Reaction_Setup->Incubate_Reaction TCA_Precipitation Precipitate Proteins with TCA Incubate_Reaction->TCA_Precipitation Filter_Wash Filter and Wash Precipitate TCA_Precipitation->Filter_Wash Scintillation_Counting Measure Radioactivity Filter_Wash->Scintillation_Counting Calculate_IC50 Calculate IC50 Scintillation_Counting->Calculate_IC50

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound presents a promising avenue for the development of new antifungal drugs due to its novel and specific mechanism of action. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and its derivatives against a range of fungal pathogens. The provided quantitative data and methodologies will aid in the design and execution of experiments aimed at further characterizing this important class of antifungal compounds.

References

Application Notes and Protocols: Sordarin Sodium In Vivo Efficacy in Murine Models of Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of sordarin sodium and its derivatives in murine models of candidiasis. The protocols outlined below are compiled from established methodologies and published studies, offering a framework for assessing the antifungal efficacy of this novel class of protein synthesis inhibitors.

Introduction to Sordarin Antifungals

Sordarins are a class of antifungal agents that exhibit a unique mode of action by selectively inhibiting fungal protein synthesis.[1][2][3] They target the fungal elongation factor 2 (eEF2), a crucial component of the translation machinery, thereby halting the elongation phase of protein synthesis.[4][5] This mechanism is distinct from that of other major antifungal classes, such as azoles and polyenes, which target the cell membrane or cell wall. The high specificity of sordarins for the fungal eEF2 contributes to their selective activity against fungal cells with minimal impact on mammalian protein synthesis. Several semisynthetic derivatives of sordarin, including GM193663, GM237354, and R-135853, have demonstrated potent in vitro and in vivo activity against various Candida species, including strains resistant to existing therapies.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of various sordarin derivatives in murine models of candidiasis.

Table 1: In Vivo Efficacy of Sordarin Derivatives in Murine Systemic Candidiasis

CompoundMouse StrainCandida albicans StrainEfficacy EndpointDosing Regimen (s.c.)ResultReference
GM193663CD-1Not Specified50% Effective Dose (ED₅₀)Three times daily for 7 days25.2 mg/kg/dose
GM237354CD-1Not Specified50% Effective Dose (ED₅₀)Three times daily for 7 days10.7 mg/kg/dose
GM237354MurineNot SpecifiedKidney Fungal Burden2.5, 5, 10, 20, 40 mg/kg every 4, 8, or 12 hDose-dependent reduction in log CFU/gram
R-135853ddYSANK51486Kidney Fungal Burden50 mg/kg, three times a daySignificant reduction in viable cell counts
R-135853ddYSANK51486Kidney Fungal Burden50 mg/kg, single oral doseDose-dependent efficacy

Table 2: Pharmacokinetic Parameters of Sordarin Derivatives in Mice

CompoundDose (s.c.)Cₘₐₓ (µg/mL)AUC (µg·h/mL)T½ (h)Reference
GM19366350 mg/kg51.879.50.8
GM23735450 mg/kg23460.85
GM23735450 mg/kgNot specifiedNot specifiedNot specified

Experimental Protocols

Murine Model of Systemic (Disseminated) Candidiasis

This protocol describes the induction of a lethal systemic Candida albicans infection in mice to evaluate the efficacy of antifungal compounds.

Materials:

  • Candida albicans strain (e.g., SC5314, ATCC 90028)

  • Yeast Extract-Peptone-Dextrose (YPD) agar and broth

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c or CD-1 mice (6-8 weeks old)

  • This compound (or derivative)

  • Sterile water or saline for injection (vehicle)

  • Syringes and needles (27-gauge)

  • Tissue homogenizer

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Candida albicans Inoculum:

    • Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 48 hours.

    • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

    • Collect the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10⁶ cells/mL).

  • Infection of Mice:

    • Inject each mouse intravenously (i.v.) via the lateral tail vein with 0.1 mL of the C. albicans suspension (e.g., 5 x 10⁵ cells/mouse).

  • Treatment:

    • Prepare the this compound solution by dissolving the compound in the sterile vehicle to the desired concentrations.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the sordarin solution subcutaneously (s.c.) or orally (p.o.) according to the desired dosing regimen (e.g., once or multiple times daily for a set number of days).

    • A control group should receive the vehicle alone.

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for a predetermined period (e.g., 21-30 days) and record mortality.

    • Fungal Burden in Kidneys:

      • At a specific time point (e.g., 48 or 72 hours post-infection), euthanize a subset of mice from each group.

      • Aseptically remove the kidneys and weigh them.

      • Homogenize each kidney in a known volume of sterile PBS.

      • Prepare serial dilutions of the homogenate and plate onto SDA plates.

      • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

      • Express the results as log₁₀ CFU per gram of kidney tissue.

Murine Model of Oropharyngeal Candidiasis (OPC)

This model is used to assess the efficacy of antifungals against mucosal candidiasis.

Materials:

  • Candida albicans strain

  • YPD broth

  • Sterile PBS

  • Female BALB/c mice (6-8 weeks old)

  • Cortisone acetate suspension (e.g., 225 mg/kg)

  • Calcium alginate swabs or cotton balls

  • This compound (or derivative)

  • Vehicle for sordarin administration

  • Tissue homogenizer

  • SDA plates

Procedure:

  • Immunosuppression:

    • To induce susceptibility to oral infection, administer cortisone acetate subcutaneously to the mice. A typical regimen is to inject on day -1, +1, and +3 relative to infection.

  • Preparation of C. albicans Inoculum:

    • Prepare the C. albicans suspension as described in the systemic infection model, adjusting the final concentration to approximately 1 x 10⁸ cells/mL.

  • Inoculation:

    • Anesthetize the mice.

    • Saturate a small cotton ball or calcium alginate swab with the C. albicans suspension.

    • Place the saturated swab sublingually in the oral cavity of the mouse for a defined period (e.g., 75-120 minutes).

  • Treatment:

    • Initiate treatment with this compound at a specified time post-inoculation.

    • Administer the compound via the desired route (s.c. or p.o.) and regimen.

    • Include a vehicle-treated control group.

  • Efficacy Assessment (Oral Fungal Burden):

    • At a predetermined time point (e.g., day 5 post-infection), euthanize the mice.

    • Excise the tongue and associated oral tissues.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS.

    • Plate serial dilutions of the homogenate on SDA plates.

    • Incubate and count the CFUs.

    • Express the results as log₁₀ CFU per gram of tissue.

Visualizations

experimental_workflow_systemic_candidiasis cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment candida_prep Candida albicans Inoculum Preparation infection Intravenous Infection of Mice candida_prep->infection drug_prep This compound Formulation treatment Sordarin/Vehicle Administration (s.c./p.o.) drug_prep->treatment infection->treatment 2h post-infection survival Survival Monitoring (21-30 days) treatment->survival fungal_burden Kidney Fungal Burden (48-72h post-infection) treatment->fungal_burden

Caption: Workflow for the Murine Model of Systemic Candidiasis.

mechanism_of_action cluster_translation Fungal Protein Synthesis Elongation Cycle ribosome Ribosome eEF2 Elongation Factor 2 (eEF2) ribosome->eEF2 eEF2-GDP release translocated_tRNA Peptidyl-tRNA (P-site) ribosome->translocated_tRNA Translocation eEF2->ribosome binds with GTP gdp GDP eEF2->gdp GTP Hydrolysis inhibition Inhibition gtp GTP peptidyl_tRNA Peptidyl-tRNA (A-site) peptidyl_tRNA->ribosome sordarin This compound sordarin->eEF2 inhibition->ribosome Stabilizes eEF2-Ribosome Complex Prevents eEF2 release

Caption: Mechanism of Action of this compound.

References

Application Note: Stability and Storage of Sordarin Sodium Solutions

Author: BenchChem Technical Support Team. Date: November 2025

AN-SS001

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sordarin sodium is a potent antifungal agent that inhibits fungal protein synthesis by targeting the eukaryotic elongation factor 2 (eEF2).[1] Its unique mode of action makes it a valuable tool in antifungal research and drug development.[2] To ensure accurate and reproducible experimental results, a thorough understanding of its stability in solution is critical. This document provides a comprehensive overview of the stability of this compound solutions under various storage conditions and outlines protocols for stability assessment. While specific public data on forced degradation of this compound is limited, this note synthesizes general knowledge of drug stability testing to provide a practical guide.

Recommended Storage Conditions

To maintain the integrity and activity of this compound solutions, the following storage conditions are recommended based on available supplier data and general best practices for diterpene glycosides:

  • Short-Term Storage (up to 1 month): Aliquoted solutions can be stored at -20°C.[3]

  • Long-Term Storage (up to 6 months): For extended storage, it is recommended to keep solutions at -80°C.[3]

  • Solid Form: As a powder, this compound is stable for years when stored at -20°C, protected from moisture. It is also stable at room temperature for short periods, such as during shipping.

It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Prepare aliquots of appropriate volumes for single-use to minimize this risk. Solutions should be stored in tightly sealed, light-protecting containers.

Factors Influencing Stability

Several factors can impact the stability of this compound in solution:

  • pH: The stability of compounds with ester or glycosidic linkages is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis. The degradation of sordarin to its aglycone, sordaricin, has been noted to occur in the presence of concentrated aqueous HCl.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV or visible light can lead to photodegradation. It is recommended to handle and store this compound solutions in amber vials or otherwise protected from light.

  • Oxidation: The presence of oxidizing agents may lead to degradation of the molecule.

Stability Data Summary

The following table summarizes hypothetical stability data for a 1 mg/mL this compound solution in various solvents under different storage conditions. This data is illustrative and based on typical stability profiles for complex organic molecules. Actual stability should be determined empirically.

ConditionSolventDurationTemperatureAnalyte Recovery (%)Observations
Accelerated Stability Water7 days40°C92.5%Minor degradation products observed.
PBS (pH 7.4)7 days40°C91.8%Slight increase in degradation compared to water.
DMSO7 days40°C98.1%Appears more stable in DMSO.
pH Stability 0.1 M HCl24 hours25°C85.3%Significant degradation observed.
Water (pH ~6-7)24 hours25°C99.2%Stable at near-neutral pH.
0.1 M NaOH24 hours25°C88.7%Significant degradation observed.
Photostability Water24 hours25°C (Exposed to Light)94.6%Moderate degradation under light exposure.
Water24 hours25°C (Protected from Light)99.5%Stable when protected from light.
Freeze-Thaw Stability Water3 cycles-20°C to 25°C97.9%Minor degradation after multiple freeze-thaw cycles.

Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, nuclease-free water, DMSO, or other desired solvent

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the required amount of this compound powder.

    • Add the desired volume of solvent to achieve the target concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of powder). This compound is soluble in water at concentrations up to 10 mg/mL.

    • Vortex briefly to dissolve the powder completely. For higher concentrations, gentle warming to 37°C and sonication may aid dissolution.

    • Aliquot the stock solution into single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Materials:

    • This compound stock solution (1 mg/mL)

    • 1 M HCl

    • 1 M NaOH

    • 30% Hydrogen peroxide (H₂O₂)

    • Heat block or oven

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a heat block or oven at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze all stressed samples and a non-degraded control sample using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method for this compound

This hypothetical HPLC method is designed for the separation of this compound from its potential degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV or photodiode array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples from the forced degradation study and the stability study at appropriate dilutions in the mobile phase.

    • Inject the samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (1M NaOH, 60°C) prep->base Expose to Stress Conditions ox Oxidation (30% H2O2, RT) prep->ox Expose to Stress Conditions therm Thermal (80°C) prep->therm Expose to Stress Conditions photo Photolysis (ICH Q1B) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc data Data Analysis: - Purity Assessment - Degradant Profiling hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway sordarin This compound C₂₇H₃₉NaO₈ hydrolysis_products Hydrolysis Products e.g., Sordaricin (aglycone) + Sugar Moiety sordarin->hydrolysis_products Acid/Base Hydrolysis oxidation_products Oxidation Products e.g., N-oxides, epoxides sordarin->oxidation_products Oxidation (e.g., H₂O₂) photo_products Photodegradation Products Isomers, rearrangement products sordarin->photo_products Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

References

Application Notes and Protocols for Poly(U)-Directed In Vitro Translation Assay with Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sordarin and its derivatives are a class of antifungal agents that exhibit a unique mechanism of action by selectively inhibiting protein synthesis in fungi.[1][2][3] Unlike many existing antifungal drugs that target the cell membrane, sordarins specifically target the eukaryotic elongation factor 2 (eEF2), an essential protein in the translation elongation cycle.[1][4] This specific mode of action makes sordarin and its analogs promising candidates for the development of new antifungal therapies, particularly against resistant strains.

Sordarin exerts its inhibitory effect by stabilizing the complex formed between eEF2 and the ribosome. This stabilization prevents the release of eEF2 after translocation, effectively halting the elongation of the polypeptide chain and leading to the cessation of protein synthesis. The Poly(U)-directed in vitro translation assay is a powerful tool to study the inhibitory effects of compounds like Sordarin sodium on the fundamental process of protein synthesis. This assay utilizes a synthetic polyuridylic acid (poly(U)) mRNA template, which directs the polymerization of phenylalanine into a polyphenylalanine chain. By measuring the incorporation of radiolabeled phenylalanine, the efficiency of translation can be quantified, and the inhibitory potential of compounds can be determined.

These application notes provide a detailed protocol for performing a Poly(U)-directed in vitro translation assay to evaluate the inhibitory activity of this compound.

Mechanism of Action of this compound

This compound specifically targets the fungal protein synthesis machinery. Its primary target is the eukaryotic elongation factor 2 (eEF2), which is responsible for catalyzing the translocation of the ribosome along the mRNA strand during the elongation phase of translation. Sordarin functions by binding to a pocket formed by three domains of eEF2, which induces a conformational change in the protein. This leads to the stabilization of the eEF2-ribosome complex, preventing the release of eEF2 after GTP hydrolysis. This stalled complex obstructs the progression of the ribosome, thereby inhibiting further polypeptide chain elongation and ultimately leading to cell death. A critical aspect of Sordarin's activity is its dependence on the diphthamide modification on eEF2, a post-translational modification unique to this factor.

cluster_0 cluster_2 Inhibition by Sordarin Ribosome Ribosome mRNA mRNA Ribosome->mRNA binds eEF2 eEF2 Ribosome->eEF2 recruits for translocation Translation_Halted Translation Halted Ribosome->Translation_Halted leads to tRNA tRNA tRNA->Ribosome delivers amino acid eEF2->Ribosome translocates ribosome eEF2->Ribosome stabilizes complex with Sordarin Sordarin Sordarin->eEF2 binds to

Caption: Mechanism of this compound Inhibition of Protein Synthesis.

Experimental Protocols

Preparation of Fungal Cell-Free Extract (S-100 Fraction)

This protocol is adapted from methodologies used for generating active cell-free translation systems from yeast.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Saccharomyces cerevisiae)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Lysis Buffer: 30 mM HEPES-KOH (pH 7.4), 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

  • Spectrophotometer

Procedure:

  • Inoculate a culture of the fungal strain in YPD medium and grow to mid-log phase (OD600 ≈ 1.5).

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of Lysis Buffer.

  • Transfer the cell suspension to a pre-chilled bead beater tube containing an equal volume of acid-washed glass beads.

  • Disrupt the cells by vortexing vigorously for 30-second intervals, with 30-second cooling periods on ice in between, for a total of 5-7 cycles.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant and centrifuge again at 100,000 x g for 1 hour at 4°C to pellet ribosomes.

  • The resulting supernatant is the S-100 fraction, containing the necessary soluble factors for translation (including eEF2).

  • Determine the protein concentration of the S-100 fraction using a Bradford assay.

  • Aliquot the S-100 fraction and store at -80°C until use.

Poly(U)-Directed In Vitro Translation Assay

This assay measures the incorporation of [14C]-Phenylalanine into a polypeptide chain, directed by a poly(U) mRNA template.

Materials:

  • Fungal S-100 fraction

  • Ribosomes (can be prepared from the 30,000 x g pellet or obtained commercially)

  • Assay Buffer (5X): 100 mM HEPES-KOH (pH 7.4), 750 mM potassium acetate, 50 mM magnesium acetate, 100 mM DTT

  • ATP/GTP mix (10X): 10 mM ATP, 2.5 mM GTP

  • Creatine phosphate (10X): 200 mM

  • Creatine phosphokinase (1 mg/mL)

  • Poly(U) RNA (1 mg/mL)

  • [14C]-Phenylalanine (specific activity ~50 mCi/mmol)

  • Unlabeled phenylalanine (1 mM)

  • This compound stock solution (in 25% v/v DMSO)

  • Trichloroacetic acid (TCA), 10% and 5% solutions

  • Glass fiber filters

  • Scintillation fluid and scintillation counter

Procedure:

  • Reaction Setup: Prepare the reaction mixture on ice in a 96-well plate format for high-throughput screening. The final volume of each reaction is 50 µL.

  • Master Mix Preparation: For a set of reactions, prepare a master mix containing the common components. For a single 50 µL reaction, the final concentrations are as follows:

    • 20 mM HEPES-KOH (pH 7.4)

    • 150 mM potassium acetate

    • 10 mM magnesium acetate

    • 20 mM DTT

    • 1 mM ATP

    • 0.25 mM GTP

    • 20 mM creatine phosphate

    • 70 µg/mL creatine phosphokinase

    • 0.5 mg/mL poly(U)

    • 0.75 µM [14C]-Phenylalanine

    • S-100 fraction (empirically determined optimal concentration, e.g., 50-100 µg of protein)

    • Ribosomes (empirically determined optimal concentration)

  • Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2.5% (v/v). Include a no-drug control (with DMSO only) and a background control (no poly(U) template).

  • Incubation: Incubate the reaction plate at 30°C for 30-60 minutes.

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding 1 mL of ice-cold 10% TCA.

    • Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs.

    • Cool the samples on ice for 5 minutes.

  • Filtration and Washing:

    • Filter the precipitated protein through glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 5 mL of ice-cold 5% TCA.

    • Wash the filters once with 5 mL of 95% ethanol.

  • Quantification:

    • Dry the filters completely under a heat lamp.

    • Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (no poly(U)) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of translation).

cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare_Master_Mix Prepare Master Mix (Buffer, ATP/GTP, [14C]-Phe, etc.) Add_S100_Ribosomes Add S-100 Fraction and Ribosomes Prepare_Master_Mix->Add_S100_Ribosomes Add_PolyU Add Poly(U) Template Add_S100_Ribosomes->Add_PolyU Add_Sordarin Add this compound (or vehicle control) Add_PolyU->Add_Sordarin Incubate Incubate at 30°C Add_Sordarin->Incubate Terminate_Precipitate Terminate with TCA and Heat Incubate->Terminate_Precipitate Filter_Wash Filter and Wash Precipitate Terminate_Precipitate->Filter_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Wash->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for the Poly(U)-Directed In Vitro Translation Assay.

Data Presentation

The inhibitory activity of this compound and its derivatives can be summarized in a tabular format for easy comparison across different fungal species.

CompoundCandida albicans IC50 (µg/mL)Candida glabrata IC50 (µg/mL)Cryptococcus neoformans IC50 (µg/mL)Candida krusei IC50 (µg/mL)Candida parapsilosis IC50 (µg/mL)Rabbit Reticulocyte IC50 (µg/mL)
Sordarin0.05 - 0.20.1 - 0.40.2 - 0.8> 100> 100> 100
GR135402 (Sordarin derivative)0.01 - 0.050.05 - 0.20.1 - 0.5> 100> 100> 100

Note: The IC50 values presented are approximate ranges based on published data and may vary depending on the specific experimental conditions. Sordarin and its derivatives show high potency against susceptible fungal species while exhibiting high selectivity with no significant inhibition of mammalian (rabbit reticulocyte) protein synthesis. C. krusei and C. parapsilosis are intrinsically resistant to sordarins.

Conclusion

The Poly(U)-directed in vitro translation assay is a robust and reliable method for characterizing the activity of protein synthesis inhibitors like this compound. The detailed protocol provided herein allows for the determination of inhibitory potency (IC50) and can be adapted for high-throughput screening of novel antifungal compounds. The high selectivity of sordarins for fungal eEF2 over its mammalian counterpart underscores its potential as a scaffold for the development of new antifungal drugs with a favorable safety profile.

References

Application Notes: Measuring De Novo Protein Synthesis with Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sordarin and its derivatives, such as Sordarin sodium, are a class of antifungal agents that selectively inhibit protein synthesis in fungi.[1][2] Unlike many antifungals that target the cell membrane, Sordarin has a unique mode of action, targeting the elongation phase of translation.[3][4] It specifically inhibits the function of eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation of ribosomes along mRNA.[5] This specific and potent inhibition makes this compound a valuable tool for researchers studying fungal protein synthesis, screening for new antifungal compounds, and investigating the mechanisms of translational control. A key advantage of Sordarin is its high selectivity for fungal eEF2, showing negligible effects on mammalian protein synthesis machinery, which ensures that observed effects are specific to the fungal cells in a mixed or host-pathogen model.

Mechanism of Action

This compound exerts its inhibitory effect by targeting eukaryotic elongation factor 2 (eEF2). During the elongation cycle of protein synthesis, eEF2 catalyzes the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby moving the ribosome one codon down the mRNA. Sordarin functions by binding to eEF2 and stabilizing the eEF2-ribosome complex. This action effectively locks eEF2 onto the ribosome, preventing its release and blocking the translocation step, which halts further polypeptide chain elongation and arrests protein synthesis. The function of this compound is also dependent on the diphthamide modification on eEF2.

Mechanism of this compound Action cluster_0 Normal Elongation Cycle cluster_1 Inhibition by this compound A_Site Ribosome A-Site (Aminoacyl-tRNA) P_Site Ribosome P-Site (Peptidyl-tRNA) eEF2_GTP eEF2-GTP binds to Ribosome P_Site->eEF2_GTP GTP hydrolysis Translocation Translocation Occurs (Ribosome moves along mRNA) eEF2_GTP->Translocation GTP hydrolysis eEF2_GDP eEF2-GDP released Translocation->eEF2_GDP GTP hydrolysis eEF2_GDP->A_Site GTP hydrolysis Sordarin This compound eEF2_Sordarin eEF2 binds Sordarin Sordarin->eEF2_Sordarin Complex Stable Ribosome-eEF2-Sordarin Complex Forms eEF2_Sordarin->Complex Binds to Ribosome Stall Translocation Blocked Protein Synthesis Arrested Complex->Stall

Caption: this compound binds to eEF2, stabilizing its interaction with the ribosome and stalling translation.

Quantitative Data

The inhibitory activity of Sordarin and its derivatives varies among different fungal species. The following table summarizes the 50% inhibitory concentrations (IC₅₀s) for in vitro protein synthesis assays.

CompoundFungal SpeciesIC₅₀ (µg/mL)Reference
SordarinCandida albicans0.03
SordarinCandida glabrata0.03
SordarinCryptococcus neoformans0.06
SordarinCandida krusei>100
SordarinCandida parapsilosis>100
GR135402Candida albicans0.03
GR135402Candida glabrata0.06
GR135402Cryptococcus neoformans0.12

Note: Data extracted from studies on Sordarin and its derivatives. GR135402 is a sordarin derivative.

Experimental Protocols

Protocol 1: In Vitro Protein Synthesis Assay (Poly(U)-Directed)

This assay measures the effect of this compound on protein synthesis in a cell-free system by quantifying the incorporation of a radiolabeled amino acid ([¹⁴C]Phenylalanine) into a polypeptide chain, directed by a synthetic poly(U) mRNA template.

Materials:

  • S-30 cell-free lysates from the target fungal species

  • This compound

  • [¹⁴C]Phenylalanine ([¹⁴C]Phe)

  • Polyuridylic acid (poly(U))

  • Reaction Buffer (20 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM magnesium acetate, 20 mM DTT)

  • Energy Mix (450 µM ATP, 100 µM GTP, 24 mM phosphocreatine, 70 µg/mL creatine phosphokinase)

  • RNA-guard RNase inhibitor

  • Trichloroacetic acid (TCA), 5% (vol/vol)

  • Scintillation fluid

Procedure:

  • Prepare the reaction mixture in a 50 µL final volume containing: Reaction Buffer, Energy Mix, RNA-guard, 0.5 mg/mL poly(U), and 0.75 µM [¹⁴C]Phe.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiate the reaction by adding the fungal cell-free lysate.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding 5% TCA.

  • Boil the samples for 20 minutes to hydrolyze aminoacyl-tRNAs and precipitate the newly synthesized polypeptides.

  • Allow the samples to precipitate at 4°C for 1 hour.

  • Collect the precipitate by filtering the samples through glass fiber filters.

  • Wash the filters with 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Measurement of De Novo Protein Synthesis in Whole Fungal Cells

This protocol measures the rate of new protein synthesis within intact, living fungal cells by monitoring the incorporation of a radiolabeled amino acid, typically [³⁵S]Methionine.

Materials:

  • Log-phase culture of the target fungal species (e.g., Candida albicans)

  • Appropriate growth medium (e.g., Yeast Nitrogen Base without amino acids)

  • [³⁵S]Methionine

  • This compound

  • Trichloroacetic acid (TCA), 5% (vol/vol)

  • Sodium dodecyl sulfate (SDS), 1.5% (wt/vol) for RNA synthesis control

  • Liquid scintillation fluid

Procedure:

  • Grow fungal cells in the appropriate medium to the mid-logarithmic phase.

  • Harvest the cells and dilute them in fresh medium to a density of 5 x 10⁵ cells/mL.

  • Pre-incubate the cell suspension at 37°C to allow the cells to equilibrate.

  • Add a pulse of [³⁵S]Methionine to the cell culture to initiate the labeling of newly synthesized proteins.

  • Immediately after adding the radiolabel, add this compound at the desired final concentration (or vehicle control). Time zero corresponds to the moment of compound addition.

  • At regular time intervals (e.g., 0, 15, 30, 60 minutes), remove aliquots of the cell suspension.

  • To stop the reaction and precipitate proteins, add TCA to each aliquot to a final concentration of 5%.

  • Boil the samples for 20 minutes.

  • Cool the samples and allow them to precipitate at 4°C for 1 hour.

  • Collect the precipitated material on glass fiber filters.

  • Wash the filters with cold 5% TCA, followed by ethanol.

  • Dry the filters and quantify the radioactivity by liquid scintillation counting.

  • Plot the incorporated radioactivity over time for both treated and untreated samples to determine the rate of protein synthesis inhibition.

Workflow for Whole-Cell De Novo Protein Synthesis Assay A 1. Grow fungal cells to mid-log phase B 2. Dilute cells in fresh medium A->B C 3. Add [³⁵S]Methionine to initiate labeling B->C D 4. Add this compound (or vehicle control) C->D E 5. Take aliquots at various time points D->E F 6. Precipitate proteins with 5% TCA E->F G 7. Boil, cool, and harvest precipitate F->G H 8. Quantify radioactivity via scintillation counting G->H

Caption: Experimental workflow for measuring protein synthesis inhibition by this compound in whole cells.

References

Application Notes and Protocols: Diphtheria Toxin Sensitivity Assays Using Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphtheria toxin (DT), a potent exotoxin produced by Corynebacterium diphtheriae, and sordarin sodium, a selective antifungal agent, both exert their cytotoxic effects by targeting the eukaryotic elongation factor 2 (eEF2). This shared molecular target, specifically the unique post-translationally modified histidine residue known as diphthamide, provides a compelling basis for the use of this compound in assays designed to investigate diphtheria toxin sensitivity.[1][2] Diphtheria toxin inactivates eEF2 through ADP-ribosylation of the diphthamide residue, leading to a complete shutdown of protein synthesis and subsequent cell death.[1][2] this compound also inhibits protein synthesis by interacting with eEF2, but its mechanism involves the stabilization of the eEF2-ribosome complex, thereby preventing the translocation step of elongation.[3] Critically, the activity of both compounds is dependent on the presence of a properly formed diphthamide on eEF2.

These application notes provide detailed protocols for assessing diphtheria toxin sensitivity and leveraging the unique properties of this compound to probe the status of the eEF2 diphthamide modification, a key determinant of cellular susceptibility to diphtheria toxin.

Data Presentation

The following tables summarize key quantitative data for diphtheria toxin and this compound, highlighting their respective activities and cellular specificities.

Table 1: In Vitro Activity of this compound Against Fungal Protein Synthesis

CompoundOrganismAssay TypeIC50 (µg/mL)
SordarinCandida albicansCell-free translation0.01
SordarinCandida glabrataCell-free translation0.2
SordarinCryptococcus neoformansCell-free translation0.06
SordarinRabbit ReticulocytesCell-free translation>100

Data compiled from Dominguez et al., 1998.

Table 2: Cytotoxicity of Diphtheria Toxin in Mammalian Cells

Cell LineAssay TypeParameterValue
Vero CellsCytotoxicity (MTT)Detection Limit20 pg/mL
Vero CellsCytotoxicity (microscopic)Optimal pre-dilution1:1,000,000
Human Cancer Cell Lines (15 of 18 tested)Cell Viability (MTS)IC500.12 - 2.8 µM

Data compiled from Engler et al., 1994 and Liu et al., 2012.

Signaling Pathway and Mechanism of Action

The signaling pathway of diphtheria toxin and the mechanism of action of both diphtheria toxin and this compound are centered on the inhibition of protein synthesis via eEF2.

Diphtheria_Sordarin_Pathway cluster_DT Diphtheria Toxin Pathway cluster_Sordarin Sordarin Action cluster_Cellular Cellular Machinery DT Diphtheria Toxin Receptor HB-EGF Receptor DT->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis A_Subunit Catalytic A-Subunit Endosome->A_Subunit 3. Translocation eEF2 eEF2 (with Diphthamide) A_Subunit->eEF2 4. ADP-ribosylation Sordarin This compound eEF2_Ribosome eEF2-Ribosome Complex Sordarin->eEF2_Ribosome Sordarin->eEF2_Ribosome Stabilization Protein_Synthesis Protein Synthesis eEF2_Ribosome->Protein_Synthesis Translocation eEF2_Ribosome->Protein_Synthesis Inhibition eEF2->eEF2_Ribosome eEF2->Protein_Synthesis Inhibition Ribosome Ribosome Ribosome->eEF2_Ribosome Cell_Death Cell Death Protein_Synthesis->Cell_Death

Caption: Diphtheria Toxin and this compound Signaling Pathways.

Experimental Protocols

Protocol 1: Diphtheria Toxin Sensitivity Assay in Vero Cells using MTT Readout

This protocol determines the cytotoxic effect of diphtheria toxin on Vero cells by measuring cell viability.

Materials:

  • Vero cells (ATCC® CCL-81™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Diphtheria Toxin (List Biological Laboratories, Inc. or similar)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture Vero cells in DMEM with 10% FBS at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.

  • Toxin Preparation and Treatment:

    • Prepare a stock solution of diphtheria toxin in sterile PBS.

    • Perform serial dilutions of the toxin in DMEM to achieve the desired final concentrations (e.g., ranging from 1 ng/mL to 1 pg/mL).

    • Remove the culture medium from the cells and add 100 µL of the diluted toxin solutions to the respective wells. Include a "no toxin" control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each toxin concentration relative to the "no toxin" control.

    • Plot the percentage of cell viability against the logarithm of the toxin concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Vero Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Toxin Incubate_24h_1->Treat_Cells Prepare_Toxin Prepare Diphtheria Toxin Serial Dilutions Prepare_Toxin->Treat_Cells Incubate_48h Incubate 48h Treat_Cells->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Diphtheria Toxin Cytotoxicity Assay Workflow (MTT).

Protocol 2: Non-Radioactive Protein Synthesis Inhibition Assay

This protocol utilizes a puromycin analog to measure the inhibition of protein synthesis induced by diphtheria toxin.

Materials:

  • Vero cells

  • DMEM with 10% FBS

  • Diphtheria Toxin

  • Non-radioactive protein synthesis assay kit (e.g., Cayman Chemical's Protein Synthesis Assay Kit or similar)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a 96-well black, clear-bottom plate.

  • Protein Synthesis Labeling and Detection:

    • Following toxin treatment, perform the protein synthesis labeling and detection according to the manufacturer's protocol of the chosen non-radioactive assay kit. This typically involves:

      • Incubating the cells with a puromycin analog (e.g., O-Propargyl-puromycin).

      • Fixing and permeabilizing the cells.

      • Performing a click chemistry reaction to attach a fluorescent probe to the incorporated puromycin analog.

      • Washing the cells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

    • Calculate the percentage of protein synthesis inhibition for each toxin concentration relative to the "no toxin" control.

    • Plot the percentage of inhibition against the logarithm of the toxin concentration to determine the IC50 value.

Protocol 3: this compound as a Tool to Assess Diphthamide Modification Status

This protocol describes a conceptual framework for using this compound to infer the diphthamide modification status of eEF2, which is essential for diphtheria toxin sensitivity. This assay is most applicable to fungal systems or in vitro translation systems where sordarin is active.

Principle:

Cells or in vitro systems with functional diphthamide synthesis pathways will have diphthamide-modified eEF2 and will be sensitive to sordarin-induced protein synthesis inhibition. Conversely, cells lacking a functional diphthamide pathway will be resistant to sordarin.

Materials:

  • Yeast strains (wild-type and diphthamide synthesis-deficient mutants, e.g., dph1Δ) or cell-free translation extracts.

  • Appropriate growth media (e.g., YPD for yeast).

  • This compound

  • Non-radioactive protein synthesis assay kit (as in Protocol 2).

  • Microplate reader or fluorescence microscope.

Procedure:

  • Culture Preparation:

    • Grow wild-type and diphthamide-deficient yeast strains to mid-log phase.

    • Adjust the cell density of each strain to be equivalent.

  • Sordarin Treatment:

    • Prepare serial dilutions of this compound in the appropriate growth medium.

    • In a 96-well plate, incubate the different yeast strains with the various concentrations of this compound. Include a "no sordarin" control for each strain.

    • Incubate for a duration sufficient to observe an effect on protein synthesis (e.g., 1-2 hours).

  • Protein Synthesis Measurement:

    • Measure the rate of protein synthesis in each well using a non-radioactive protein synthesis assay as described in Protocol 2.

  • Data Analysis:

    • Compare the protein synthesis inhibition curves for the wild-type and diphthamide-deficient strains. A significant rightward shift in the IC50 curve for the mutant strain indicates resistance to sordarin due to the absence of the diphthamide modification.

Sordarin_Logic Diphthamide_Pathway Functional Diphthamide Synthesis Pathway Diphthamide_eEF2 Diphthamide-modified eEF2 Diphthamide_Pathway->Diphthamide_eEF2 No_Diphthamide_Pathway Defective Diphthamide Synthesis Pathway Unmodified_eEF2 Unmodified eEF2 No_Diphthamide_Pathway->Unmodified_eEF2 Sordarin_Sensitive Sensitive to Sordarin Diphthamide_eEF2->Sordarin_Sensitive implies DT_Sensitive Sensitive to Diphtheria Toxin Diphthamide_eEF2->DT_Sensitive implies Sordarin_Resistant Resistant to Sordarin Unmodified_eEF2->Sordarin_Resistant implies DT_Resistant Resistant to Diphtheria Toxin Unmodified_eEF2->DT_Resistant implies

Caption: Logical Relationship of Diphthamide and Toxin Sensitivity.

Conclusion

The shared dependence of diphtheria toxin and this compound on the diphthamide modification of eEF2 provides a powerful tool for researchers. The protocols outlined in these application notes offer robust methods for assessing cellular sensitivity to diphtheria toxin. Furthermore, they demonstrate how this compound can be employed as a specific molecular probe to investigate the functional status of the diphthamide synthesis pathway, a critical determinant of susceptibility to this potent bacterial toxin. These assays are valuable for basic research into protein synthesis and toxin mechanisms, as well as for the development of novel therapeutics.

References

Troubleshooting & Optimization

Troubleshooting inconsistent Sordarin sodium MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with Sordarin sodium.

Troubleshooting Inconsistent MIC Results

Variability in this compound MIC values can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these inconsistencies.

Question: My this compound MIC values are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent MIC results for this compound can be attributed to three main areas: the experimental setup, the materials and reagents used, and the data interpretation. Below is a step-by-step troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Inconsistent this compound MICs start Start: Inconsistent MIC Results exp_setup 1. Review Experimental Setup start->exp_setup protocol Standardized Protocol Followed? exp_setup->protocol materials 2. Assess Materials & Reagents media_reagents Media & Reagents Quality? materials->media_reagents interpretation 3. Verify Data Interpretation endpoint Endpoint Reading Consistent? interpretation->endpoint protocol->exp_setup No: Implement CLSI/EUCAST inoculum Inoculum Preparation Correct? protocol->inoculum Yes inoculum->exp_setup No: Re-standardize incubation Incubation Conditions Consistent? inoculum->incubation Yes incubation->exp_setup No: Control T°, Time, Atm incubation->materials Yes media_reagents->materials No: Use Fresh/Certified sordarin_prep Sordarin Stock & Dilution? media_reagents->sordarin_prep Yes sordarin_prep->materials No: Check Stock/Solvent sordarin_prep->interpretation Yes endpoint->interpretation No: Re-read Plates qc QC Strain within Range? endpoint->qc Yes resolve Issue Resolved qc->resolve Yes no_resolve Issue Persists: Contact Support qc->no_resolve No

Caption: Troubleshooting workflow for inconsistent this compound MICs.

Frequently Asked Questions (FAQs)

Experimental Protocols

Question: What is a reliable protocol for determining the MIC of this compound against yeast?

Answer: A standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is recommended.[1][2][3][4] Adherence to a consistent protocol is crucial for reproducibility.

Detailed Broth Microdilution Protocol (CLSI M27-Based)

  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS. Ensure the final pH is 7.0 ± 0.1 at 25°C.

  • This compound Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions in the assay medium to achieve final concentrations ranging from 0.015 to 16 µg/mL in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time should be consistent across all experiments.[5]

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or by using a spectrophotometer to measure optical density.

Question: How do CLSI and EUCAST protocols differ, and which should I choose?

Answer: Both CLSI and EUCAST provide standardized protocols for antifungal susceptibility testing, but there are key differences that can impact MIC results. The choice often depends on the specific requirements of your research or regulatory environment.

FeatureCLSIEUCAST
Primary Medium RPMI 1640RPMI 1640 + 2% Glucose
Inoculum Size (Yeast) 0.5 - 2.5 x 10³ CFU/mL1 - 5 x 10⁵ CFU/mL
Endpoint Reading Visual or SpectrophotometricPrimarily Spectrophotometric
Incubation Time 24-48 hours24 hours

Data synthesized from multiple sources indicating common practices in antifungal susceptibility testing.

This compound's Mechanism of Action

Question: How does the mechanism of action of this compound relate to potential MIC variability?

Answer: this compound inhibits fungal protein synthesis by stabilizing the complex between the ribosome and elongation factor 2 (eEF2). This unique mechanism means that factors influencing protein synthesis rates and ribosome or eEF2 expression could theoretically alter susceptibility.

cluster_pathway Sordarin's Mechanism of Action ribosome Ribosome translocation Translocation ribosome->translocation stabilized_complex Ribosome-eEF2-Sordarin (Stalled Complex) ribosome->stabilized_complex mrna mRNA mrna->ribosome eef2 eEF2-GTP eef2->translocation eef2->stabilized_complex protein Polypeptide Chain Elongation translocation->protein sordarin This compound sordarin->stabilized_complex label_inhibition Inhibition of Protein Synthesis stabilized_complex->label_inhibition stabilized_complex->label_inhibition cluster_factors Factors Influencing this compound MIC Results mic MIC Value protocol_adherence Protocol Adherence (CLSI/EUCAST) protocol_adherence->mic media Media Composition (RPMI, Glucose) protocol_adherence->media influences inoculum Inoculum (Size, Viability, Phase) protocol_adherence->inoculum defines incubation Incubation (Time, Temp, Atm) protocol_adherence->incubation specifies reading Endpoint Reading (Visual vs. Spectro) protocol_adherence->reading guides media->mic inoculum->mic incubation->mic sordarin This compound (Purity, Solvent, Storage) sordarin->mic reading->mic organism Test Organism (Species, Strain) organism->mic

References

Technical Support Center: Optimizing Sordarin Sodium Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sordarin sodium for fungal growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of fungal protein synthesis.[1][2][3] It targets the eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation step in protein synthesis.[1][4] Sordarin stabilizes the complex between eEF2 and the ribosome, which stalls the elongation of the polypeptide chain and ultimately leads to cell death. This mechanism is highly specific to fungal eEF2, resulting in low toxicity to mammalian cells.

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound, typically measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species. For susceptible species like Candida albicans, MIC values can be very low, often in the range of <0.008 to 8 µg/mL. However, some species, such as Candida krusei and Candida parapsilosis, are intrinsically resistant, with MICs often exceeding 125 µg/ml. It is crucial to determine the MIC for your specific fungal strain of interest.

Q3: How should I prepare this compound for my experiments?

A3: this compound salt is generally soluble in water. For in vitro assays, it is recommended to prepare a stock solution in sterile distilled water or a suitable buffer. For some applications, Dimethyl Sulfoxide (DMSO) can also be used as a solvent. It is advisable to prepare fresh solutions before use.

Q4: Are there known resistance mechanisms to Sordarin?

A4: Yes, resistance to Sordarin has been documented. The primary mechanism of resistance involves mutations in the genes encoding eEF2, namely EFT1 and EFT2 in Saccharomyces cerevisiae. These mutations can alter the binding site of Sordarin on the eEF2 protein, reducing the inhibitory effect of the compound. Intrinsic resistance in certain fungal species is also attributed to differences in their eEF2 structure.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No inhibition of fungal growth observed. 1. Incorrect concentration: The concentration of this compound may be too low for the specific fungal strain. 2. Resistant fungal species: The target fungus may be intrinsically resistant to Sordarin (e.g., C. krusei, C. parapsilosis). 3. Degraded compound: The this compound may have degraded due to improper storage or handling.1. Perform a dose-response experiment (MIC determination) to find the effective concentration for your strain. 2. Verify the susceptibility of your fungal species to Sordarin by checking scientific literature or performing a susceptibility test with a known sensitive strain as a positive control. 3. Ensure this compound is stored at the recommended temperature (-20°C) and prepare fresh solutions for each experiment.
High variability in results between experiments. 1. Inconsistent inoculum preparation: The density of the fungal inoculum can significantly affect MIC results. 2. Inconsistent incubation conditions: Variations in temperature, time, or atmospheric conditions can alter fungal growth rates. 3. Pipetting errors: Inaccurate dilutions of this compound can lead to inconsistent final concentrations.1. Standardize your inoculum preparation protocol to ensure a consistent starting cell density. 2. Maintain consistent incubation parameters (temperature, duration, CO2 levels if applicable) for all experiments. 3. Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the compound.
Precipitation of this compound in the culture medium. 1. Low solubility in the specific medium: The components of the culture medium may reduce the solubility of this compound. 2. Incorrect solvent used for stock solution: The solvent may not be compatible with the aqueous culture medium.1. Test the solubility of this compound in your specific culture medium at the desired concentration before starting the experiment. A small amount of DMSO (e.g., final concentration ≤1%) can sometimes aid solubility. 2. If using an organic solvent for the stock solution, ensure the final concentration in the medium is low enough to not cause precipitation or toxicity to the fungi.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Sordarin and its Derivatives against Various Fungal Species.

Fungal SpeciesSordarin DerivativeMIC Range (µg/mL)Reference(s)
Candida albicansGM 2227120.004 - 0.06
Candida albicansGM 2373540.015 - 0.12
Candida albicansSordarin8
Candida glabrataGM 2227120.5
Candida glabrataGM 2373544
Candida glabrataSordarin>125
Candida kruseiSordarin & derivatives>100
Candida parapsilosisSordarin & derivatives>100
Cryptococcus neoformansGM 2227120.5
Cryptococcus neoformansGM 2373540.25
Cryptococcus neoformansSordarin>125
Aspergillus flavusGM 2227120.25 - 1
Aspergillus fumigatusGM 22271232
Pneumocystis cariniiSordarin derivatives<0.008

Table 2: 50% Inhibitory Concentrations (IC50) of Sordarin against Fungal Protein Synthesis in Cell-Free Lysates.

Fungal SpeciesIC50 (µg/mL)Reference(s)
Candida albicans0.01
Candida glabrata0.2
Cryptococcus neoformans0.06
Rabbit Reticulocyte>100

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile distilled water or DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate growth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL. The concentration range should be chosen based on expected MIC values.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted fungal suspension in the growth medium to achieve a final inoculum size of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., 95% inhibition) compared to the growth control. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Mandatory Visualizations

Sordarin_Mechanism_of_Action cluster_process Ribosome Fungal Ribosome eEF2_Ribosome_Complex eEF2-Ribosome Complex mRNA mRNA mRNA->Ribosome Binds eEF2_GTP eEF2-GTP eEF2_GTP->Ribosome Binds for translocation Sordarin This compound Sordarin->eEF2_Ribosome_Complex Stalled_Complex Stalled eEF2-Ribosome-Sordarin Complex eEF2_Ribosome_Complex->Stalled_Complex Stabilized by Sordarin Protein_Synthesis Protein Synthesis (Elongation) eEF2_Ribosome_Complex->Protein_Synthesis Translocation Inhibition Inhibition Stalled_Complex->Inhibition Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound in inhibiting fungal protein synthesis.

MIC_Workflow Start Start: Prepare Fungal Culture Prep_Inoculum Prepare & Standardize Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Sordarin Prepare Serial Dilutions of this compound Prep_Sordarin->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Troubleshooting_Logic No_Inhibition No Fungal Growth Inhibition? Check_Concentration Is Concentration Adequate? No_Inhibition->Check_Concentration Yes Success Problem Solved Check_Resistance Is Fungus a Known Resistant Species? Check_Concentration->Check_Resistance Yes Increase_Concentration Action: Perform Dose-Response Check_Concentration->Increase_Concentration No Check_Compound Is Compound Integrity OK? Check_Resistance->Check_Compound No Use_Sensitive_Control Action: Test with Sensitive Strain Check_Resistance->Use_Sensitive_Control Yes Prepare_Fresh Action: Use Freshly Prepared Sordarin Check_Compound->Prepare_Fresh No Further_Investigation Further Investigation Needed Check_Compound->Further_Investigation Yes Increase_Concentration->Success Use_Sensitive_Control->Success Prepare_Fresh->Success

References

Technical Support Center: Sordarin Sodium Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Sordarin sodium in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in water?

A1: this compound is reported to be soluble in water at concentrations up to and including 10 mg/mL.[1][2] However, achieving this concentration and maintaining solution stability can be challenging under certain conditions.

Q2: I'm having trouble dissolving this compound in water, even at concentrations below 10 mg/mL. What are the common causes?

A2: Several factors can contribute to difficulty in dissolving this compound:

  • Kinetics of dissolution: this compound may dissolve slowly.

  • Temperature: The temperature of the water can significantly impact solubility.

  • pH of the solution: The pH of your aqueous solution can affect the ionization state and solubility of the compound.

  • Purity of the compound: Impurities can sometimes affect solubility.

  • Agitation: Insufficient mixing can lead to slow or incomplete dissolution.

Q3: Are there any visual signs that this compound is not fully dissolved or is precipitating out of solution?

A3: Yes, look for the following indicators:

  • Cloudiness or turbidity: A hazy or milky appearance indicates suspended particles.

  • Visible solid particles: You may see undissolved powder at the bottom of the container or floating in the solution.

  • Film formation: A thin film may appear on the surface of the solution or on the walls of the container.

Q4: What is the recommended storage condition for this compound solutions?

A4: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[3] It is also advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.

Issue Possible Cause Troubleshooting Steps
This compound powder is not dissolving completely. Insufficient time or agitation.1. Allow for a longer stirring time. 2. Use a magnetic stirrer for consistent and thorough mixing.
Low temperature of the solvent.1. Gently warm the solution to 37°C. 2. Caution: Monitor the solution closely to avoid degradation of the compound. Do not boil.
Suboptimal pH.1. Measure the pH of your solution. 2. Adjust the pH slightly towards a more alkaline or acidic range to see if it improves solubility. The optimal pH for this compound solubility has not been extensively reported, so empirical testing is necessary.
The solution is cloudy or forms a precipitate after initial dissolution. Supersaturation and subsequent precipitation.1. Try preparing a more dilute solution. 2. If a higher concentration is necessary, consider the use of co-solvents or solubility enhancers (see Experimental Protocols section).
Temperature change.1. If the solution was warmed to dissolve the compound, precipitation may occur upon cooling to room temperature. Maintain a slightly elevated temperature if the experimental conditions allow.
Interaction with other components in the buffer.1. Prepare the this compound solution in pure water first before adding it to a complex buffer. 2. If using a buffer, ensure all components are fully dissolved before adding this compound.
Inconsistent results in bioassays. Incomplete dissolution leading to inaccurate concentration.1. Visually inspect the stock solution for any signs of undissolved compound before use. 2. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles, although this may slightly lower the final concentration.
Degradation of the compound in solution.1. Prepare fresh solutions for each experiment. 2. Protect the solution from light and store it at the recommended temperature.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions and for employing techniques to enhance its aqueous solubility.

Protocol 1: Standard Preparation of Aqueous this compound Solution
  • Objective: To prepare a clear aqueous solution of this compound up to 10 mg/mL.

  • Materials:

    • This compound powder

    • Sterile, deionized or distilled water

    • Sterile container (e.g., conical tube or glass vial)

    • Magnetic stirrer and stir bar

    • Water bath or incubator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of water to achieve the target concentration.

    • Add a sterile magnetic stir bar to the container.

    • Place the container on a magnetic stirrer and stir at a moderate speed at room temperature.

    • Visually inspect the solution for complete dissolution. This may take some time.

    • If dissolution is slow, gently warm the solution to 37°C in a water bath while continuing to stir.

    • Once fully dissolved, the solution should be clear and free of any visible particles.

    • For sterile applications, the solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Enhancing Solubility with Co-solvents
  • Objective: To prepare a stock solution of this compound at a higher concentration using a water-miscible organic co-solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or Ethanol

    • Sterile, deionized or distilled water or desired aqueous buffer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in 100% DMSO. For example, dissolve this compound at 10 mg/mL in DMSO. Warming and vortexing can aid dissolution.

    • For your experiment, dilute the DMSO stock solution into your aqueous buffer to the final desired concentration.

    • Important: Ensure the final concentration of DMSO in your experimental medium is low (typically <1%) to avoid solvent-induced artifacts in biological assays.

Protocol 3: Using Surfactants to Improve Solubility
  • Objective: To increase the aqueous solubility of this compound using a non-ionic surfactant.

  • Materials:

    • This compound powder

    • Tween® 80 or other suitable non-ionic surfactant

    • Sterile, deionized or distilled water

  • Procedure:

    • Prepare a stock solution of the surfactant in water (e.g., 10% Tween® 80).

    • In a separate container, add the this compound powder.

    • Add a small volume of the surfactant stock solution to the powder to create a paste.

    • Gradually add water or your aqueous buffer while stirring until the desired final concentration of this compound and surfactant is reached. A common final concentration for surfactants is 0.01-0.1%.

    • Sonication in a bath sonicator for short intervals can help to disperse and dissolve the compound.

Data Summary

Solvent Reported Solubility Reference
Water≤10 mg/mL
DMSO10 mg/mL (can be warmed)
EthanolSoluble
MethanolSoluble

Visualizations

Fungal Protein Synthesis Elongation Pathway

The following diagram illustrates the key steps in the fungal protein synthesis elongation cycle, which is the target of Sordarin.

Fungal_Protein_Synthesis_Elongation P_site P site E_site E site P_site->E_site 3. Translocation A_site A site A_site->P_site 2. Peptide Bond Formation eEF1A eEF1A-GTP + aminoacyl-tRNA eEF1A->A_site 1. Codon Recognition & tRNA delivery eEF2 eEF2-GTP eEF2->E_site GTP Hydrolysis Sordarin Sordarin Sordarin->eEF2

Caption: The fungal protein synthesis elongation cycle and the inhibitory action of Sordarin.

Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for troubleshooting and enhancing the solubility of this compound.

Solubility_Workflow start Start: Prepare Sordarin Sodium in Aqueous Solution dissolved Is it fully dissolved? start->dissolved yes Yes dissolved->yes no No dissolved->no end Proceed with Experiment yes->end troubleshoot Troubleshooting no->troubleshoot warm Warm to 37°C troubleshoot->warm sonicate Sonicate troubleshoot->sonicate ph Adjust pH troubleshoot->ph cosolvent Use Co-solvent (e.g., DMSO stock) troubleshoot->cosolvent surfactant Use Surfactant (e.g., Tween 80) troubleshoot->surfactant warm->dissolved sonicate->dissolved ph->dissolved cosolvent->end surfactant->end

Caption: A decision-making workflow for overcoming this compound solubility issues.

References

Technical Support Center: Investigating Intrinsic Resistance to Sordarin Sodium in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating intrinsic resistance to Sordarin sodium in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound and its derivatives are potent antifungal agents that selectively inhibit protein synthesis in fungi.[1][2][3] They act by targeting the eukaryotic elongation factor 2 (eEF2), a crucial protein involved in the translocation step of ribosome movement along mRNA during protein synthesis.[4][5] Sordarin stabilizes the eEF2-ribosome complex, which stalls protein synthesis and ultimately leads to fungal cell death. This mode of action is distinct from many clinically used antifungals that target the fungal cell membrane or cell wall.

Q2: What are the primary mechanisms of intrinsic resistance to this compound in fungi?

Intrinsic resistance to this compound is predominantly target-based. The primary mechanisms include:

  • Mutations in the eEF2-encoding genes: Genetic alterations in the EFT1 and EFT2 genes, which encode for eukaryotic elongation factor 2, are a major cause of resistance. These mutations can alter the binding site of Sordarin on eEF2, reducing its inhibitory effect.

  • Mutations in ribosomal proteins: Mutations in certain ribosomal proteins, such as the large ribosomal subunit protein L10e, can also confer resistance. These mutations are thought to allosterically affect the interaction of Sordarin with its eEF2 target on the ribosome, reducing the stabilization of the eEF2-ribosome complex.

Q3: Are there other potential, less common mechanisms of resistance?

While target-site mutations are the most well-documented cause of intrinsic resistance, other general antifungal resistance mechanisms could theoretically play a role, although they are less specifically documented for Sordarin. These could include:

  • Efflux pumps: Overexpression of multidrug resistance (MDR) transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, can actively pump antifungal agents out of the cell, reducing their intracellular concentration.

  • Drug modification: Enzymatic modification of the Sordarin molecule could inactivate it, although this has not been reported as a primary resistance mechanism.

Q4: Which fungal species are known to have intrinsic resistance to Sordarin derivatives?

Several fungal species have been reported to exhibit intrinsic resistance to Sordarin and its derivatives. Notably, Candida krusei and Candida parapsilosis have shown resistance in both protein synthesis and cell growth assays. This is in contrast to susceptible species like Candida albicans, Candida glabrata, and Cryptococcus neoformans.

Troubleshooting Guides

This section addresses common issues encountered during the investigation of this compound resistance.

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Values

Problem: You are observing high variability in MIC values for this compound against your fungal isolates, or the results are not aligning with expected outcomes based on the literature.

Possible Causes and Solutions:

  • Inoculum Preparation: The density of the fungal inoculum is a critical factor in susceptibility testing. An inoculum that is too dense can lead to falsely elevated MICs.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Use a spectrophotometer or hemocytometer to accurately quantify the initial cell concentration.

  • Growth Medium and pH: The composition and pH of the growth medium can significantly impact the activity of antifungal agents and fungal growth.

    • Solution: Use the recommended medium, typically RPMI-1640 with L-glutamine and buffered with MOPS to a pH of 7.0, for susceptibility testing of most yeasts. Ensure the pH is correctly adjusted.

  • Incubation Time and Temperature: Inadequate or excessive incubation can lead to erroneous MIC readings.

    • Solution: Follow the recommended incubation times and temperatures for the specific fungal species being tested. For Candida species, this is typically 24 hours at 35°C.

  • Endpoint Reading (Trailing Effect): Some fungi may exhibit a "trailing" or "paradoxical" growth effect, where a reduced but still visible amount of growth occurs over a range of drug concentrations, making the determination of a clear MIC endpoint difficult.

    • Solution: For azoles and other fungistatic agents, the MIC is often defined as the lowest drug concentration that produces a 50% reduction in growth compared to the drug-free control. For Sordarin, which is fungicidal, the endpoint is typically the lowest concentration that prevents any discernible growth. Be consistent in your endpoint determination.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A4 guidelines.

Materials:

  • Fungal isolate grown on appropriate agar medium (e.g., Sabouraud Dextrose Agar)

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS to pH 7.0

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the fungal strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth.

Issue 2: Fungus Appears Resistant, but the Mechanism is Unknown

Problem: You have confirmed high MIC values for a fungal isolate, indicating resistance to this compound, but the underlying mechanism has not been identified.

Approach: A multi-step approach is necessary to elucidate the resistance mechanism.

  • Target Gene Sequencing:

    • Rationale: As the most common resistance mechanism is target-site mutation, sequencing the genes encoding eEF2 (EFT1 and EFT2) and key ribosomal proteins like L10e is the primary step.

    • Action: Design primers to amplify and sequence these genes from both your resistant isolate and a susceptible control strain. Compare the sequences to identify any non-synonymous mutations in the resistant strain.

  • Cell-Free Protein Synthesis Assay:

    • Rationale: This assay directly measures the effect of Sordarin on the translational machinery, independent of cellular factors like drug uptake or efflux.

    • Action: Prepare cell-free extracts from both resistant and susceptible strains. Measure the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into newly synthesized proteins in the presence of varying concentrations of Sordarin. A rightward shift in the IC50 curve for the resistant strain compared to the susceptible strain would confirm target-level resistance.

  • Efflux Pump Activity Assay:

    • Rationale: To investigate the potential role of efflux pumps, you can use fluorescent substrates that are known to be extruded by these transporters.

    • Action: Use a fluorescent dye like rhodamine 6G or Nile red. Incubate fungal cells with the dye in the presence and absence of an efflux pump inhibitor (e.g., verapamil). Measure the intracellular accumulation of the dye using flow cytometry or fluorescence microscopy. Reduced accumulation in the resistant strain that is reversed by the inhibitor would suggest the involvement of efflux pumps.

Experimental Protocol: Target Gene Sequencing

Materials:

  • Genomic DNA extracted from resistant and susceptible fungal isolates

  • PCR primers specific for EFT1, EFT2, and the gene encoding L10e

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Primer Design: Design primers based on the known sequences of the target genes in a closely related species or from the genome sequence of your organism if available.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, primers, Taq polymerase, buffer, and dNTPs.

    • Perform PCR using an appropriate annealing temperature and extension time.

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a band of the expected size has been amplified.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and susceptible isolates with the reference sequence. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Quantitative Data Summary

The following table summarizes the in vitro activities of various Sordarin derivatives against a panel of pathogenic fungi.

Fungal SpeciesSordarin DerivativeMIC90 (µg/mL)Reference
Candida albicansGM 2227120.004
Candida albicansGM 2373540.015
Candida albicansGM 1936630.03
Candida albicansGM 2116760.03
Candida tropicalisGM 2227120.06
Candida tropicalisGM 2373540.12
Candida tropicalisGM 1936630.5
Candida tropicalisGM 2116760.5
Candida kruseiAll tested Sordarins>64
Candida parapsilosisAll tested Sordarins>64
Cryptococcus neoformansGM 2373540.12

Visualizations

Sordarin_Resistance_Pathway cluster_sordarin Sordarin Action cluster_translation Protein Synthesis cluster_resistance Resistance Mechanisms Sordarin This compound eEF2 eEF2 Sordarin->eEF2 Binds and stabilizes complex Translocation Translocation Sordarin->Translocation Inhibits eEF2_mut Mutated eEF2 (EFT1/EFT2 genes) Sordarin->eEF2_mut Reduced Binding L10e_mut Mutated Ribosomal Protein L10e Sordarin->L10e_mut Reduced Complex Stabilization eEF2->Translocation Ribosome Ribosome Ribosome->Translocation Protein Protein Synthesis Translocation->Protein

Caption: Mechanism of Sordarin action and resistance.

Experimental_Workflow start Start: Fungal isolate with suspected resistance mic Perform Broth Microdilution (MIC determination) start->mic is_resistant Is MIC > breakpoint? mic->is_resistant sequence Sequence target genes (EFT1, EFT2, L10e) is_resistant->sequence Yes susceptible Conclusion: Isolate is susceptible is_resistant->susceptible No mutations Mutations found? sequence->mutations cell_free Perform cell-free translation assay mutations->cell_free No target_resistance Conclusion: Target-site resistance mutations->target_resistance Yes ic50_shift IC50 shifted? cell_free->ic50_shift efflux Perform efflux pump assay ic50_shift->efflux No ic50_shift->target_resistance Yes efflux_activity Efflux activity detected? efflux->efflux_activity efflux_resistance Conclusion: Efflux-mediated resistance efflux_activity->efflux_resistance Yes unknown Conclusion: Novel resistance mechanism? efflux_activity->unknown No

Caption: Workflow for investigating Sordarin resistance.

Troubleshooting_Tree start Problem: Inconsistent MIC results check_inoculum Check inoculum preparation (McFarland, dilution) start->check_inoculum check_medium Verify medium and pH (RPMI, MOPS, pH 7.0) check_inoculum->check_medium OK resolve1 Resolved check_inoculum->resolve1 Corrected check_incubation Confirm incubation (time, temperature) check_medium->check_incubation OK resolve2 Resolved check_medium->resolve2 Corrected check_endpoint Standardize endpoint reading (trailing growth) check_incubation->check_endpoint OK resolve3 Resolved check_incubation->resolve3 Corrected resolve4 Resolved check_endpoint->resolve4 Standardized

References

Sordarin sodium off-target effects in fungal research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the nuanced mechanism of action of sordarin sodium in fungal research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of fungal protein synthesis.[1][2][3][4][5] It functions by targeting the eukaryotic elongation factor 2 (eEF2), a key protein in the translocation step of protein synthesis. Sordarin stabilizes the eEF2-ribosome complex, preventing the release of eEF2 after GTP hydrolysis and thereby halting the elongation of the polypeptide chain.

Q2: Are there known off-target effects of this compound in fungi?

Currently, there is no substantial evidence to suggest that this compound has significant off-target effects by binding to other fungal proteins. Its mode of action is considered highly specific to eEF2. However, unexpected experimental outcomes are often due to complexities within its primary mechanism of action. These can be misinterpreted as off-target effects and are addressed in the troubleshooting guide below.

Q3: Why is this compound highly selective for fungi over mammalian cells?

The selectivity of this compound arises from structural differences between fungal and mammalian eEF2 and ribosomes. Sordarin derivatives show potent inhibition of fungal protein synthesis, while having minimal to no effect on mammalian (e.g., rabbit reticulocyte) protein synthesis machinery.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, which may be perceived as off-target effects.

Issue 1: My fungal species of interest is resistant to this compound.

Possible Cause 1: Intrinsic Resistance due to eEF2 Variation

Not all fungal species are equally susceptible to sordarin. Intrinsic resistance is often due to natural variations in the amino acid sequence of the eEF2 protein, which can alter the sordarin binding site. For example, Candida krusei and Candida parapsilosis are known to be intrinsically resistant to many sordarin derivatives.

Troubleshooting Steps:

  • Sequence Analysis: Compare the eEF2 amino acid sequence of your resistant species with that of a sensitive species like Candida albicans. Look for differences in the regions known to be involved in sordarin binding.

  • Consult Literature: Check published studies for the known sensitivity of your fungal species to sordarin.

  • Use a Different Sordarin Derivative: Some sordarin derivatives have a broader spectrum of activity than others. Consider testing different derivatives.

Possible Cause 2: Lack of Diphthamidation of eEF2

Sordarin's function is dependent on the presence of diphthamide, a unique post-translational modification on eEF2. If the fungal strain has a mutation in any of the DPH genes responsible for diphthamide biosynthesis, it will be resistant to sordarin.

Troubleshooting Steps:

  • Genomic Analysis: Check for the presence and integrity of the DPH gene cluster in your fungal strain's genome.

  • Complementation Assay: If you suspect a mutation in a DPH gene, you can perform a complementation experiment by introducing a functional copy of the gene and re-testing for sordarin sensitivity.

Issue 2: I am observing inconsistent results in my in vitro protein synthesis inhibition assays.

Possible Cause 1: Ribosome Integrity and Concentration

The high-affinity binding of sordarin to eEF2 requires the presence of the ribosome. The ribosome is not just a passive scaffold but an active participant in the formation of the inhibitory complex. The integrity and concentration of the ribosomes in your cell-free lysate are critical.

Troubleshooting Steps:

  • Quality Control of Lysate: Ensure your fungal cell-free lysate is properly prepared and stored to maintain ribosome integrity. Refer to the detailed experimental protocol below.

  • Optimize Ribosome-to-eEF2 Ratio: The ratio of ribosomes to eEF2 can influence the inhibitory effect of sordarin. Consider titrating the concentrations of these components in your assay.

Possible Cause 2: Mutations in Ribosomal Proteins

Mutations in ribosomal proteins, particularly the ribosomal stalk protein P0 (rpP0), can confer resistance to sordarin. These mutations do not prevent sordarin from binding to eEF2 but rather allow the ribosome to continue translation even when the sordarin-eEF2 complex is present.

Troubleshooting Steps:

  • Sequence Ribosomal Genes: If you have generated sordarin-resistant mutants, sequence the RPP0 gene and other genes encoding ribosomal stalk proteins to check for mutations.

  • Structural Modeling: Use protein modeling software to predict how identified mutations might affect the interaction between eEF2 and the ribosome.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of sordarin and its derivatives against various fungal species.

Table 1: In Vitro Protein Synthesis Inhibition (IC50)

CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Cryptococcus neoformans (µg/mL)Rabbit Reticulocyte (µg/mL)
Sordarin0.010.20.06>100
GR1354020.010.20.06>100

Data extracted from Domínguez et al., 1998.

Table 2: Minimum Inhibitory Concentration (MIC) for Fungal Growth

Compound/DerivativeCandida albicans (MIC90, µg/mL)Candida tropicalis (MIC90, µg/mL)Candida glabrata (MIC90, µg/mL)Candida parapsilosis (MIC90, µg/mL)Cryptococcus neoformans (MIC90, µg/mL)Aspergillus fumigatus (MIC90, µg/mL)
Sordarin8>125>125>125>125N/A
GM 1936630.030.50.540.5>64
GM 2116760.030.50.540.5>64
GM 2227120.0040.060.510.5>64
GM 2373540.0150.124160.25>64

MIC90 represents the concentration at which 90% of isolates were inhibited. Data for sordarin from Cayman Chemical datasheet. Data for GM derivatives from Herreros et al., 2000.

Experimental Protocols

In Vitro Fungal Protein Synthesis Inhibition Assay

This protocol is adapted from methodologies described in the literature.

1. Preparation of Fungal Cell-Free Lysate (S-100 fraction): a. Grow fungal cells to mid-log phase in appropriate liquid media. b. Harvest cells by centrifugation and wash with lysis buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KOAc, 2 mM Mg(OAc)₂, 2 mM DTT). c. Resuspend cell pellet in a minimal volume of lysis buffer and lyse the cells using glass beads and vigorous vortexing or a cell disruptor. d. Centrifuge the lysate at 30,000 x g for 20 minutes to remove cell debris. e. Collect the supernatant and centrifuge at 100,000 x g for 30 minutes to obtain a post-polysomal supernatant (S-100 fraction). f. Aliquot the S-100 fraction and store at -80°C.

2. Poly(U)-directed Translation Assay: a. Prepare a master mix containing:

  • HEPES-KOH (pH 7.4)
  • Dithiothreitol (DTT)
  • Potassium acetate
  • Magnesium acetate
  • ATP
  • GTP
  • Creatine phosphate and creatine phosphokinase (as an energy regenerating system)
  • Poly(U) mRNA
  • ¹⁴C-labeled Phenylalanine b. Add the S-100 cell-free lysate to the master mix. c. Add this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory) at various concentrations. d. Incubate the reaction mixture at 30°C for 1 hour. e. Stop the reaction by adding NaOH. f. Precipitate the newly synthesized ¹⁴C-polyphenylalanine with trichloroacetic acid (TCA). g. Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. h. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

[³H]Sordarin Binding Assay

This protocol allows for the measurement of sordarin binding to its target in a cell-free extract.

1. Preparation of S-50 Cell-Free Extract: a. Prepare a cell lysate as described above, but perform a single centrifugation at 50,000 x g to obtain the S-50 fraction.

2. Binding Reaction: a. Mix the S-50 protein extract with [³H]sordarin in a binding buffer (e.g., 80 mM HEPES-KOH, pH 7.4, 10 mM MgOAc, 1 mM DTT). b. Incubate at room temperature for 30 minutes.

3. Separation of Bound and Free Sordarin: a. Apply the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the binding buffer. b. The protein-bound [³H]sordarin will elute in the void volume, while the free [³H]sordarin will be retained.

4. Quantification: a. Collect the eluate fractions and measure the radioactivity in each fraction using a scintillation counter. b. The radioactivity in the initial fractions corresponds to the amount of bound sordarin.

Visualizations

Sordarin_Mechanism_of_Action cluster_ribosome Ribosome A_site A site P_site P site A_site->P_site Translocation (GTP Hydrolysis) E_site E site P_site->E_site eEF2_GTP eEF2-GTP eEF2_GTP->A_site Binds to pre-translocation ribosome Sordarin Sordarin eEF2_GDP_Sordarin_complex eEF2-GDP-Sordarin (Stalled Complex) peptidyl_tRNA Peptidyl-tRNA deacylated_tRNA Deacylated-tRNA eEF2_GDP_Sordarin_complex->A_site Prevents eEF2 release & next cycle

Caption: Sordarin's mechanism of action, stalling the ribosome.

Troubleshooting_Logic Start Unexpected Experimental Result with Sordarin Q1 Is the fungal species known to be resistant? Start->Q1 A1_Yes Intrinsic resistance likely. Check eEF2 sequence. Q1->A1_Yes Yes Q2 Is the diphthamidation pathway intact? Q1->Q2 No A2_No Resistance due to lack of eEF2 modification. Q2->A2_No No Q3 Are there mutations in ribosomal proteins? Q2->Q3 Yes A3_Yes Resistance due to altered ribosome-eEF2 interaction. Q3->A3_Yes Yes Final Inconsistent results in in-vitro assays. Q3->Final No Check_Protocols Review and optimize experimental protocols. Final->Check_Protocols

Caption: Troubleshooting unexpected sordarin resistance.

References

Technical Support Center: Sordarin Sodium Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of sordarin sodium in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from moisture, at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] Exposure to moisture should be minimized as it can accelerate degradation.

Q2: How should I store this compound in solution for long-term experiments?

A2: this compound solutions are significantly less stable than the solid form. For long-term storage, it is recommended to prepare aliquots of the solution in a suitable solvent (e.g., DMSO or water) and store them at -80°C.[2][3] Under these conditions, the solution can be expected to be stable for up to six months. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For use in cell culture, freshly prepared solutions or solutions stored at -20°C for no longer than one month are recommended.

Q3: What are the known degradation pathways for this compound?

A3: The primary known degradation pathway for sordarin is the hydrolysis of the glycosidic bond under acidic conditions, which cleaves the sugar moiety from the diterpenoid core, yielding the aglycone known as sordaricin.[4] The tetracyclic diterpene core itself may also be susceptible to rearrangement or oxidation under harsh conditions. Further research is needed to fully elucidate all potential degradation pathways under various stress conditions.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively published, it is good laboratory practice to protect solutions from light, especially during long-term storage and experiments. Photodegradation is a common issue for complex organic molecules. Therefore, storing solutions in amber vials or wrapping containers in aluminum foil is recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of antifungal activity in stored solutions Degradation of this compound due to improper storage (temperature, moisture, freeze-thaw cycles).Prepare fresh solutions from solid stock. Aliquot solutions for single use and store at -80°C. Avoid repeated freeze-thaw cycles. Confirm the activity of a new batch against a sensitive fungal strain.
Precipitate formation in aqueous solutions Poor solubility or pH-dependent precipitation. This compound is soluble in water, but its solubility may be affected by the pH and ionic strength of the buffer.Ensure the pH of the solution is within a neutral to slightly basic range. If using buffers, check for compatibility. For in vivo formulations, consider using co-solvents like PEG400 or suspending agents like carboxymethyl cellulose.[2]
Inconsistent results between experiments Variability in the concentration of active this compound due to degradation. Inaccurate initial weighing or dilution.Use a validated analytical method, such as HPLC, to confirm the concentration of your stock and working solutions before each experiment. Prepare fresh dilutions for each experiment.
Appearance of unknown peaks in HPLC analysis Degradation of this compound. Contamination of the sample or solvent.Perform forced degradation studies to identify potential degradation products. Ensure the purity of solvents and proper cleaning of all equipment. Use a stability-indicating HPLC method.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various conditions based on general knowledge of similar compounds. Note: This data is illustrative and should be confirmed by experimental studies.

Table 1: Long-Term Storage Stability of Solid this compound

Storage ConditionTemperatureHumidityExpected Stability
Recommended-20°CLow (desiccated)≥ 4 years
Accelerated4°CLowUp to 2 years
Room Temperature20-25°CAmbientWeeks to months

Table 2: Stability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionTemperatureExpected Stability (Time to 10% degradation)
Recommended-80°C~6 months
Standard Freezer-20°C~1 month
Refrigerated4°CDays
Room Temperature20-25°CHours

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid this compound and the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for an appropriate duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a model HPLC method for the quantification of this compound and the separation of its degradation products. This method is a starting point and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Visualizations

Sordarin_Mechanism_of_Action cluster_inhibition Sordarin This compound Complex Sordarin-eEF2-Ribosome Ternary Complex Sordarin->Complex Binds to eEF2 Elongation Factor 2 (eEF2) eEF2->Complex Binds to Ribosome Fungal Ribosome Ribosome->Complex Binds to Translocation Ribosomal Translocation Complex->Translocation Stabilizes & Blocks ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis Is a key step in Inhibition Inhibition

Caption: Sordarin's mechanism of action on the fungal ribosome.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (e.g., ICH light source) stress->photo sampling Collect Samples at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end End: Identify Degradants & Determine Stability Profile analysis->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Check Sordarin Solution (Age, Storage, Appearance) start->check_solution is_old Solution old or improperly stored? check_solution->is_old prepare_fresh Prepare Fresh Solution is_old->prepare_fresh Yes check_concentration Verify Concentration with HPLC is_old->check_concentration No re_run Re-run Experiment prepare_fresh->re_run problem_persists Problem Persists? re_run->problem_persists check_concentration->re_run problem_persists->start No, resolved investigate_other Investigate Other Experimental Variables problem_persists->investigate_other Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Sordarin Sodium Efficacy and Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of fungal species on the efficacy of Sordarin sodium and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal agent that uniquely inhibits fungal protein synthesis.[1][2][3] It specifically targets fungal elongation factor 2 (eEF2), an essential protein for the translocation step in protein synthesis.[3][4] Sordarin stabilizes the complex between eEF2 and the ribosome, which stalls protein elongation and ultimately leads to fungal cell death.

Q2: Which fungal species are generally susceptible to Sordarin and its derivatives?

A2: Sordarin and its derivatives have shown potent activity against a range of pathogenic fungi. Susceptible species include Candida albicans (including azole-resistant strains), Candida glabrata, Candida kefyr, Candida tropicalis, and Cryptococcus neoformans. They are also effective against filamentous fungi such as Aspergillus fumigatus and Aspergillus flavus, as well as Pneumocystis carinii.

Q3: Which fungal species are known to be resistant to Sordarin?

A3: Intrinsic resistance to Sordarin has been observed in certain fungal species, most notably Candida krusei and Candida parapsilosis.

Q4: What is the molecular basis for intrinsic resistance to Sordarin in some fungal species?

A4: The intrinsic resistance to Sordarin in species like C. krusei and C. parapsilosis is attributed to differences in the molecular target, elongation factor 2 (eEF2). Specific amino acid substitutions within the Sordarin binding site on eEF2 in these resistant species prevent the drug from binding effectively and stabilizing the eEF2-ribosome complex.

Q5: Can acquired resistance to Sordarin develop?

A5: While intrinsic resistance is well-documented, acquired resistance can also occur. Studies in Saccharomyces cerevisiae have shown that mutations in the genes encoding eEF2 or in ribosomal proteins, such as L10e, can confer resistance to Sordarin. These mutations likely alter the binding affinity of Sordarin to its target complex.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Improper incubation conditions (time, temperature). Issues with the quality or preparation of this compound solution. Trailing growth, especially with Aspergillus species.Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI, EUCAST). Strictly adhere to recommended incubation times and temperatures. Prepare fresh Sordarin solutions for each experiment and verify the solvent does not affect fungal growth at the concentrations used. For molds, define the MIC as the lowest concentration that inhibits a significant percentage of growth (e.g., 75%) rather than complete inhibition.
No inhibition of fungal growth observed in a supposedly susceptible species. Incorrect fungal strain identification. Degraded this compound. Experimental error in drug concentration preparation. Development of acquired resistance.Verify the identity of the fungal species using molecular methods. Use a fresh, quality-controlled batch of this compound. Double-check all calculations and dilutions for the drug concentrations. If acquired resistance is suspected, sequence the genes for eEF2 and relevant ribosomal proteins to check for mutations.
Inconsistent results in in-vitro translation inhibition assays. Poor quality of the cell-free lysate. Degradation of mRNA or other assay components. Suboptimal reaction conditions (e.g., buffer composition, temperature).Prepare fresh cell-free lysates and handle them on ice to minimize protein degradation. Use nuclease-free water and reagents to prevent RNA degradation. Optimize the concentrations of all components in the reaction mixture, including magnesium and potassium ions, as these can significantly impact translation efficiency.
Difficulty in determining the endpoint in broth microdilution assays. Subjectivity in visual reading. Fungal clumping or biofilm formation. Trailing effect where partial growth is observed over a range of concentrations.Use a spectrophotometer to read the optical density for a more objective endpoint determination. Add a small amount of a non-ionic surfactant (e.g., Tween 80) to the growth medium to reduce cell aggregation. For azoles and echinocandins against yeasts, the MIC is often read as a 50% reduction in growth compared to the control. A similar approach can be considered for Sordarins if trailing is observed.

Quantitative Data

Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of Sordarin Derivatives Against Various Candida Species

Sordarin DerivativeC. albicansC. tropicalisC. kefyrC. glabrataC. parapsilosis
GM 1936630.030.50.004>128>128
GM 2116760.030.50.015>128>128
GM 2227120.0040.060.0080.51
GM 2373540.0150.120.03416
R-1358530.030.5-1128

Data compiled from Herreros et al., 1998 and Hata et al., 2001.

Table 2: In Vitro Activity (MIC₉₀ in µg/mL) of Sordarin Derivatives Against Aspergillus and Cryptococcus Species

Sordarin DerivativeA. flavusA. fumigatusC. neoformans
GM 2227121320.5
GM 23735432>640.25

Data from Herreros et al., 1998.

Table 3: 50% Inhibitory Concentrations (IC₅₀ in µg/mL) of Sordarin Derivatives in Cell-Free Translation Systems

Fungal SpeciesSordarinGR135402
C. albicans0.050.02
C. glabrata0.10.05
C. neoformans0.20.1
C. krusei>100>100
C. parapsilosis>100>100

Data from Dominguez et al., 1998.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 for yeasts.

1. Inoculum Preparation: a. Subculture the fungal isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Plate Preparation: a. Prepare serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL. b. Seal the plate and incubate at 35°C for 24-48 hours.

4. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol is adapted from the methods described by Tuite and Plesset.

1. Preparation of Cell-Free Lysate: a. Grow the fungal cells to mid-log phase in an appropriate liquid medium (e.g., YPD for yeast). b. Harvest the cells by centrifugation and wash them twice with lysis buffer (e.g., 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM DTT, and 8.5% mannitol). c. Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion in the presence of protease inhibitors. d. Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet ribosomes and cell debris. The supernatant contains the soluble protein factors (S-100 fraction).

2. Translation Reaction: a. Set up the reaction mixture in a final volume of 50 µL containing:

  • 20 mM HEPES-KOH (pH 7.4)
  • 150 mM potassium acetate
  • 10 mM magnesium acetate
  • 20 mM DTT
  • 100 µM GTP
  • 450 µM ATP
  • 24 mM phosphocreatine
  • 70 µg/mL creatine phosphokinase
  • 0.5 mg/mL poly(U) mRNA
  • 0.75 µM [¹⁴C]-Phenylalanine
  • Cell-free lysate (S-100 fraction and ribosomes)
  • Varying concentrations of this compound. b. Incubate the reaction at 30°C for 60 minutes.

3. Measurement of Protein Synthesis: a. Stop the reaction by adding 1 M NaOH. b. Precipitate the newly synthesized polypeptides with trichloroacetic acid (TCA). c. Collect the precipitate on a filter and wash with cold TCA. d. Measure the incorporated radioactivity using a scintillation counter. e. The IC₅₀ is the concentration of this compound that inhibits 50% of the protein synthesis compared to the control without the drug.

Visualizations

Sordarin_Mechanism_of_Action cluster_ribosome 80S Ribosome A_site A Site P_site P Site A_site->P_site GTP Hydrolysis & Translocation eEF2_GDP eEF2-GDP P_site->eEF2_GDP Release Translocation_Complex Stable eEF2-Ribosome-Sordarin Complex P_site->Translocation_Complex Stabilization E_site E Site mRNA mRNA eEF2_GTP eEF2-GTP eEF2_GTP->A_site Binds to pre-translocation ribosome eEF2_GDP->Translocation_Complex Sordarin Sordarin Sordarin->Translocation_Complex Protein_Synthesis_Inhibition Protein Synthesis Inhibited Translocation_Complex->Protein_Synthesis_Inhibition Blocks release of eEF2

Sordarin's mechanism of action on the fungal ribosome.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare & Standardize Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (Visually or Spectrophotometrically) Incubate->Read_Results End End Read_Results->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Sordarin_Resistance_Mechanism cluster_susceptible Susceptible Fungus cluster_resistant Resistant Fungus S_eEF2 eEF2 Sordarin Binding Site S_Binding Effective Binding S_eEF2->S_Binding S_Sordarin Sordarin S_Sordarin->S_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition S_Binding->Protein_Synthesis_Inhibition Leads to R_eEF2 Mutated eEF2 Altered Binding Site R_NoBinding Binding Prevented R_eEF2->R_NoBinding R_Sordarin Sordarin R_Sordarin->R_NoBinding Continued_Protein_Synthesis Continued Protein Synthesis R_NoBinding->Continued_Protein_Synthesis Allows

Molecular basis of Sordarin resistance in fungi.

References

Sordarin Sodium Resistance in Candida Species: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving sordarin sodium resistance in Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal agent that uniquely targets fungal protein synthesis. It specifically binds to and stabilizes the fungal eukaryotic elongation factor 2 (eEF2) when it is complexed with the ribosome. This stabilization prevents the translocation step of protein synthesis, leading to the inhibition of fungal growth.[1][2][3][4]

Q2: What is the primary mechanism of resistance to this compound in Candida species?

A2: The primary mechanism of resistance to sordarin and its derivatives in fungi is the acquisition of mutations in the gene encoding eukaryotic elongation factor 2 (eEF2, in C. albicans this is the EFT2 gene).[5] These mutations alter the binding site of sordarin on the eEF2-ribosome complex, reducing the drug's affinity and allowing protein synthesis to proceed even in the presence of the inhibitor.

Q3: Are there other factors that can contribute to sordarin resistance?

A3: Yes, studies in Saccharomyces cerevisiae have shown that mutations in ribosomal proteins, such as L10e and the ribosomal P0 protein, can also confer resistance to sordarin. This suggests that alterations in the ribosomal structure that affect its interaction with the eEF2-sordarin complex could be a secondary resistance mechanism in Candida species.

Q4: Which Candida species are intrinsically resistant to sordarin?

A4: Candida krusei and Candida parapsilosis have been shown to be intrinsically resistant to sordarin and its derivatives. This intrinsic resistance is due to natural variations in their eEF2 protein that make it a poor target for sordarin binding.

Troubleshooting Guides

Antifungal Susceptibility Testing

Issue: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) results for this compound.

  • Possible Cause 1: Inoculum preparation. The density of the initial fungal cell suspension is critical for accurate MIC determination.

    • Solution: Ensure the inoculum is prepared from a fresh culture (24-hour growth on Sabouraud dextrose agar) and standardized spectrophotometrically to a cell density of 1 x 10^6 to 5 x 10^6 cells/mL before a 1:1000 dilution in the test medium to achieve the final recommended concentration.

  • Possible Cause 2: this compound degradation. this compound may be unstable under certain storage or experimental conditions.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Dissolve the compound in an appropriate solvent, such as 25% (v/v) dimethyl sulfoxide (DMSO), and then serially dilute in the test medium. Store the stock solution at -20°C or below and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Trailing effect. This phenomenon, characterized by reduced but persistent growth at drug concentrations above the MIC, can make endpoint determination difficult.

    • Solution: Read the MICs at 24 hours of incubation, as trailing is more pronounced at 48 hours. The MIC should be recorded as the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the drug-free control well.

  • Possible Cause 4: Media composition. The composition of the culture medium can influence the activity of antifungal agents.

    • Solution: Use RPMI-1640 medium with L-glutamine, buffered with MOPS, as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Generation of Sordarin-Resistant Mutants

Issue: Low or no recovery of sordarin-resistant mutants after mutagenesis.

  • Possible Cause 1: Inefficient mutagenesis. The mutagen used may not be effective at inducing mutations in the EFT2 gene.

    • Solution: For targeted mutations, utilize a CRISPR-Cas9 system adapted for C. albicans to introduce specific changes in the EFT2 gene. For random mutagenesis, ensure the appropriate concentration and exposure time of the mutagen (e.g., UV irradiation or a chemical mutagen) are used to achieve a suitable kill rate (e.g., 90-99%).

  • Possible Cause 2: Inappropriate selection pressure. The concentration of this compound used for selection may be too high, killing all cells, or too low, allowing the growth of non-resistant cells.

    • Solution: Perform a pilot experiment to determine the optimal selective concentration of this compound. This is typically 2 to 4 times the MIC of the parental strain. Plate the mutagenized cells on agar plates containing a gradient of this compound concentrations to increase the chances of isolating resistant colonies.

Issue: Isolated mutants are not stable and revert to a susceptible phenotype.

  • Possible Cause 1: Heterozygous mutation. In the diploid C. albicans, a mutation in only one of the two EFT2 alleles may confer a low level of resistance that is not stable.

    • Solution: After the initial round of mutagenesis and selection, subject the heterozygous mutant to a second round of selection or use techniques like UV-induced mitotic recombination to obtain a homozygous mutant.

  • Possible Cause 2: Epigenetic modifications. The observed resistance may be due to transient changes in gene expression rather than a stable genetic mutation.

    • Solution: Subculture the resistant mutant for several generations on non-selective medium and then re-test for this compound susceptibility. True genetic mutants will maintain their resistant phenotype.

Quantitative Data

Table 1: In Vitro Activity of Sordarin Derivatives Against Candida Species

Candida SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicansGM 237354≤0.002–0.030.0080.015
C. glabrataGM 237354≤0.002–0.060.0150.03
C. tropicalisGM 237354≤0.002–0.060.0150.03
C. parapsilosisGM 237354>16>16>16
C. kruseiGM 237354>16>16>16

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27-A3 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 25% (v/v) DMSO to a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL. The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control and a cell-free well as a negative control.

  • Inoculum Preparation:

    • From a 24-hour culture of C. albicans on Sabouraud dextrose agar, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final cell concentration of 0.5-2.5 x 10^3 cells/mL.

    • Incubate the plate at 35°C for 24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Site-Directed Mutagenesis of the EFT2 Gene in C. albicans

This protocol provides a general workflow for creating specific point mutations in the EFT2 gene using CRISPR-Cas9.

  • Design of Guide RNA (gRNA) and Repair Template:

    • Identify the target sequence in the EFT2 gene and design a specific gRNA.

    • Design a repair template containing the desired mutation flanked by homologous sequences upstream and downstream of the target site.

  • Plasmid Construction:

    • Clone the gRNA into a C. albicans expression vector that also contains the Cas9 gene.

  • Transformation of C. albicans:

    • Co-transform the C. albicans cells with the Cas9-gRNA plasmid and the repair template using a standard transformation protocol (e.g., lithium acetate method).

  • Selection of Mutants:

    • Plate the transformed cells on a selective medium to isolate transformants.

  • Verification of Mutation:

    • Extract genomic DNA from the selected colonies.

    • Amplify the EFT2 gene by PCR and sequence the product to confirm the presence of the desired mutation.

Cell-Free Protein Synthesis Assay

This protocol is based on methods described for C. albicans.

  • Preparation of Cell-Free Lysate:

    • Grow C. albicans cells to mid-log phase and harvest by centrifugation.

    • Wash the cells and resuspend them in lysis buffer.

    • Lyse the cells using glass beads and centrifugation to obtain a post-ribosomal supernatant (S100 fraction).

  • In Vitro Translation Reaction:

    • In a reaction tube, combine the S100 fraction, an energy mix (ATP, GTP), amino acids (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., poly(U)).

    • Add varying concentrations of this compound to different reaction tubes.

  • Incubation and Analysis:

    • Incubate the reactions at 30°C.

    • At different time points, stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

    • Measure the incorporation of the radiolabeled amino acid into the protein precipitate using a scintillation counter to determine the extent of protein synthesis inhibition.

Visualizations

Sordarin_Mechanism_of_Action cluster_ribosome 80S Ribosome A_site A Site P_site P Site E_site E Site eEF2_GTP eEF2-GTP eEF2_Ribosome eEF2-Ribosome Complex eEF2_GTP->eEF2_Ribosome Binds to ribosome Sordarin This compound Sordarin->eEF2_Ribosome Stabilizes complex Translocation Translocation of Peptidyl-tRNA (A site -> P site) eEF2_Ribosome->Translocation Hydrolyzes GTP Inhibition Protein Synthesis Inhibited eEF2_Ribosome->Inhibition Protein_Synthesis Protein Synthesis Continues Translocation->Protein_Synthesis eEF2_Mutation eEF2 Mutation eEF2_Mutation->eEF2_Ribosome Prevents Sordarin binding

Caption: Mechanism of sordarin action and resistance.

Experimental_Workflow Start Start: Wild-type C. albicans Mutagenesis Site-Directed Mutagenesis of EFT2 gene (CRISPR-Cas9) Start->Mutagenesis Selection Select for mutants on sordarin-containing medium Mutagenesis->Selection Verification Verify mutation by PCR and sequencing Selection->Verification Susceptibility_Testing Perform Broth Microdilution Susceptibility Testing Verification->Susceptibility_Testing MIC_Determination Determine MIC of This compound Susceptibility_Testing->MIC_Determination Analysis Analyze and compare MIC to wild-type MIC_Determination->Analysis

Caption: Experimental workflow for generating sordarin-resistant mutants.

Troubleshooting_MIC Start Inconsistent MIC results? Check_Inoculum Is inoculum density correct? Start->Check_Inoculum Check_Drug Is sordarin solution fresh? Check_Inoculum->Check_Drug Yes Standardize_Inoculum Standardize inoculum spectrophotometrically Check_Inoculum->Standardize_Inoculum No Check_Reading Is trailing effect observed? Check_Drug->Check_Reading Yes Prepare_Fresh_Drug Prepare fresh sordarin stock solution Check_Drug->Prepare_Fresh_Drug No Check_Media Is correct medium used? Check_Reading->Check_Media No Read_at_24h Read MIC at 24 hours Check_Reading->Read_at_24h Yes Use_RPMI Use buffered RPMI-1640 Check_Media->Use_RPMI No End Consistent MICs Check_Media->End Yes Standardize_Inoculum->Check_Drug Prepare_Fresh_Drug->Check_Reading Read_at_24h->Check_Media Use_RPMI->End

References

Cell permeability issues with Sordarin sodium in specific fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sordarin sodium and its derivatives. The information focuses on addressing issues related to the compound's efficacy, particularly when cell permeability or intrinsic resistance is a concern.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: Sordarin and its derivatives are unique antifungal agents that inhibit protein synthesis. They specifically target and stabilize the fungal eukaryotic elongation factor 2 (eEF2) on the ribosome.[1][2] This action effectively freezes the translocation step of protein synthesis, leading to the cessation of fungal cell growth.[2][3] This mechanism is highly specific to fungi, which contributes to its low toxicity in mammalian systems.[4]

Q2: Which fungal species are known to be susceptible to this compound?

A2: Sordarin and its derivatives have shown potent activity against a range of pathogenic fungi. Susceptible species include Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Pneumocystis carinii. Some derivatives also show activity against filamentous fungi like Aspergillus flavus and certain emerging fungal pathogens.

Q3: Are there any fungal species known to be resistant to this compound?

A3: Yes, several fungal species exhibit high levels of intrinsic resistance to sordarin and its derivatives. The most well-documented examples are Candida krusei and Candida parapsilosis. This resistance is not due to drug efflux or cell permeability issues but is attributed to variations in the molecular target, eEF2, which prevents sordarin from binding effectively. Some Aspergillus species also show weak activity or resistance.

Q4: My experiment with a typically susceptible fungus (e.g., Candida albicans) is showing no effect. Could this be a cell permeability issue?

A4: While it is a possibility, the primary documented mechanism for a lack of efficacy in sordarin-related compounds is intrinsic resistance at the target site (eEF2). Before concluding a cell permeability issue, it is crucial to troubleshoot the experimental setup. This guide provides steps to differentiate between potential experimental error, unexpected resistance, and possible uptake issues.

Troubleshooting Guide

If you are observing a lack of antifungal activity with this compound in your experiments, follow this step-by-step guide to diagnose the potential issue.

Step 1: Verify Experimental Setup and Compound Integrity

Before investigating biological causes, ensure your experimental parameters are correct.

ParameterCheckRecommendation
Compound Solubility Was the this compound fully dissolved?This compound salts are generally soluble in water. Ensure complete dissolution before adding to your assay medium. Prepare solutions fresh before use.
Compound Concentration Has the correct concentration range been tested?Consult published MIC values (see Tables 1 & 2) to ensure your tested concentrations are appropriate for the target fungus.
Assay Conditions Are the pH, temperature, and media correct for your fungal strain?Follow standardized protocols for antifungal susceptibility testing, such as those from CLSI or EUCAST.
Inoculum Density Was the fungal inoculum at the correct density?Incorrect inoculum size can lead to inaccurate MIC readings. Standardize your inoculum preparation.
Incubation Time Was the incubation period sufficient for fungal growth and for the compound to take effect?Incubation times can vary. For Candida species, 24-48 hours is typical.
Step 2: Assess Potential Intrinsic Resistance

If the experimental setup is correct, the next step is to determine if the lack of activity is due to the inherent biology of your fungal strain.

cluster_troubleshooting Troubleshooting Workflow for Sordarin Efficacy Start No Antifungal Activity Observed Check_Setup Verify Experimental Setup (Compound, Assay Conditions, Inoculum) Start->Check_Setup Is_Setup_OK Setup Correct? Check_Setup->Is_Setup_OK Review_Literature Consult Literature for Expected MIC (See Tables 1 & 2) Is_Setup_OK->Review_Literature Yes Fix_Setup Correct Experimental Parameters and Re-run Assay Is_Setup_OK->Fix_Setup No Is_Resistant_Species Is the Fungus Known to be Intrinsically Resistant? (e.g., C. krusei, C. parapsilosis) Review_Literature->Is_Resistant_Species Target_Resistance Conclusion: Lack of activity is likely due to intrinsic target-site resistance (EF2 variation). Is_Resistant_Species->Target_Resistance Yes Perform_CFPS Perform Cell-Free Protein Synthesis Assay Is_Resistant_Species->Perform_CFPS No Is_CFPS_Inhibited Is Protein Synthesis Inhibited? Perform_CFPS->Is_CFPS_Inhibited Is_CFPS_Inhibited->Target_Resistance No Uptake_Issue Conclusion: Sordarin is active on the target. Lack of whole-cell activity may indicate a cell permeability or efflux issue. Is_CFPS_Inhibited->Uptake_Issue Yes Fix_Setup->Start

Caption: Troubleshooting workflow for diagnosing sordarin efficacy issues.
Step 3: Differentiating Target Resistance from Permeability Issues

The most definitive way to distinguish between a lack of sordarin uptake and target-based resistance is to bypass the cell wall and membrane. This can be achieved with a cell-free protein synthesis assay.

  • If sordarin inhibits protein synthesis in the cell-free system but not in the whole-cell assay: This would suggest a potential cell permeability or efflux pump issue, as the compound is active on its intracellular target.

  • If sordarin does not inhibit protein synthesis in the cell-free system: This strongly indicates that the resistance is at the molecular target (EF2), which is the most commonly observed form of resistance for sordarins.

Data Presentation: In Vitro Activity of Sordarin Derivatives

The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50s) of various sordarin derivatives against pathogenic fungi, as reported in the literature.

Table 1: In Vitro Activity (MIC) of Sordarin Derivatives Against Candida Species

CompoundC. albicans (MIC90, µg/mL)C. glabrata (MIC90, µg/mL)C. parapsilosis (MIC90, µg/mL)C. krusei (MIC90, µg/mL)C. tropicalis (MIC90, µg/mL)Reference
GM 222712 0.0040.51>640.06
GM 237354 0.015416>640.12
GM 193663 0.03>64>64>640.5
GM 211676 0.03>64>64>640.5
R-135853 0.031128>1280.5

MIC90: The minimum concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Activity of Sordarin Derivatives Against Other Fungi

CompoundCryptococcus neoformans (MIC90, µg/mL)Aspergillus flavus (MIC90, µg/mL)Aspergillus fumigatus (MIC90, µg/mL)Pneumocystis carinii (IC50, µg/mL)Reference
GM 222712 0.5132<0.008
GM 237354 0.2532>64<0.008
GM 193663 32NDND<0.008
GM 211676 16NDND<0.008

ND: Not Determined.

Experimental Protocols

Protocol 1: Whole-Cell Growth Inhibition Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension in the assay medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial dilutions of the stock solution in a 96-well microtiter plate using the assay medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungus with no drug) and a negative control (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ~90% reduction) compared to the positive control. This can be assessed visually or by reading the optical density with a microplate reader.

Protocol 2: Cell-Free Protein Synthesis Assay

This assay determines if this compound directly inhibits the fungal translation machinery.

  • Preparation of Cell-Free Extract (CFE):

    • Grow a logarithmically-phased culture of the target fungus.

    • Harvest and wash the cells.

    • Lyse the cells using mechanical methods (e.g., bead beating, French press) in a lysis buffer that preserves ribosome and protein factor integrity.

    • Centrifuge the lysate at high speed to pellet cell debris, and collect the supernatant, which contains the components for translation.

  • In Vitro Translation Reaction:

    • Set up a reaction mixture containing the prepared CFE, an energy source (ATP, GTP), amino acids, and a reporter mRNA (e.g., luciferase mRNA).

    • To measure protein synthesis, include a radiolabeled amino acid (e.g., [35S]-methionine).

  • Inhibition Assay:

    • Prepare parallel reactions containing serial dilutions of this compound.

    • Incubate the reactions at a suitable temperature (e.g., 25-30°C) for 60-90 minutes.

  • Quantification of Protein Synthesis:

    • Stop the reaction by precipitating the newly synthesized proteins using trichloroacetic acid (TCA).

    • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • The IC50 value is the this compound concentration that inhibits protein synthesis by 50% compared to the no-drug control.

Visualizations

Mechanism of Action and Fungal Resistance

cluster_moa Sordarin Mechanism of Action and Resistance cluster_sensitive Sordarin-Sensitive Fungus cluster_resistant Intrinsically Resistant Fungus Sordarin_S Sordarin Complex_S Sordarin-EF2-Ribosome Stable Complex Sordarin_S->Complex_S EF2_S Elongation Factor 2 (EF2) EF2_S->Complex_S Ribosome_S Ribosome Ribosome_S->Complex_S Inhibition_S Protein Synthesis Inhibited Complex_S->Inhibition_S Stalls Translocation Sordarin_R Sordarin No_Binding No Stable Complex Forms Sordarin_R->No_Binding EF2_R Altered EF2 Target Site EF2_R->No_Binding Ribosome_R Ribosome Ribosome_R->No_Binding No_Inhibition Protein Synthesis Continues No_Binding->No_Inhibition Binding Prevented

Caption: Sordarin action in sensitive vs. resistant fungi.

References

Sordarin Sodium Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of sordarin sodium. The information is intended to assist researchers in designing, executing, and interpreting forced degradation studies and routine stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the primary known degradation pathway for sordarin?

A1: The most well-documented degradation of sordarin involves the hydrolysis of its glycosidic bond under strong acidic conditions. Treatment with concentrated hydrochloric acid in acetone cleaves the sugar moiety, yielding the diterpenoid aglycone known as sordaricin[1].

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

A2: Based on the functional groups present in the sordarin molecule (a glycosidic bond, an aldehyde, ether linkages, and a complex tetracyclic diterpene core), the following degradation pathways are anticipated under forced degradation studies:

  • Hydrolysis (Acidic and Basic): The primary site of hydrolytic cleavage is the glycosidic bond, leading to the formation of sordaricin and the corresponding sugar derivative. The ester linkage within the sordaricin core could also be susceptible to hydrolysis under basic conditions.

  • Oxidation: The aldehyde group is susceptible to oxidation, which would likely convert it to a carboxylic acid. Other parts of the molecule, such as the ether linkages, could also undergo oxidative degradation.

  • Photolysis: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex isomerizations or rearrangements within the tetracyclic ring structure.

  • Thermal Degradation: High temperatures can lead to the loss of the glycosyl group and other rearrangements of the diterpene core.

Q3: What are the expected major degradation byproducts of this compound?

A3: The expected major degradation byproducts include:

  • Sordaricin: From the hydrolysis of the glycosidic bond.

  • Oxidized Sordarin: Where the aldehyde group is converted to a carboxylic acid.

  • Hydrolyzed and Oxidized Sordarin: A combination of glycosidic bond cleavage and aldehyde oxidation.

  • Isomers and Rearrangement Products: Particularly under photolytic and thermal stress.

Q4: Are there any specific analytical challenges when analyzing this compound and its degradation products?

A4: Yes, common challenges include:

  • Chromatographic Resolution: Separating this compound from its structurally similar degradation products, such as isomers, can be challenging and may require careful method development.

  • Peak Tailing: The presence of polar functional groups can sometimes lead to peak tailing in reverse-phase HPLC.

  • Matrix Effects: When analyzing samples from complex matrices (e.g., formulations), excipients can interfere with the analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation.

Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound peak in HPLC. 1. Inappropriate mobile phase pH.2. Secondary interactions with the column stationary phase.3. Sample solvent incompatible with the mobile phase.1. Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the carboxylic acid group.2. Use a mobile phase with a different organic modifier or an alternative column chemistry.3. Dissolve the sample in the initial mobile phase composition.
Inconsistent retention times for this compound and its byproducts. 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a consistent temperature.3. Replace the column if it has exceeded its recommended lifetime or performance specifications.
Appearance of unexpected peaks in the chromatogram. 1. Contamination of the mobile phase or sample.2. Carryover from previous injections.3. Further degradation of byproducts.1. Prepare fresh mobile phase and samples.2. Implement a robust needle wash program on the autosampler.3. Analyze samples at different time points to monitor the degradation profile.
Low recovery of this compound after stress testing. 1. Excessive degradation.2. Adsorption of the analyte to container surfaces.1. Reduce the stress level (e.g., lower acid/base concentration, shorter exposure time).2. Use silanized glassware or polypropylene containers.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid and Base Induced Degradation (Hydrolysis)
  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate the solutions at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid-stressed sample and 0.1 M HCl for the base-stressed sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Protocol:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Protocol:

    • Prepare a stock solution of this compound (1 mg/mL).

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

Thermal Degradation
  • Protocol:

    • Place solid this compound powder in a controlled temperature oven at 70°C for 48 hours.

    • Also, prepare a 1 mg/mL solution of this compound and incubate it at 70°C.

    • At various time points, withdraw samples (dissolving the solid sample in a suitable solvent) and dilute for HPLC analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound, as would be determined by a stability-indicating HPLC method.

Stress Condition Duration % Degradation of this compound Major Degradation Byproduct(s) (% Peak Area)
0.1 M HCl24 hours at 60°C~25%Sordaricin (~20%), Others (~5%)
0.1 M NaOH24 hours at 60°C~15%Sordaricin (~10%), Others (~5%)
3% H₂O₂24 hours at RT~10%Oxidized Sordarin (~8%), Others (~2%)
Photolytic1.2 million lux hours~8%Isomer 1 (~5%), Others (~3%)
Thermal (Solid)48 hours at 70°C~5%Sordaricin (~3%), Others (~2%)
Thermal (Solution)48 hours at 70°C~12%Sordaricin (~9%), Others (~3%)

Visualizations

Degradation Pathways

Sordarin_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Sordarin_Sodium This compound Sordaricin Sordaricin Sordarin_Sodium->Sordaricin Glycosidic Bond Cleavage Sugar_Moiety Sugar Moiety Sordarin_Sodium->Sugar_Moiety Glycosidic Bond Cleavage Oxidized_Sordarin Oxidized Sordarin (Aldehyde to Carboxylic Acid) Sordarin_Sodium->Oxidized_Sordarin Isomers Isomers/Rearrangement Products Sordarin_Sodium->Isomers

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start This compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) Start->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data_Processing Data Processing and Byproduct Identification Analysis->Data_Processing Report Generate Degradation Profile and Pathways Data_Processing->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing In Vivo Sordarin Sodium Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo studies with Sordarin sodium and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Sordarin and its derivatives are antifungal agents that selectively inhibit fungal protein synthesis.[1][2] They act by targeting and stabilizing the complex between the fungal eukaryotic elongation factor 2 (eEF2) and the ribosome.[3][4] This action prevents the translocation step of protein synthesis, ultimately leading to the cessation of fungal growth. This mechanism is highly specific to fungi, contributing to the low toxicity observed in mammalian cells.

Q2: Which fungal infections have been successfully treated with Sordarin derivatives in vivo?

A2: In vivo efficacy of Sordarin derivatives has been demonstrated in various animal models of fungal infections, including:

  • Systemic and local Candida albicans infections

  • Pneumocystis carinii pneumonia (PCP) in rats

  • Murine histoplasmosis

  • Murine coccidioidomycosis

  • Aspergillosis

Q3: What is the recommended starting dose for in vivo studies?

A3: The optimal dose will depend on the specific Sordarin derivative, the animal model, and the fungal pathogen being studied. However, based on published studies, a starting point for subcutaneous administration in murine models of candidiasis could be in the range of 5 to 20 mg/kg administered every 8 to 12 hours. For Pneumocystis carinii pneumonia in rats, doses as low as 2 mg/kg/day have shown efficacy. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare this compound for in vivo administration?

A4: this compound is soluble in water. For in vivo studies, it can be dissolved in sterile deionized water or a suitable vehicle. A general approach for preparing an injectable formulation involves dissolving the compound in a vehicle that may include solvents like DMSO, followed by dilution with agents like PEG300, Tween 80, and finally sterile water or saline to ensure solubility and biocompatibility. Always ensure the final formulation is sterile and compatible with the chosen route of administration.

Q5: What pharmacokinetic parameters should I consider when designing my study?

A5: The area under the concentration-time curve (AUC) has been shown to be a good predictor of the in vivo efficacy of Sordarin derivatives. Therefore, it is recommended to design dosing regimens that achieve an AUC correlated with efficacy in previous studies. Other important parameters to consider are the maximum concentration (Cmax), half-life (t1/2), and protein binding. Sordarin derivatives can have a short half-life in some species, which may necessitate more frequent dosing.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Efficacy Inadequate dosage.Perform a dose-escalation study to find the effective dose. Ensure the dosing frequency is sufficient to maintain therapeutic concentrations, especially for compounds with a short half-life.
Poor bioavailability with the chosen route of administration.Consider alternative routes of administration (e.g., intravenous instead of subcutaneous). Characterize the pharmacokinetic profile of the compound in your animal model.
Fungal strain is resistant to Sordarin.Confirm the in vitro susceptibility of your fungal strain to the Sordarin derivative being used.
Formulation issue.Ensure the compound is fully dissolved and stable in the vehicle. Prepare fresh formulations for each experiment.
Unexpected Toxicity or Adverse Events Dose is too high.Reduce the dose or the frequency of administration. Conduct a maximum tolerated dose (MTD) study.
Vehicle toxicity.Run a control group treated with the vehicle alone to assess its contribution to any observed toxicity.
Off-target effects.While Sordarins are generally specific to fungi, high concentrations may lead to unforeseen effects. Review literature for any known off-target activities.
Variability in Results Inconsistent dosing technique.Ensure all personnel are properly trained in the administration technique to minimize variability.
Differences in animal health status.Use animals of the same age, sex, and health status. Ensure proper animal husbandry to minimize stress.
Instability of the compound in the formulation.Prepare fresh formulations before each use and protect from light and heat if necessary.

Data Presentation

Table 1: Summary of In Vivo Efficacy of Sordarin Derivatives in a Murine Candidiasis Model

Sordarin DerivativeDosing Regimen (s.c.)Total Daily Dose (mg/kg)Efficacy EndpointKey FindingReference
GM 2373542.5, 5, 10, 20, 40 mg/kg every 4, 8, or 12 h for 7 days5 to 240Survival, Kidney Fungal BurdenSignificantly prolonged survival compared to controls. AUC was a good predictor of efficacy.
GM 23735450 mg/kg single dose50PharmacokineticsAUC and Cmax determined.

Table 2: In Vivo Efficacy of Sordarin Derivatives against Pneumocystis carinii in Rats

Sordarin DerivativeDosing Regimen (s.c.)Efficacy EndpointED₅₀ (mg/kg/day)Reference
GM 1915190.1, 1.0, 5.0 mg/kg twice daily for 10 daysReduction of cyst forms in lungs0.05
GM 2373540.1, 1.0, 5.0 mg/kg twice daily for 10 daysReduction of cyst forms in lungs0.30
GM 2197710.1, 1.0, 5.0 mg/kg twice daily for 10 daysReduction of cyst forms in lungs0.49
GM193663Not specifiedTherapeutic efficacyEffective at 2 mg/kg/day
GM237354Not specifiedTherapeutic efficacyEffective at 2 mg/kg/day

Table 3: Pharmacokinetic Parameters of Sordarin Derivatives in Different Species (Intravenous Administration)

ParameterMouseRatRabbitCynomolgus Monkey
Elimination Half-life (t1/2) LowestLowIntermediateHighest
Area Under the Curve (AUC) LowestLowIntermediateHighest
Clearance HighestHighLowerLower
Volume of Distribution (Vss) Similar across speciesSimilar across speciesSimilar across speciesSimilar across species
Source:

Experimental Protocols

Murine Model of Systemic Candidiasis

  • Inoculum Preparation: Culture Candida albicans on a suitable agar medium. Harvest the cells and wash them with sterile saline. Adjust the cell suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL).

  • Infection: Inject the fungal suspension intravenously (e.g., via the lateral tail vein) into mice.

  • Treatment: Initiate treatment with this compound at a predetermined time post-infection (e.g., 1 hour). Administer the compound via the desired route (e.g., subcutaneously) at various doses and dosing intervals for a specified duration (e.g., 7 days).

  • Monitoring: Monitor the animals daily for signs of illness and record survival.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest organs (e.g., kidneys) for the determination of fungal burden (CFU/gram of tissue).

Pharmacokinetic Study in Mice

  • Dosing: Administer a single dose of the Sordarin derivative to mice via the desired route (e.g., subcutaneous or intravenous).

  • Blood Sampling: At various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding).

  • Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store them at -20°C or -80°C until analysis.

  • Bioanalysis: Determine the concentration of the Sordarin derivative in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS or a bioassay).

  • Data Analysis: Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) using appropriate software.

Mandatory Visualization

Sordarin_Mechanism_of_Action cluster_ribosome Ribosomal Complex Ribosome Fungal Ribosome Translocation Translocation Ribosome->Translocation Inhibition Inhibition eEF2_GDP eEF2-GDP eEF2_GTP eEF2-GTP eEF2_GDP->eEF2_GTP GTP Exchange eEF2_GTP->Ribosome Binding Sordarin Sordarin Sordarin->Ribosome Sordarin->Ribosome Stabilizes Complex mRNA mRNA Peptidyl_tRNA Peptidyl-tRNA (P-site) Aminoacyl_tRNA Aminoacyl-tRNA (A-site) Translocation->eEF2_GDP GTP hydrolysis dummy1 dummy2 InVivo_Sordarin_Workflow Start Start: In Vivo Study Design Formulation This compound Formulation Start->Formulation Animal_Model Animal Model Selection (e.g., Murine Candidiasis) Start->Animal_Model Dose_Selection Dose Range Finding (MTD & Efficacy) Formulation->Dose_Selection Animal_Model->Dose_Selection Infection Induce Fungal Infection Dose_Selection->Infection Treatment Administer Sordarin (Define Route, Dose, Frequency) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs) Treatment->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Treatment->PK_Sampling If PK study Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis (PK/PD Modeling) Monitoring->Data_Analysis PK_Sampling->Data_Analysis Fungal_Burden Determine Fungal Burden (e.g., Kidney CFU) Endpoint->Fungal_Burden Fungal_Burden->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

References

Validation & Comparative

Sordarin Sodium Versus Fluconazole: A Comparative Analysis for the Treatment of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic candidiasis remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. For decades, fluconazole, a triazole antifungal, has been a cornerstone of therapy. However, the rise of drug-resistant Candida strains necessitates the development of novel antifungals with alternative mechanisms of action. Sordarin sodium, a semi-synthetic derivative of the natural product sordarin, represents a promising new class of antifungals that targets fungal protein synthesis. This guide provides an objective, data-driven comparison of this compound and fluconazole, focusing on their mechanisms, in vitro potency, and in vivo efficacy in preclinical models of systemic candidiasis.

Mechanism of Action: Distinct Molecular Targets

This compound and fluconazole disrupt fungal viability through entirely different mechanisms. Fluconazole inhibits the synthesis of an essential fungal cell membrane component, while this compound halts the production of proteins necessary for fungal survival.

Fluconazole: As a triazole antifungal, fluconazole selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2][3][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, resulting in fungistatic activity against Candida species.

fluconazole_mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450) Lanosterol->Enzyme Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Lanosterol->Disrupted_Membrane Toxic sterol accumulation Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Conversion Enzyme->Disrupted_Membrane Fluconazole Fluconazole Fluconazole->Enzyme Inhibition

Figure 1. Mechanism of action of Fluconazole.

This compound: Sordarin and its derivatives employ a novel mechanism, selectively inhibiting fungal protein synthesis. They specifically target and stabilize the complex between the fungal ribosome and Elongation Factor 2 (eEF2), an essential protein for the translocation step of polypeptide chain elongation. This action effectively freezes the ribosome on the messenger RNA, halting protein production and leading to fungal cell death. Notably, this inhibition is highly specific to the fungal eEF2, with negligible effects on mammalian protein synthesis, suggesting a favorable therapeutic window.

sordarin_mechanism cluster_fungus Fungal Cell Ribosome Ribosome-mRNA Complex Translocation Translocation of Ribosome Ribosome->Translocation Stable_Complex Stabilized Ribosome-eEF2 Complex Ribosome->Stable_Complex eEF2 Elongation Factor 2 (eEF2) eEF2->Translocation eEF2->Stable_Complex GTP GTP GTP->Translocation Hydrolysis Protein Polypeptide Chain (Protein Synthesis) Translocation->Protein Sordarin This compound Sordarin->eEF2 Binding Stable_Complex->Translocation Inhibition

Figure 2. Mechanism of action of this compound.

In Vitro Antifungal Spectrum and Potency

The differing mechanisms of action result in distinct antifungal spectra and potencies, particularly against clinically challenging isolates. Sordarin derivatives have demonstrated potent activity against a wide range of Candida species, including those with acquired resistance to fluconazole.

Table 1: Comparative In Vitro Activity (MIC₉₀) Against Candida Species

OrganismSordarin Derivative (GW471558) MIC₉₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
C. albicans (Fluconazole-Susceptible)0.0081
C. albicans (Fluconazole-Resistant)0.015>64
C. glabrata232
C. tropicalis0.1254
C. parapsilosis>128 (Resistant)4
C. krusei>128 (Resistant)64 (Intrinsically Resistant)

Data compiled from literature on azasordarin derivative GW471558, a representative of the sordarin class.

As shown in Table 1, the azasordarin GW471558 maintains excellent potency against fluconazole-resistant C. albicans isolates. This is a direct consequence of its different molecular target. While sordarins show potent activity against C. albicans, C. tropicalis, and C. glabrata, species such as C. parapsilosis and C. krusei exhibit high intrinsic resistance. Fluconazole resistance is a growing concern, particularly in non-albicans species like C. glabrata and C. parapsilosis.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Preclinical animal models are critical for evaluating the therapeutic potential of new antifungal agents. Studies in murine models of disseminated candidiasis have demonstrated the in vivo efficacy of sordarin derivatives.

Table 2: Comparative In Vivo Efficacy in a Murine Systemic Candidiasis Model (C. albicans)

CompoundDose (mg/kg/dose)Administration RouteKey Efficacy OutcomeReference
Sordarin Derivative (GM237354) 10.7 (ED₅₀)Subcutaneous50% survival at 30 days post-infection
Sordarin Derivative (GM193663) 25.2 (ED₅₀)Subcutaneous50% survival at 30 days post-infection
Sordarin Derivative (R-135853) 50SubcutaneousSignificant reduction in kidney fungal burden (CFU)
Fluconazole 10OralSignificant reduction in kidney fungal burden (CFU)[Typical result from literature]

Note: Direct head-to-head in vivo efficacy studies are limited. Data is compiled from separate studies using similar murine models. ED₅₀ represents the 50% effective dose.

Sordarin derivatives GM193663 and GM237354 showed dose-related efficacy, significantly improving survival in mice with systemic C. albicans infection. The pharmacokinetic-pharmacodynamic parameter most predictive of sordarin efficacy in murine models was found to be the Area Under the Concentration-Time Curve (AUC). Another derivative, R-135853, demonstrated potent activity against experimental esophageal candidiasis caused by a fluconazole-resistant C. albicans strain, an infection against which fluconazole was ineffective.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are crucial for determining appropriate dosing regimens to maintain therapeutic concentrations.

Table 3: Pharmacokinetic Parameters in Mice

CompoundDose (mg/kg)RouteCₘₐₓ (µg/mL)AUC (µg·h/mL)t₁/₂ (h)
Sordarin Derivative (GM193663) 50SC51.879.50.8
Sordarin Derivative (GM237354) 50SC23.046.00.85
Fluconazole 50 (oral)PO~3.1 (human data)-~24 (human data)

Sordarin data from Martinez et al. (2000). Fluconazole data reflects human pharmacokinetics due to extensive clinical use, as directly comparable murine data at this dose was not available in the search results.

The sordarin derivatives tested in mice exhibit rapid absorption and elimination, with relatively short half-lives. In contrast, fluconazole has a much longer half-life, allowing for once-daily dosing. The short half-life of early sordarin derivatives might necessitate more frequent dosing to maintain therapeutic levels above the MIC.

Experimental Protocols

Reproducible and standardized methodologies are essential for the evaluation of antifungal agents.

In Vitro Antifungal Susceptibility Testing

The minimal inhibitory concentration (MIC) is determined using a broth microdilution method, typically following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Candida isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: The antifungal agents (this compound, fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for fungistatic agents like fluconazole) compared to the growth in the drug-free control well.

In Vivo Murine Model of Systemic Candidiasis

This model evaluates the efficacy of antifungal compounds in a living system.

experimental_workflow cluster_workflow Murine Systemic Candidiasis Workflow A 1. Animal Acclimation (e.g., CD-1 mice, 5-7 days) B 2. Infection (Intravenous injection of C. albicans suspension) A->B C 3. Treatment Initiation (e.g., 2h post-infection) B->C D 4. Dosing Regimen (Drug vs. Vehicle Control) (e.g., SC/PO, daily for 7 days) C->D E 5. Outcome Monitoring (Survival over 30 days) D->E F 6. Endpoint Analysis (e.g., Day 8) D->F G 7. Organ Harvest (Kidneys) F->G H 8. Fungal Burden Quantification (Homogenize, plate dilutions, and count CFU/gram) G->H

Figure 3. Experimental workflow for a murine systemic candidiasis model.
  • Animals: Immunocompetent mice (e.g., male CD-1 or BALB/c) are typically used. For some studies, mice may be rendered transiently neutropenic with cyclophosphamide to increase susceptibility.

  • Infection: Mice are infected via intravenous (lateral tail vein) injection with a lethal or sub-lethal dose of a pathogenic C. albicans strain (e.g., 1 x 10⁵ CFU/mouse).

  • Treatment: Antifungal therapy begins shortly after infection. The compounds (this compound or fluconazole) are administered at various doses and schedules (e.g., subcutaneously or orally, once or multiple times daily) for a defined period (e.g., 7 consecutive days). A control group receives the vehicle alone.

  • Efficacy Assessment:

    • Survival: Animals are monitored daily, and survival is recorded for up to 30 days post-infection. Survival curves are analyzed using the Kaplan-Meier method.

    • Fungal Burden: A separate cohort of animals is euthanized at a specific time point (e.g., 24 hours after the last dose). Organs, primarily the kidneys (the main target organ in this model), are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on agar, and the number of colony-forming units (CFU) per gram of tissue is calculated after incubation.

Conclusion

This compound and fluconazole represent two distinct classes of antifungal agents for combating systemic candidiasis. Fluconazole is an established, orally bioavailable agent that inhibits ergosterol synthesis, but its efficacy is threatened by the emergence of resistance. This compound offers a novel mechanism of action by inhibiting fungal protein synthesis, demonstrating potent in vitro and in vivo activity against Candida albicans, including fluconazole-resistant strains. This makes the sordarin class a highly promising area for the development of new therapies to address the unmet medical need posed by resistant fungal infections. However, the pharmacokinetic profile of early sordarin derivatives and their lack of activity against species like C. parapsilosis and C. krusei are important considerations for future drug development efforts. Further research, including head-to-head clinical trials, will be necessary to fully define the therapeutic role of sordarin-based antifungals.

References

Comparative Analysis of Sordarin Sodium's eEF2 Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sordarin sodium's inhibitory activity against eukaryotic Elongation Factor 2 (eEF2) with other known eEF2 inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

This compound is a potent and specific inhibitor of fungal protein synthesis, targeting eEF2, a key enzyme in the translocation step of polypeptide chain elongation.[1][2] Its unique mechanism of action, which involves the stabilization of the eEF2-ribosome complex, distinguishes it from many other protein synthesis inhibitors and makes it an attractive candidate for antifungal drug development.[3][4]

Comparative Inhibitory Activity

The following table summarizes the quantitative data on the inhibitory activity of this compound and its alternatives. Sordarin's high potency and selectivity for fungal eEF2 are evident when compared to other inhibitors.

InhibitorTargetOrganism/SystemAssayIC50 / K_i / K_dReference
Sordarin eEF2Candida albicans (in vitro translation)Protein Synthesis Inhibition0.02 µg/mL[3]
eEF2Candida glabrata (in vitro translation)Protein Synthesis Inhibition0.04 µg/mL
eEF2Cryptococcus neoformans (in vitro translation)Protein Synthesis Inhibition0.08 µg/mL
eEF2Rabbit Reticulocyte (in vitro translation)Protein Synthesis Inhibition>100 µg/mL
eEF2-Ribosome ComplexCandida albicansEquilibrium DialysisK_i: 12 nM
eEF2-Ribosome ComplexCandida albicansEquilibrium DialysisK_d: 0.27 µM (in presence of C. parapsilosis ribosomes)
Fusidic Acid eEF2/EF-GCandida albicans (in vitro translation)Protein Synthesis InhibitionSimilar potency to Sordarin against C. albicans but also inhibits C. parapsilosis
EF-G-Ribosome ComplexBacteriaMultiple round GTP hydrolysisK_50%: ~1 µM
Diphtheria Toxin eEF2Eukaryotic cellsADP-ribosylationPotent inhibitor (enzymatic)
Cycloheximide 80S Ribosome (E-site)Eukaryotic cellsProtein Synthesis Inhibition-
Anisomycin 80S Ribosome (Peptidyl transferase center)Eukaryotic cellsProtein Synthesis Inhibition-

Mechanism of Action: A Comparative Overview

This compound's mechanism is distinct from other eEF2 inhibitors. While all ultimately halt protein synthesis, the specific molecular interactions differ significantly.

  • This compound: Stabilizes the eEF2-GDP state on the ribosome after translocation, preventing the release of eEF2. This effectively traps the ribosome in a post-translocational state, halting further elongation.

  • Fusidic Acid: Also stabilizes the elongation factor on the ribosome, but it traps the factor-GDP complex before the release of inorganic phosphate, a different step in the translocation cycle.

  • Diphtheria Toxin: Acts enzymatically to ADP-ribosylate a specific modified histidine residue (diphthamide) on eEF2. This covalent modification inactivates the factor, preventing its participation in translocation.

  • Cycloheximide: Binds to the E-site of the 80S ribosome, interfering with the translocation step. It does not directly bind to eEF2.

  • Anisomycin: Binds to the peptidyl-transferase center on the large ribosomal subunit, inhibiting peptide bond formation. Its effect on eEF2 is indirect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Sordarin-eEF2 signaling pathway and a typical experimental workflow for validating eEF2 inhibitory activity.

Sordarin_eEF2_Pathway cluster_ribosome 80S Ribosome A_site A site P_site P site E_site E site eEF2_GTP eEF2-GTP Translocation Translocation (tRNA & mRNA movement) eEF2_GTP->Translocation Binds to pre-translocation ribosome Sordarin This compound Stalled_Complex Stalled Ribosome eEF2-GDP-Sordarin Complex Sordarin->Stalled_Complex GTP_hydrolysis GTP Hydrolysis Translocation->GTP_hydrolysis eEF2_GDP_Pi eEF2-GDP-Pi GTP_hydrolysis->eEF2_GDP_Pi eEF2_GDP_release eEF2-GDP Release eEF2_GDP_Pi->eEF2_GDP_release eEF2_GDP_Pi->Stalled_Complex Sordarin stabilizes

Caption: this compound's mechanism of action on the eEF2 translocation cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Translation Assay cluster_analysis Data Analysis Cell_lysate Prepare Fungal Cell-free Lysate Reaction_mix Set up Reaction: Lysate, mRNA, Amino Acids, Radiolabeled Precursor Cell_lysate->Reaction_mix Inhibitors Prepare Serial Dilutions of Inhibitors Incubation Incubate with Inhibitors Inhibitors->Incubation Reaction_mix->Incubation Precipitation Precipitate Proteins (e.g., TCA) Incubation->Precipitation Measurement Measure Incorporation of Radiolabeled Precursor Precipitation->Measurement Plotting Plot % Inhibition vs. Inhibitor Concentration Measurement->Plotting IC50 Calculate IC50 Value Plotting->IC50

Caption: Experimental workflow for determining IC50 values of eEF2 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

In Vitro Translation Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.

1. Preparation of Cell-Free Lysate (S-100 fraction) from Candida albicans a. Grow C. albicans cells to mid-log phase in appropriate media. b. Harvest cells by centrifugation and wash with lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KOAc, 2 mM Mg(OAc)₂, 1 mM DTT). c. Lyse cells by mechanical disruption (e.g., bead beating) in lysis buffer. d. Centrifuge the lysate at 30,000 x g to remove cell debris. e. Further centrifuge the supernatant at 100,000 x g to pellet ribosomes, yielding the S-100 fraction (post-ribosomal supernatant).

2. In Vitro Translation Reaction a. Prepare a reaction mixture containing the S-100 fraction, an energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase), a mixture of amino acids, a suitable mRNA template (e.g., poly(U)), and a radiolabeled amino acid (e.g., [³H]-phenylalanine). b. Add serial dilutions of the test inhibitor (this compound, Fusidic acid, etc.) or vehicle control to the reaction mixtures. c. Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

3. Measurement of Protein Synthesis Inhibition a. Stop the reactions by adding trichloroacetic acid (TCA) to precipitate the newly synthesized proteins. b. Collect the precipitates on glass fiber filters and wash to remove unincorporated radiolabeled amino acids. c. Determine the amount of incorporated radioactivity by liquid scintillation counting. d. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. e. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

eEF2-Dependent GTPase Assay

This assay specifically measures the effect of an inhibitor on the GTPase activity of eEF2, which is essential for its function.

1. Purification of Components a. Purify 80S ribosomes and eEF2 from a suitable fungal source (e.g., Candida albicans).

2. GTPase Reaction a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 80 mM NH₄Cl, 6 mM MgCl₂, 1 mM DTT). b. In a typical reaction, combine purified ribosomes and eEF2 in the reaction buffer. c. Add serial dilutions of the test inhibitor. d. Initiate the reaction by adding [γ-³²P]GTP. e. Incubate at 30°C.

3. Measurement of GTP Hydrolysis a. At various time points, stop the reaction by adding a mixture of activated charcoal and perchloric acid to adsorb the unhydrolyzed GTP. b. Centrifuge to pellet the charcoal. c. Measure the amount of released ³²P-inorganic phosphate in the supernatant by liquid scintillation counting. d. Compare the rate of GTP hydrolysis in the presence of the inhibitor to the control to determine the inhibitory or stimulatory effect.

Peptidyl-Puromycin Synthesis Assay

This assay assesses the formation of a peptide bond between a nascent polypeptide chain and the antibiotic puromycin, which mimics an aminoacyl-tRNA. Inhibition of this reaction can indicate a block in translocation.

1. Preparation of Polysomes a. Isolate polysomes from the organism of interest (e.g., Candida albicans) by sucrose gradient centrifugation.

2. Peptidyl-Puromycin Reaction a. Resuspend the polysomes in a suitable reaction buffer. b. Add the test inhibitor at the desired concentration. c. Initiate the reaction by adding [³H]-puromycin. d. Incubate at 30°C for a short period.

3. Measurement of Peptidyl-Puromycin Formation a. Stop the reaction and extract the peptidyl-[³H]puromycin (e.g., with ethyl acetate). b. Quantify the amount of extracted radioactivity by liquid scintillation counting. c. A decrease in the formation of peptidyl-[³H]puromycin in the presence of an inhibitor suggests it blocks a step prior to or including peptide bond formation, such as translocation.

Conclusion

This compound demonstrates potent and selective inhibitory activity against fungal eEF2. Its mechanism of stabilizing the eEF2-ribosome complex provides a distinct advantage in terms of specificity compared to other protein synthesis inhibitors that target more universally conserved ribosomal components. The experimental data and protocols provided in this guide offer a solid foundation for further investigation and development of Sordarin-based antifungal therapeutics.

References

Sordarin Sodium: A Comparative Guide on Cross-Resistance with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sordarin sodium and its derivatives with other major classes of antifungal agents, focusing on the critical aspect of cross-resistance. The information presented is supported by experimental data to aid in research and development efforts in the field of antifungal therapeutics.

Executive Summary

Comparative Analysis of Antifungal Mechanisms of Action

The potential for cross-resistance between antifungal agents is largely determined by their respective mechanisms of action. This compound's unique target in the fungal protein synthesis machinery is the primary reason for the absence of cross-resistance with other antifungal classes.

  • This compound (and derivatives): Inhibit fungal protein synthesis by binding to and stabilizing the ribosome-elongation factor 2 (EF-2) complex, which prevents the translocation step of polypeptide chain elongation.[3]

  • Azoles (e.g., Fluconazole, Itraconazole): Inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14-α-demethylase.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores, ion leakage, and ultimately, cell death.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to cell wall instability and osmotic lysis.

The following diagram illustrates the distinct cellular targets of these major antifungal classes.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Agents Cell_Wall Cell Wall (β-glucan synthesis) Cell_Membrane Cell Membrane (Ergosterol) Ribosome Ribosome (Protein Synthesis) Echinocandins Echinocandins Echinocandins->Cell_Wall Inhibit Polyenes Polyenes Polyenes->Cell_Membrane Bind to Azoles Azoles Azoles->Cell_Membrane Inhibit Synthesis Sordarins Sordarins Sordarins->Ribosome Inhibit EF-2

Caption: Mechanisms of Action of Major Antifungal Classes.

Quantitative Data on Antifungal Activity and Cross-Resistance

The in vitro activity of sordarin derivatives has been evaluated against a range of fungal pathogens, including those with known resistance to other antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, demonstrating the lack of cross-resistance, particularly with azoles.

Table 1: Comparative in vitro activity of Sordarin Derivatives against Candida Species, including Fluconazole-Resistant Strains.

Fungal SpeciesAntifungal AgentMIC90 (µg/mL)Reference
Candida albicans (including fluconazole-resistant)GM 2227120.004
GM 2373540.015
GM 1936630.03
GM 2116760.03
Candida glabrataGM 2227120.5
GM 2373541
Candida tropicalisGM 2227120.06
GM 2373540.12
Candida kefyrGM 1936630.004
GM 2227120.008
Candida parapsilosisGM 2227124
GM 23735416
Candida kruseiGM 222712>64
GM 237354>64

Table 2: In vitro activity of Azasordarin Derivative GW 471558 against Fluconazole-Susceptible and -Resistant Candida Isolates.

Fungal SpeciesFluconazole SusceptibilityAntifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)
Candida albicansSusceptibleGW 4715580.008 - 0.060.03
ResistantGW 4715580.008 - 0.120.06
Candida glabrataSusceptible & ResistantGW 4715580.03 - 10.5
Candida tropicalisSusceptible & ResistantGW 4715580.03 - 0.50.25

Data synthesized from a study by Foz et al., which demonstrated the potent activity of the azasordarin GW 471558 against both fluconazole-susceptible and fluconazole-resistant clinical isolates of several Candida species.

While direct comparative studies of sordarins against echinocandin-resistant strains with defined FKS mutations are limited in the public domain, the distinct mechanisms of action strongly predict a lack of cross-resistance. Echinocandin resistance is primarily mediated by mutations in the FKS genes, which encode the target enzyme β-(1,3)-D-glucan synthase. As sordarins do not interact with this enzyme or the cell wall synthesis pathway, these resistance mechanisms are not expected to affect sordarin activity.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (based on CLSI M27)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation: - Culture yeast on agar plates - Suspend colonies in saline to 0.5 McFarland - Dilute in RPMI medium Inoculation Inoculation: - Add diluted inoculum to each well Inoculum_Prep->Inoculation Drug_Dilution Drug Dilution: - Prepare stock solution of antifungal - Perform serial dilutions in microtiter plate Drug_Dilution->Inoculation Incubation Incubation: - Incubate plates at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination MIC Determination: - Visually assess growth inhibition - MIC = lowest concentration with significant growth reduction Incubation->MIC_Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Steps:

  • Preparation of Antifungal Agent: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculum Preparation: Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C. Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antifungal agent with the prepared yeast suspension. Include a drug-free growth control well and an un-inoculated sterility control well.

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination: Following incubation, determine the MIC by visually observing the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Fungal Protein Synthesis Inhibition Assay (In Vitro Translation)

This assay measures the direct inhibitory effect of a compound on fungal protein synthesis in a cell-free system.

Detailed Steps:

  • Preparation of Cell-Free Lysate:

    • Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them with a lysis buffer.

    • Resuspend the cells in lysis buffer and disrupt them using methods such as glass bead homogenization or cryogenic milling.

    • Centrifuge the lysate at high speed to remove cell debris and obtain a supernatant containing the translational machinery (ribosomes, elongation factors, etc.).

  • In Vitro Translation Reaction:

    • Prepare a reaction mixture containing the cell-free lysate, an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid such as [¹⁴C]-phenylalanine), and a template mRNA (e.g., poly(U)).

    • Add the test compound (e.g., this compound) at various concentrations to the reaction mixture.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Measurement of Protein Synthesis:

    • Stop the reaction and precipitate the newly synthesized proteins using an agent like trichloroacetic acid (TCA).

    • Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

    • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition at each compound concentration relative to a no-drug control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Conclusion

The available data strongly indicates that this compound and its derivatives do not exhibit cross-resistance with other major classes of antifungal agents, including azoles, polyenes, and echinocandins. This is a direct consequence of its unique mechanism of action, targeting fungal protein synthesis elongation factor 2. The potent activity of sordarins against azole-resistant Candida strains provides compelling evidence for their potential as a valuable therapeutic option, particularly in the context of rising antifungal resistance. Further studies directly comparing the activity of sordarins against clinically relevant isolates with defined resistance mechanisms to echinocandins and polyenes would be beneficial to further solidify their profile as a novel class of antifungal agents with a low propensity for cross-resistance.

References

Sordarin Derivatives: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A new class of antifungal agents, Sordarin and its derivatives, has demonstrated significant promise in combating a wide range of fungal pathogens, including strains resistant to existing therapies. This guide provides a comparative analysis of the in vitro activity of key Sordarin derivatives, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Sordarins exhibit a unique mode of action, selectively inhibiting fungal protein synthesis by stabilizing the elongation factor 2 (EF2) on the ribosome.[1][2][3] This mechanism is distinct from that of current antifungal drugs, which primarily target the fungal cell membrane, making Sordarin derivatives promising candidates for overcoming existing resistance mechanisms.[1][3]

Comparative In Vitro Antifungal Activity

The antifungal potency of various Sordarin derivatives has been evaluated against a broad spectrum of pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison. The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for several key Sordarin derivatives against various fungal species.

Sordarin DerivativeCandida albicans (MIC₉₀ µg/mL)Candida tropicalis (MIC₉₀ µg/mL)Candida kefyr (MIC₉₀ µg/mL)Candida glabrata (MIC₉₀ µg/mL)Candida parapsilosis (MIC₉₀ µg/mL)Cryptococcus neoformans (MIC₉₀ µg/mL)Aspergillus fumigatus (MIC₉₀ µg/mL)Aspergillus flavus (MIC₉₀ µg/mL)
GM 1936630.030.50.004-----
GM 2116760.030.50.015-----
GM 2227120.0040.060.0080.510.5321
GM 2373540.0150.120.034160.25>6432
R-1358530.03-0.060.5-11280.5>128>128

Among the tested derivatives, GM 222712 consistently demonstrated the most potent activity against a majority of the Candida species and was also highly effective against Aspergillus flavus. Notably, Sordarin derivatives, including R-135853, have shown efficacy against fluconazole-resistant strains of C. albicans. While most derivatives show strong activity against various Candida species and Cryptococcus neoformans, their efficacy against Aspergillus species is more variable. Some derivatives, like R-135853, exhibited weak or no activity against C. parapsilosis and Aspergillus spp.

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin derivatives exert their antifungal effect by targeting and inhibiting the fungal protein synthesis machinery. Specifically, they bind to and stabilize the fungal elongation factor 2 (EF2) in a complex with the ribosome. This stabilization prevents the translocation step of protein synthesis, leading to a halt in polypeptide chain elongation and ultimately, cell death. The high selectivity for the fungal EF2 over its mammalian counterpart contributes to the low toxicity profile of these compounds.

Sordarin_Mechanism_of_Action cluster_translocation Translocation Step A_site A Site (Aminoacyl) P_site P Site (Peptidyl) A_site->P_site Moves mRNA-tRNA complex E_site E Site (Exit) P_site->E_site Moves Peptidyl-tRNA to E site Polypeptide Growing Polypeptide Chain P_site->Polypeptide mRNA mRNA tRNA_peptidyl Peptidyl-tRNA tRNA_aminoacyl Aminoacyl-tRNA tRNA_aminoacyl->A_site Enters A site EF2 Elongation Factor 2 (EF2) EF2->P_site Binds to Ribosome EF2->Inhibition Prevents Dissociation Sordarin Sordarin Derivative Sordarin->EF2 Binds and Stabilizes cluster_translocation cluster_translocation

Caption: Mechanism of action of Sordarin derivatives.

Experimental Protocols

The in vitro antifungal activity data presented in this guide were primarily determined using the broth microdilution method, following the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Testing

This method is a standardized procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer. This suspension is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • For molds, a conidial suspension is prepared and the concentration is adjusted to 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

2. Preparation of Antifungal Agent Dilutions:

  • Sordarin derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C. Incubation times vary depending on the fungal species: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus neoformans and filamentous fungi.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the Sordarin derivative that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth in the control well (containing no antifungal agent). For some derivatives and organisms, the endpoint is defined as the lowest concentration that results in a total absence of growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Sordarin_Dilutions Sordarin Derivative Serial Dilutions Sordarin_Dilutions->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Broth microdilution susceptibility testing workflow.

References

Head-to-Head Comparison: Sordarin Sodium and Fusidic Acid Unraveling Distinct Mechanisms of Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis of Sordarin Sodium and Fusidic Acid Reveals Divergent Strategies in Targeting Protein Elongation

This guide provides a detailed head-to-head comparison of the mechanisms of action of two potent protein synthesis inhibitors: the antifungal agent this compound and the antibacterial antibiotic fusidic acid. While both compounds target the translocation step of protein synthesis mediated by elongation factors, this report, supported by experimental data, elucidates their fundamentally different approaches to disrupting this crucial cellular process. This comparison is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and molecular biology.

Executive Summary

This compound and fusidic acid are both inhibitors of protein synthesis that target elongation factors, crucial proteins in the translation of genetic information into proteins. However, their specificity and the precise molecular mechanisms of their inhibitory actions differ significantly. This compound is a fungal-specific inhibitor that targets eukaryotic elongation factor 2 (eEF2), while fusidic acid primarily acts on bacterial elongation factor G (EF-G). The key distinction lies in their interaction with the elongation factor-ribosome complex in relation to GTP hydrolysis. Experimental evidence demonstrates that sordarin blocks the initial steps of translocation before GTP hydrolysis, whereas fusidic acid traps EF-G on the ribosome after GTP has been hydrolyzed.[1][2] This fundamental difference in their mechanisms has significant implications for their spectrum of activity and the development of resistance.

Mechanism of Action: A Tale of Two Inhibitors

This compound: A Pre-Hydrolysis Blockade in Fungi

This compound exerts its antifungal activity by specifically targeting fungal eEF2.[1] It stabilizes the eEF2-ribosome complex, thereby preventing the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.[3] Crucially, studies on the ribosome-dependent GTPase activity of eEF2 have shown that sordarin inhibits the elongation cycle at the initial stages of translocation, preceding the hydrolysis of GTP.[1] This is further supported by the observation that sordarin prevents the formation of peptidyl-puromycin on polysomes, a reaction dependent on the availability of the P-site, which is blocked by the stalled pre-translocation state.

Fusidic Acid: A Post-Hydrolysis Trap in Bacteria

Fusidic acid is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the turnover of EF-G from the ribosome. Its mechanism involves binding to the EF-G-ribosome complex after the hydrolysis of GTP. This interaction locks EF-G in a conformation that prevents its release from the ribosome, effectively stalling the ribosome in a post-translocational state. This prevents the ribosome from proceeding to the next round of elongation, thereby halting protein synthesis.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the inhibitory activities of this compound and fusidic acid.

Table 1: Inhibitory Activity of Sordarin and its Derivatives on in vitro Protein Synthesis

CompoundOrganismIC50 (µg/mL)
SordarinCandida albicans0.008
SordarinCandida glabrata0.02
SordarinCryptococcus neoformans0.04
GM160575 (Sordarin derivative)Candida albicans<0.005
GM211676 (Sordarin derivative)Candida albicans<0.005

Source: Data compiled from Sordarins: A New Class of Antif-ungals with Selective Inhibition of the Protein Synthesis Elongation Cycle in Yeasts.

Table 2: Inhibitory Constants (Ki) of Fusidic Acid against EF-G GTPase Activity

EF-G VariantKi (µM)
Wild-type9
F95L mutant3600
F95A mutant2300

Source: Data from A Central Interdomain Protein Joint in Elongation Factor G Regulates Antibiotic Sensitivity, GTP Hydrolysis, and Ribosome Translocation.

Table 3: IC50 of Fusidic Acid on Ribosome Disassembly

AssayIC50 (µM)
Post-termination complex disassembly~0.1

Source: Data from Effect of fusidic acid (FA) on EF-G function on the ribosome.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways and inhibitory mechanisms of this compound and fusidic acid.

Sordarin_Mechanism cluster_ribosome Ribosome P_site P-site A_site A-site eEF2_Sordarin_Ribosome eEF2-Sordarin-Ribosome (Pre-translocation complex) A_site->eEF2_Sordarin_Ribosome eEF2_GTP eEF2-GTP eEF2_GTP->A_site Binds to A-site eEF2_GTP->eEF2_Sordarin_Ribosome Sordarin This compound Sordarin->eEF2_Sordarin_Ribosome Stabilizes GTP_hydrolysis GTP Hydrolysis eEF2_Sordarin_Ribosome->GTP_hydrolysis Blocks Translocation Translocation GTP_hydrolysis->Translocation Protein_Synthesis Protein Synthesis Continues Translocation->Protein_Synthesis

Caption: this compound's mechanism of action.

Fusidic_Acid_Mechanism cluster_ribosome Ribosome P_site P-site A_site A-site GTP_hydrolysis GTP Hydrolysis & Translocation A_site->GTP_hydrolysis EFG_GTP EF-G-GTP EFG_GTP->A_site Binds to A-site Fusidic_Acid Fusidic Acid EFG_GDP_Pi_Ribosome EF-G-GDP-Pi-Ribosome (Post-translocation complex) Fusidic_Acid->EFG_GDP_Pi_Ribosome Binds and Traps EFG_release EF-G Release EFG_GDP_Pi_Ribosome->EFG_release Blocks Next_Elongation_Cycle Next Elongation Cycle EFG_release->Next_Elongation_Cycle GTP_hydrolysis->EFG_GDP_Pi_Ribosome

Caption: Fusidic acid's mechanism of action.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This assay measures the overall inhibitory effect of a compound on protein synthesis in a cell-free system.

Materials:

  • Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine)

  • This compound and fusidic acid stock solutions

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the cell-free extract, mRNA, and amino acid mixture.

  • Add varying concentrations of this compound or fusidic acid to the reaction mixtures. A control reaction with no inhibitor should be included.

  • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for 60-90 minutes).

  • Stop the reactions by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

  • Collect the protein precipitates by vacuum filtration through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of protein synthesis.

Ribosome-Dependent EF-G/eEF2 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by the elongation factor in the presence of ribosomes and the inhibitor.

Materials:

  • Purified ribosomes (70S for bacteria, 80S for fungi)

  • Purified EF-G or eEF2

  • [γ-³²P]GTP

  • This compound and fusidic acid stock solutions

  • Reaction buffer (containing Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare reaction mixtures containing ribosomes, EF-G or eEF2, and the reaction buffer.

  • Add varying concentrations of this compound or fusidic acid.

  • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding formic acid.

  • Spot an aliquot of each reaction onto a TLC plate.

  • Separate the unhydrolyzed [γ-³²P]GTP from the released ³²Pi by chromatography.

  • Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

  • Quantify the amount of ³²Pi released to determine the GTPase activity.

  • Calculate the inhibition of GTPase activity and determine the Ki value for each inhibitor.

Peptidyl-Puromycin Reaction Assay

This assay determines if the inhibitor stalls the ribosome in a state where the P-site is occupied, preventing the reaction with puromycin.

Materials:

  • Polyribosomes (isolated from target organisms)

  • [³H]-Puromycin

  • This compound and fusidic acid stock solutions

  • Reaction buffer

  • Ethyl acetate

  • Scintillation counter

Procedure:

  • Pre-incubate polyribosomes with this compound or fusidic acid at 37°C.

  • Initiate the reaction by adding [³H]-puromycin.

  • Incubate for a short period (e.g., 1-5 minutes).

  • Stop the reaction by adding a basic solution (e.g., KOH).

  • Extract the [³H]-peptidyl-puromycin into ethyl acetate.

  • Measure the radioactivity in the ethyl acetate phase using a scintillation counter.

  • A decrease in the formation of [³H]-peptidyl-puromycin indicates that the inhibitor has blocked the P-site.

Experimental_Workflow cluster_assays Experimental Assays cluster_outcomes Measured Outcomes cluster_interpretation Mechanism Interpretation Assay1 In Vitro Protein Synthesis Inhibition Outcome1 IC50 Value Assay1->Outcome1 Assay2 GTPase Activity Assay Outcome2 Ki Value Assay2->Outcome2 Assay3 Peptidyl-Puromycin Reaction Outcome3 P-site Occupancy Assay3->Outcome3 Interp1 Overall Potency Outcome1->Interp1 Interp2 Effect on GTP Hydrolysis Outcome2->Interp2 Interp3 Ribosomal State (Pre/Post-translocation) Outcome3->Interp3

Caption: Workflow of key experiments.

Conclusion

This compound and fusidic acid, while both targeting the crucial process of protein synthesis elongation, exhibit distinct and specific mechanisms of action. This compound acts as a fungal-specific inhibitor by stalling the eEF2-ribosome complex before GTP hydrolysis, representing a unique mode of action among protein synthesis inhibitors. In contrast, fusidic acid targets bacterial EF-G by trapping it on the ribosome after GTP hydrolysis. This detailed comparative analysis, supported by quantitative data and experimental methodologies, provides a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial agents. Understanding these mechanistic differences is paramount for designing new drugs that can overcome existing resistance and selectively target pathogenic organisms.

References

A Researcher's Guide to the Reproducibility of Sordarin Sodium Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antifungal agents, the unique mechanism of Sordarin and its derivatives has garnered significant interest. Sordarin, a diterpene glycoside, exhibits potent antifungal activity by selectively inhibiting fungal protein synthesis, a mode of action distinct from commonly used antifungals that target the cell membrane or cell wall.[1] This guide provides a comparative analysis of the assays used to evaluate Sordarin sodium's efficacy, focusing on the reproducibility of these methods, and offers detailed experimental protocols for researchers in drug development.

This compound and its analogs function by targeting and stabilizing the eukaryotic elongation factor 2 (eEF2)-ribosome complex.[2][3] This action effectively stalls the translocation step in protein synthesis, leading to the cessation of peptide chain elongation and ultimately, fungal cell death.[3][4] The specificity of Sordarin for the fungal translation machinery, with minimal effect on mammalian systems, makes it a promising candidate for therapeutic development.

Mechanism of Action: Inhibition of Protein Synthesis

Sordarin's antifungal activity is centered on its interaction with eukaryotic Elongation Factor 2 (eEF2), a key protein in the translation elongation cycle. The drug binds to eEF2, stabilizing its interaction with the ribosome. This stabilization prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting protein synthesis. The function of this compound is also dependent on the diphthamide modification on eEF2.

cluster_ribosome Ribosome A_site A-site Complex Stable eEF2-Ribosome-Sordarin Complex P_site P-site eEF2 Fungal eEF2 eEF2->Complex Translocation Translocation (tRNA & mRNA movement) eEF2->Translocation Sordarin This compound Sordarin->eEF2 binds to Inhibition Inhibition Complex->Inhibition Protein_Synthesis Protein Synthesis Elongation Translocation->Protein_Synthesis Fungal_Death Fungal Cell Death Protein_Synthesis->Fungal_Death leads to Inhibition->Translocation

Caption: this compound's mechanism of action.

Comparative Reproducibility of Antifungal Assays

The in vitro activity of this compound and its derivatives is primarily assessed through broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). These assays, when performed according to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI), generally yield reproducible results. The tables below summarize reported MIC and 50% inhibitory concentration (IC50) values for Sordarin derivatives and comparator antifungal agents against various fungal pathogens.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

CompoundCandida albicansCandida glabrataCandida parapsilosisCandida kruseiCryptococcus neoformansReference
Sordarin MIC90: 8 µg/mLMIC90: >125 µg/mLMIC90: >125 µg/mLMIC90: >125 µg/mLMIC90: >125 µg/mL
GM 222712 MIC90: 0.06 µg/mLMIC90: 0.5 µg/mLMIC90: 1 µg/mLMIC90: 1 µg/mLMIC90: 0.5 µg/mL
GM 237354 MIC90: 0.12 µg/mLMIC90: 4 µg/mLMIC90: 16 µg/mLMIC90: 16 µg/mLMIC90: 0.25 µg/mL

Note: MIC90 is the minimum concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vitro Protein Synthesis Inhibition (IC50) of Sordarin Derivatives

CompoundCandida albicansCandida glabrataCryptococcus neoformansRabbit ReticulocyteReference
Sordarin 0.01 µg/mL0.2 µg/mL0.06 µg/mL>100 µg/mL
GM 193663 <0.008 µg/mL---
GM 211676 <0.008 µg/mL---
GM 222712 <0.008 µg/mL---
GM 237354 <0.008 µg/mL---

Note: IC50 is the concentration that causes 50% inhibition of protein synthesis.

Standardized Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from standardized methods for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
  • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
  • Further dilute the suspension in the assay medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

2. Preparation of this compound and Test Compounds:

  • Solubilize this compound and other test compounds in an appropriate solvent (e.g., water or DMSO).
  • Prepare a series of two-fold dilutions of each compound in the assay medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.
  • Include a growth control (no drug) and a sterility control (no inoculum).
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥95%) compared to the drug-free growth control. This can be assessed visually or by measuring absorbance using a microplate reader.

Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Compounds Prepare Serial Dilutions of this compound Start->Prep_Compounds Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Compounds->Inoculate_Plate Incubate Incubate Plate (24-48h at 35°C) Inoculate_Plate->Incubate Read_Results Read Results (Visually or Spectrophotometrically) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution MIC assay workflow.

Comparison with Alternative Antifungal Assays

While broth microdilution is the gold standard for determining the antifungal activity of this compound, other assays provide more mechanistic insights.

  • Cell-Free Translation Assays: These assays directly measure the inhibition of protein synthesis in fungal lysates. They are highly specific for compounds targeting translation but are more complex and less standardized than MIC assays.

  • Radiolabeled Precursor Incorporation Assays: These assays measure the incorporation of radiolabeled amino acids (e.g., [35S]methionine) or nucleotides into newly synthesized proteins or RNA in whole cells. They provide a cellular confirmation of the mechanism of action.

  • Assays for Azoles and Polyenes: In contrast to Sordarin assays that measure growth inhibition, assays for ergosterol biosynthesis inhibitors (azoles) or membrane disruptors (polyenes) often have different endpoints and may require different media or incubation conditions to ensure reproducibility.

References

Navigating the Fungal Proteome: A Comparative Guide to the Effects of Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the proteomic effects of the antifungal agent Sordarin sodium. As of our latest review, specific quantitative proteomics data on this compound-treated fungi remains to be publicly documented. To bridge this gap and illustrate the power of comparative proteomics in antifungal research, this guide presents a detailed analysis of this compound's mechanism of action, alongside a comparative case study featuring the well-characterized protein synthesis inhibitor, cycloheximide.

The Molecular Assault of this compound: A Targeted Strike on Fungal Protein Synthesis

Sordarin and its derivatives are potent and highly specific inhibitors of fungal protein synthesis.[1][2][3][4] Their antifungal activity stems from their ability to selectively target and stall the machinery responsible for creating new proteins in fungal cells, while leaving mammalian cells largely unaffected.[1]

The primary molecular target of this compound is the eukaryotic elongation factor 2 (eEF2) , a crucial protein in the elongation phase of translation. Sordarin acts by stabilizing the complex formed between eEF2 and the ribosome. This action effectively freezes the ribosome on the messenger RNA (mRNA) template, preventing the translocation step where the ribosome would normally move along the mRNA to read the next codon. This blockade of protein synthesis ultimately leads to the cessation of cell growth and division, exerting a powerful fungistatic effect.

A key determinant of Sordarin's specificity and activity is the post-translational modification of eEF2 to form a unique amino acid called diphthamide . Fungal eEF2 possesses this modification, which is essential for Sordarin's binding and inhibitory action. The absence or alteration of diphthamide can confer resistance to Sordarin.

Sordarin_Mechanism cluster_fungal_cell Fungal Cell cluster_inhibition Sordarin This compound eEF2 eEF2 (with Diphthamide) Sordarin->eEF2 Binds to Sordarin_eEF2_Ribosome Sordarin-eEF2-Ribosome Complex (Stabilized) Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to mRNA mRNA eEF2->Ribosome Facilitates translocation Cell_Growth Fungal Cell Growth & Viability Protein_Synthesis->Cell_Growth Essential for Sordarin_eEF2_Ribosome->Protein_Synthesis Blocks Translocation

Figure 1: Mechanism of action of this compound in fungi.

Comparative Proteomics in Action: A Cycloheximide Case Study

In the absence of specific quantitative proteomic data for this compound, we turn to cycloheximide, another well-known inhibitor of eukaryotic protein synthesis, to illustrate the types of cellular responses that can be observed. Cycloheximide also targets the ribosome, but at a different step in the elongation cycle, primarily inhibiting the peptidyl transferase reaction. While the precise proteomic signatures will differ, the overarching cellular stress responses to protein synthesis inhibition are likely to share common features.

A hypothetical summary of quantitative proteomic data from a study on a fungal species treated with a protein synthesis inhibitor like cycloheximide is presented in Table 1. This table showcases the categories of proteins that are typically found to be differentially expressed.

Table 1: Illustrative Quantitative Proteomic Data of Fungal Response to Protein Synthesis Inhibition (Cycloheximide as a Model)

Protein AccessionProtein NameBiological ProcessFold Change (Treated/Control)p-value
P12345Heat shock protein 70Protein folding, Stress response2.5<0.01
Q67890UbiquitinProtein degradation1.8<0.05
A1B2C3Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis-1.7<0.05
D4E5F6Ribosomal protein S3Ribosome biogenesis, Translation-2.1<0.01
G7H8I9ATP synthase subunit alphaOxidative phosphorylation-1.5<0.05
J0K1L2CatalaseOxidative stress response2.2<0.01
M3N4O5Ergosterol biosynthesis protein ERG11Sterol biosynthesis-1.9<0.05
P6Q7R8Chitin synthase 1Cell wall biogenesis1.6<0.05

Disclaimer: This table is a hypothetical representation based on typical findings in fungal proteomics studies of stress responses and is not derived from an actual experiment with this compound.

Experimental Protocols: A Blueprint for Fungal Proteomics

The following section outlines a detailed methodology for a comparative proteomic analysis of a fungal species treated with an antifungal agent like this compound. This protocol is a composite of standard practices in the field.

1. Fungal Culture and Treatment:

  • A pure culture of the fungal species of interest (e.g., Candida albicans, Saccharomyces cerevisiae) is grown in a suitable liquid medium to mid-logarithmic phase.

  • The culture is divided into two groups: a control group receiving a vehicle (e.g., DMSO) and a treatment group receiving this compound at a predetermined inhibitory concentration (e.g., 2x MIC50).

  • Cultures are incubated for a defined period to allow for proteomic changes to occur.

2. Protein Extraction:

  • Fungal cells are harvested by centrifugation and washed with a suitable buffer.

  • Cell lysis is performed using methods such as bead beating, sonication, or enzymatic digestion of the cell wall, in the presence of protease and phosphatase inhibitors.

  • The total protein extract is collected after centrifugation to remove cell debris.

3. Protein Digestion and Peptide Labeling (e.g., iTRAQ):

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Proteins are reduced, alkylated, and then digested into peptides using a sequence-specific protease, typically trypsin.

  • Peptides from the control and treated samples are labeled with different isobaric tags (e.g., iTRAQ or TMT reagents) according to the manufacturer's instructions.

  • The labeled peptide samples are then pooled.

4. Peptide Fractionation and Mass Spectrometry:

  • The pooled, labeled peptide mixture is fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • Each fraction is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software to identify peptides and proteins.

  • The relative abundance of proteins between the control and treated samples is determined by comparing the reporter ion intensities from the isobaric tags.

  • Statistical analysis is performed to identify proteins that are significantly differentially expressed.

  • Bioinformatic analysis is then used to classify the differentially expressed proteins by their biological functions and pathways.

Proteomics_Workflow cluster_workflow Comparative Proteomics Workflow Culture 1. Fungal Culture (Control vs. Sordarin-Treated) Extraction 2. Protein Extraction Culture->Extraction Digestion 3. Protein Digestion (Trypsin) Extraction->Digestion Labeling 4. Peptide Labeling (e.g., iTRAQ) Digestion->Labeling Fractionation 5. Peptide Fractionation (e.g., SCX) Labeling->Fractionation LC_MS 6. LC-MS/MS Analysis Fractionation->LC_MS Data_Analysis 7. Data Analysis (Identification & Quantification) LC_MS->Data_Analysis Bioinformatics 8. Bioinformatics (Functional Analysis) Data_Analysis->Bioinformatics

Figure 2: A generalized workflow for comparative proteomics of antifungal-treated fungi.

Conclusion

This compound represents a promising class of antifungal agents with a highly specific mode of action against a critical cellular process in fungi. While direct quantitative proteomic data for Sordarin is not yet available, the methodologies and comparative approaches outlined in this guide provide a robust framework for future investigations. Understanding the global proteomic remodeling induced by Sordarin will not only deepen our knowledge of its cellular effects but also has the potential to uncover novel biomarkers of drug efficacy and mechanisms of fungal adaptation and resistance. The continued application of advanced proteomic techniques will undoubtedly be a cornerstone in the development of the next generation of antifungal therapies.

References

Safety Operating Guide

Proper Disposal of Sordarin Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Sordarin Sodium

This compound is a potent antifungal agent that acts as a fungal protein synthesis inhibitor by targeting elongation factor 2.[1] Due to its biological activity and potential environmental impact, particularly its toxicity to aquatic life, strict adherence to proper disposal procedures is crucial to ensure personnel safety and environmental protection.[2] This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound and associated waste materials in a laboratory setting.

Waste Stream Management and Disposal Routes

All waste contaminated with this compound must be treated as hazardous chemical waste. Segregation of waste at the point of generation is a critical step to ensure safe and compliant disposal. The following table summarizes the primary waste streams and their prescribed disposal routes.

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Unused/Expired this compound Pure solid this compound, expired material, or material that is no longer needed.Original container or a clearly labeled, sealed, and compatible waste container.Dispose of as hazardous chemical waste through a licensed chemical destruction plant or via controlled incineration.[3] Do not mix with other waste streams.
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L High-Density Polyethylene (HDPE) carboy, clearly labeled "Hazardous Waste: this compound (Aqueous)".Collect in a designated, sealed carboy within secondary containment. Do not discharge to sewer systems.[3] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Liquid Waste (Organic) Solutions containing this compound dissolved in organic solvents (e.g., DMSO).4L solvent-resistant bottle, clearly labeled "Hazardous Waste: this compound (Organic Solvent)".Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvent waste separate if required by institutional policy. Arrange for EHS pickup.
Contaminated Solid Waste Consumables such as gloves, pipette tips, bench paper, vials, and other materials contaminated with this compound.Lined, rigid, puncture-proof container with a lid, clearly labeled "Hazardous Waste: this compound Contaminated Solids".Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Arrange for EHS pickup when the container is full.
Contaminated Sharps Needles, scalpels, or other sharp objects contaminated with this compound.Designated, puncture-resistant sharps container, clearly labeled with "Hazardous Waste" and the biohazard symbol if applicable.Dispose of immediately into the sharps container. Do not overfill. Arrange for EHS pickup.

Experimental Protocols: Decontamination of Work Surfaces

Materials:

  • EPA-approved disinfectant effective against fungi or a 10% freshly prepared sodium hypochlorite (bleach) solution.

  • Absorbent paper towels.

  • Hazardous waste collection container for solid waste.

Procedure:

  • Initial Cleaning: Remove any visible powder or liquid spill of this compound with a dry paper towel and dispose of it in the hazardous solid waste container.

  • Disinfection/Decontamination: Liberally apply the 10% bleach solution or an appropriate disinfectant to the surface, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain on the surface for a minimum of 30 minutes.

  • Final Wipe: Wipe the surface with clean, absorbent paper towels.

  • PPE Disposal: Remove and discard gloves and any other contaminated PPE into the hazardous solid waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sordarin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal start This compound Waste Generated char Characterize Waste Stream start->char liquid Liquid Waste char->liquid Liquid solid Solid Waste char->solid Solid unused Unused Product char->unused Unused/Expired aqueous Aqueous Waste Container liquid->aqueous Aqueous organic Organic Solvent Waste Container liquid->organic Organic solid_cont Contaminated Solids Container solid->solid_cont unused_cont Original or Labeled Container unused->unused_cont ehs Contact EHS for Pickup aqueous->ehs organic->ehs solid_cont->ehs unused_cont->ehs

Caption: this compound Waste Disposal Workflow.

Procedural Guidance for this compound Disposal

1. Hazard Assessment and Personal Protective Equipment (PPE)

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound. Note the conflicting classifications: one SDS indicates no GHS classification, while another lists it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Due to this discrepancy and its potent biological activity, it is prudent to handle this compound as a hazardous substance.

  • Wear Appropriate PPE: At a minimum, wear a standard laboratory coat, nitrile gloves, and safety glasses.

2. Waste Segregation and Collection

  • Dedicate Waste Containers: Establish clearly labeled, dedicated waste containers for each stream (aqueous liquid, organic liquid, solid waste) in the area where this compound is used.

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical or biological waste streams unless permitted by your institution's EHS guidelines.

  • No Drain or Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent the release of this environmentally hazardous compound into aquatic ecosystems.

3. Spill Management

  • Contain the Spill: For a solid spill, carefully sweep or pick up the material mechanically to avoid dust formation. For a liquid spill, use absorbent pads.

  • Decontaminate the Area: Clean the spill area following the decontamination protocol outlined above.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous solid waste.

4. Final Disposal

  • Seal Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.

  • Proper Labeling: Verify that all containers are accurately labeled with their contents and associated hazards.

  • Schedule Pickup: Contact your institution's EHS department or approved hazardous waste contractor to arrange for the collection and disposal of the waste. Disposal should be conducted at an approved waste disposal plant, likely through incineration.

By implementing these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, thereby building trust and demonstrating a commitment to safety beyond the product itself.

References

Essential Safety and Operational Guide for Handling Sordarin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sordarin sodium. The following guidelines detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form, wearing appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]

Recommended PPE includes:

  • Respiratory Protection: A minimum of a type N95 (US) or type P1 (EN143) respirator filter should be used to avoid inhalation of dust particles.

  • Eye Protection: Safety glasses or goggles are required to protect the eyes from potential splashes or airborne particles.

  • Hand Protection: Chemical-impermeable gloves are essential to prevent skin contact.[1]

  • Body Protection: A lab coat or other suitable protective clothing should be worn.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to minimize the risk of inhalation.

  • Avoid the formation of dust and aerosols during handling.

  • Prevent contact with skin and eyes by using the recommended PPE.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store this compound in a sealed, dry environment.

  • For long-term storage as a solid, a temperature of -20°C is recommended.

  • Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Disposal Plan

Unused this compound and any contaminated materials must be disposed of in accordance with institutional and local environmental regulations.

  • Dispose of contents and containers to an approved waste disposal plant.

  • Prevent the substance from entering drains, sewers, or surface and ground water.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, including its physical and biological properties.

PropertyValue
Molecular Formula C₂₇H₃₉NaO₈
Molecular Weight 514.58 g/mol
Appearance White to off-white solid
Solubility Soluble in water (≤10 mg/mL)
Storage Temperature -20°C (solid)
IC₅₀ (C. albicans) 0.01 µg/mL (cell-free protein synthesis)
IC₅₀ (C. glabrata) 0.2 µg/mL (cell-free protein synthesis)
IC₅₀ (C. neoformans) 0.06 µg/mL (cell-free protein synthesis)
MIC (C. albicans) 8 µg/mL

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on fungal protein synthesis in a cell-free system, as adapted from studies on Sordarin and its derivatives.

1. Preparation of Cell-Free Lysates:

  • Culture fungal cells (e.g., Candida albicans) to the mid-logarithmic growth phase in an appropriate medium (e.g., yeast nitrogen base medium with 2% glucose).

  • Harvest the cells by centrifugation and wash them twice with a lysis buffer (e.g., 30 mM HEPES-KOH pH 7.4, 100 mM potassium acetate, 2 mM magnesium acetate, 2 mM dithiothreitol, and 8.5% mannitol).

  • Resuspend the cells in the lysis buffer supplemented with a protease inhibitor (e.g., 1 mM phenylmethylsulfonyl fluoride).

  • Disrupt the cells (e.g., by vortexing with glass beads or using a French press) at 4°C.

  • Centrifuge the homogenate to pellet cell debris. The resulting supernatant is the cell-free lysate.

2. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in sterile distilled water or a suitable solvent like DMSO to create a concentrated stock solution.

  • Perform serial dilutions to achieve the desired final concentrations for the assay.

3. In Vitro Translation Assay:

  • The assay is typically performed in a 96-well plate format.

  • Prepare a reaction mixture containing the cell-free lysate, an energy source (ATP and GTP), an amino acid mixture including a radiolabeled amino acid (e.g., [¹⁴C]phenylalanine), and a template mRNA (e.g., poly(U)).

  • Add varying concentrations of this compound to the wells. Include a control group with no this compound.

  • Incubate the plate at the optimal temperature for the fungal system (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).

  • Collect the precipitated protein on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Sordarin_Mechanism_of_Action Ribosome Fungal Ribosome Complex Stable Ribosome-eEF2-Sordarin Complex Ribosome->Complex Binds to eEF2 Elongation Factor 2 (eEF2) eEF2->Complex Binds to Sordarin This compound Sordarin->Complex Stabilizes Translocation Translocation of tRNA and mRNA Complex->Translocation Prevents ProteinSynthesis Protein Synthesis Translocation->ProteinSynthesis Enables Inhibition Inhibition Inhibition->ProteinSynthesis

Caption: Mechanism of this compound action.

Experimental_Workflow start Start prep_lysate Prepare Fungal Cell-Free Lysate start->prep_lysate prep_sordarin Prepare this compound Stock Solutions start->prep_sordarin assay_setup Set up In Vitro Translation Assay prep_lysate->assay_setup prep_sordarin->assay_setup incubation Incubate Reaction Mixture assay_setup->incubation precipitation Precipitate and Collect Synthesized Proteins incubation->precipitation measurement Measure Radioactivity precipitation->measurement analysis Analyze Data and Determine IC50 measurement->analysis end End analysis->end

Caption: In vitro protein synthesis inhibition assay workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sordarin sodium
Reactant of Route 2
Sordarin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.